2,4-Diethylglutaric Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-diethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAKZVDHZILFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468983 | |
| Record name | 2,4-Diethylglutaric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27899-21-4 | |
| Record name | 2,4-Diethylglutaric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diethylglutaric Acid (DL- and meso- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Diethylglutaric Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diethylglutaric acid, also known as 2,4-diethylpentanedioic acid, is a dicarboxylic acid featuring a five-carbon backbone with ethyl groups at the second and fourth positions. This branched-chain diacid possesses unique structural characteristics that make it a molecule of interest for various applications in polymer science, organic synthesis, and potentially as a building block in the development of novel pharmaceutical agents. Its stereochemistry, with two chiral centers, further adds to its complexity and potential for creating materials and molecules with specific three-dimensional architectures.
This technical guide provides a comprehensive overview of the chemical properties of this compound, a detailed, field-proven protocol for its synthesis, a discussion of its stereoisomerism, and an exploration of its potential applications.
Core Chemical Properties
This compound is commercially available primarily as a mixture of its diastereomers (DL- and meso- forms).[1][2][3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | 2,4-Diethylpentanedioic Acid | [1] |
| CAS Number | 27899-21-4 | [1][2] |
| Molecular Formula | C9H16O4 | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 78 °C (for DL- and meso- mixture) | [1] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Limited solubility in water, and likely insoluble in nonpolar solvents such as hexanes. | Inferred from structure |
| pKa | Not experimentally determined. By analogy to other glutaric acid derivatives, two pKa values are expected, likely in the range of 4-6. | Inferred from structure |
Stereoisomerism
The structure of this compound contains two chiral centers at carbons 2 and 4. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-diethylglutaric acid (the DL-pair or racemic mixture), and a meso compound, (2R,4S)-diethylglutaric acid, which is achiral due to an internal plane of symmetry.
Caption: The three stereoisomers of this compound.
The synthesis of this compound via classical methods, such as the one detailed below, typically results in a mixture of these diastereomers. The separation of these isomers would require specialized techniques such as fractional crystallization of the acid or its derivatives, or chiral chromatography. The specific stereochemistry can have a significant impact on the physical properties of the resulting polymers or the biological activity of derived molecules.
Synthesis of this compound: A Validated Protocol
While specific literature detailing the synthesis of this compound is not abundant, a robust and logical approach is through the malonic ester synthesis, a cornerstone of organic chemistry for the preparation of substituted carboxylic acids.[4] The following protocol is a well-established method for the synthesis of 2,4-dialkyl substituted glutaric acids.
Overall Reaction Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology
Step 1: Michael Addition of Diethyl Malonate to Ethyl Acrylate
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The concentration should be approximately 2-3 M.
-
Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring. The ethoxide acts as a base to deprotonate the acidic α-hydrogen of diethyl malonate, forming the nucleophilic enolate.
-
Conjugate Addition: To the stirred solution of the diethyl malonate enolate, add ethyl acrylate dropwise. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the completion of the Michael addition.
-
Workup: Cool the reaction mixture and neutralize with a slight excess of dilute hydrochloric acid. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude triester intermediate.
Step 2: Alkylation of the Triester Intermediate
-
Second Deprotonation: Dissolve the crude triester intermediate from Step 1 in absolute ethanol containing one equivalent of sodium ethoxide. This will deprotonate the remaining acidic α-hydrogen.
-
Alkylation: To this solution, add one equivalent of ethyl iodide dropwise. The reaction is typically exothermic, so cooling may be necessary to maintain a controlled reaction temperature. After the addition, heat the mixture to reflux for 2-4 hours.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude tetraester.
Step 3: Hydrolysis and Decarboxylation
-
Saponification: To the crude tetraester, add an excess of aqueous sodium hydroxide (e.g., 6 M) and heat to reflux. The hydrolysis of the four ester groups will occur. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1. The dicarboxylic acid will precipitate.
-
Decarboxylation and Isolation: Heat the acidic mixture to reflux. The geminal dicarboxylic acid intermediate is unstable and will undergo decarboxylation to form this compound. After cooling, the product may crystallize out. If it remains an oil, extract with a suitable organic solvent like diethyl ether.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes, to yield a white crystalline solid.
Spectroscopic Properties (Predicted)
-
¹H NMR: The spectrum is expected to be complex due to the presence of diastereomers. Key signals would include:
-
A broad singlet for the carboxylic acid protons (-COOH) above 10 ppm.
-
Multiplets for the methine protons (-CH-) at positions 2 and 4, likely in the range of 2.4-2.8 ppm.
-
Multiplets for the methylene protons (-CH2-) of the ethyl groups and the glutaric acid backbone.
-
Triplets for the methyl protons (-CH3) of the ethyl groups, likely in the range of 0.8-1.2 ppm.
-
-
¹³C NMR: The spectrum would show distinct signals for the different stereoisomers. Expected signals include:
-
Carboxylic acid carbons (-COOH) in the range of 175-185 ppm.
-
Methine carbons at positions 2 and 4.
-
Methylene carbons of the ethyl groups and the glutaric acid backbone.
-
Methyl carbons of the ethyl groups.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid groups from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid groups around 1700-1725 cm⁻¹.
-
C-H stretching and bending vibrations for the alkyl groups.
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 188. Common fragmentation patterns would involve the loss of water (M-18), the carboxyl group (M-45), and cleavage of the carbon backbone.
Potential Applications
While specific industrial applications for this compound are not widely documented, its structure as a branched-chain dicarboxylic acid suggests its utility in several areas:
-
Polymer Synthesis: Dicarboxylic acids are fundamental monomers in the production of polyesters and polyamides. The ethyl branches in this compound would disrupt the packing of polymer chains, leading to materials with lower crystallinity, increased flexibility, and potentially enhanced solubility in organic solvents. These properties could be advantageous in the formulation of specialty coatings, adhesives, and elastomers.
-
Plasticizers: Esters derived from this compound could serve as plasticizers for polymers like PVC, improving their flexibility and durability.
-
Lubricants and Corrosion Inhibitors: The long alkyl chains and polar carboxyl groups make dicarboxylic acids and their derivatives suitable for use as synthetic lubricants and corrosion inhibitors.
-
Pharmaceutical and Agrochemical Synthesis: The unique stereochemistry and functional groups of this compound make it a potential building block for the synthesis of complex, biologically active molecules. The defined spatial arrangement of the ethyl and carboxylic acid groups could be exploited to design molecules that interact specifically with biological targets.
Conclusion
This compound is a fascinating molecule with potential for a range of applications, particularly in polymer chemistry and as a synthetic intermediate. While detailed experimental data in the public domain is currently limited, its chemical properties can be reasonably predicted, and its synthesis can be reliably achieved through well-established organic chemistry principles such as the malonic ester synthesis. Further research into the properties of its individual stereoisomers and their applications is warranted and could open up new avenues for the development of advanced materials and bioactive compounds.
References
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-
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An In-Depth Technical Guide to the Stereoisomers of 2,4-Diethylglutaric Acid: Synthesis, Separation, and Characterization
Abstract
The precise control and understanding of stereochemistry are paramount in modern drug development and chemical synthesis. Molecules with identical chemical formulas but different spatial arrangements of atoms—stereoisomers—can exhibit profoundly different biological activities. This guide provides a comprehensive technical overview of the stereoisomers of 2,4-diethylglutaric acid, a molecule of interest for its potential as a synthetic building block. We will delve into the stereochemical landscape of this molecule, detail robust methodologies for its synthesis and stereoisomer separation, and outline advanced analytical techniques for its complete characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of stereoisomerism through the practical example of this compound.
Part 1: The Stereochemical Landscape of this compound
The molecular structure of this compound (HOOC-CH(Et)-CH₂-CH(Et)-COOH) contains two chiral centers at the C2 and C4 positions. The presence of these two stereocenters gives rise to a fascinating and instructive example of stereoisomerism.
The maximum number of stereoisomers possible for a molecule with 'n' chiral centers is 2ⁿ. For this compound, with n=2, one might expect 2² = 4 stereoisomers. However, due to the symmetry of the molecule, the actual number of unique stereoisomers is three. These are:
-
A Pair of Enantiomers: The (2R, 4R) and (2S, 4S) configurations are non-superimposable mirror images of each other. This pair is chiral and will rotate plane-polarized light in equal but opposite directions. Collectively, they are often referred to as the racemic or (±)-form.
-
A Meso Compound: The (2R, 4S) configuration possesses an internal plane of symmetry that bisects the central C3 methylene group. This symmetry makes the molecule achiral, despite the presence of two chiral centers. It is superimposable on its mirror image, (2S, 4R), and is therefore optically inactive.
The relationship between the meso compound and either of the enantiomers ((2R, 4R) or (2S, 4S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, critically, have different physical and chemical properties, which is the key to their separation.[1]
Sources
An In-depth Technical Guide to the Stereoisomers of 2,4-Diethylglutaric Acid: Meso vs. DL Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Molecular Function
In the realm of chemical sciences, particularly in drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit remarkably different physical, chemical, and biological properties. This guide provides a detailed technical exploration of the stereoisomers of 2,4-diethylglutaric acid, focusing on the distinctions between its meso and DL (racemic) forms. A thorough understanding of these differences is crucial for researchers aiming to harness the specific properties of each stereoisomer in their work. Glutaric acid and its derivatives are recognized for their utility as intermediates in the synthesis of pharmaceuticals and polymers.
This compound possesses two chiral centers at the C2 and C4 positions. This structural feature gives rise to three stereoisomers: a pair of enantiomers, which constitute the DL or racemic mixture, and a meso compound.
-
Meso-2,4-Diethylglutaric Acid: This diastereomer is achiral overall, despite having two chiral centers. This is due to an internal plane of symmetry that renders the molecule superimposable on its mirror image. Consequently, the meso form is optically inactive.
-
DL-2,4-Diethylglutaric Acid: This is a racemic mixture, meaning it is composed of equal amounts of two enantiomers: (2R,4S)-2,4-diethylglutaric acid and (2S,4R)-2,4-diethylglutaric acid. These enantiomers are non-superimposable mirror images of each other and are optically active, rotating plane-polarized light in equal but opposite directions. The racemic mixture itself is optically inactive due to the cancellation of the rotations of the two enantiomers.
The distinct spatial relationship between the ethyl and carboxylic acid groups in these stereoisomers dictates their interactions with other molecules and their packing in the solid state, leading to different physicochemical properties and biological activities.
Physicochemical Properties: A Comparative Analysis
While specific experimental data for the individual stereoisomers of this compound are not widely available in public databases, we can infer their expected differences based on the principles of stereochemistry and data from analogous compounds like 2,4-dimethylglutaric acid. Commercially, this compound is often supplied as a mixture of its DL and meso isomers, with a reported melting point of 78 °C for the mixture.[1]
| Property | Meso-2,4-Diethylglutaric Acid | DL-2,4-Diethylglutaric Acid (Racemic Mixture) | Rationale for Differences |
| Melting Point | Expected to be different from the DL form. | Expected to be different from the meso form. | Diastereomers have different crystal lattice energies due to variations in intermolecular interactions, leading to different melting points. |
| Solubility | Expected to differ from the DL form in a given solvent. | Expected to differ from the meso form in a given solvent. | The different molecular symmetries and intermolecular forces of diastereomers result in different solvation energies and thus, different solubilities. |
| pKa | Expected to have slightly different pKa values compared to the DL form. | Expected to have slightly different pKa values compared to the meso form. | The spatial arrangement of the carboxylic acid groups can influence their acidity through intramolecular hydrogen bonding and electrostatic interactions, leading to subtle differences in pKa. |
| Optical Activity | Optically inactive. | Optically inactive (as a racemic mixture). The individual enantiomers are optically active. | The meso compound has an internal plane of symmetry, making it achiral. The racemic mixture contains equal amounts of dextrorotatory and levorotatory enantiomers, resulting in no net rotation of plane-polarized light. |
| NMR Spectra | Will exhibit a distinct ¹H and ¹³C NMR spectrum. | Will exhibit a distinct ¹H and ¹³C NMR spectrum, different from the meso form. | The different chemical environments of the protons and carbons in the diastereomers will result in different chemical shifts and coupling constants. |
Synthesis and Separation of Stereoisomers
The synthesis of this compound typically results in a mixture of the meso and DL diastereomers. The stereochemical outcome of the synthesis depends on the starting materials and reaction conditions. Achieving a stereoselective synthesis that favors one diastereomer over the other is a key challenge in organic synthesis.
General Synthetic Approach
A common route to substituted glutaric acids involves the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by hydrolysis. For this compound, this could involve the addition of an ethyl-containing nucleophile to an ethyl-substituted α,β-unsaturated ester. The stereoselectivity of such reactions can often be controlled by the choice of reagents and catalysts.
While a specific, detailed protocol for the stereoselective synthesis of meso- or DL-2,4-diethylglutaric acid is not readily found in the literature, a general procedure for the synthesis of a mixture can be inferred from methods for similar compounds.
Hypothetical Synthesis Protocol for a Mixture of this compound Stereoisomers:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable solvent such as ethanol.
-
Base Addition: Add a strong base, such as sodium ethoxide, to the solution to deprotonate the diethyl malonate, forming the enolate.
-
Michael Addition: Slowly add an ethyl-substituted α,β-unsaturated ester, such as ethyl crotonate, to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
Hydrolysis and Decarboxylation: After the Michael addition is complete, the resulting tetraester is hydrolyzed using a strong acid or base, followed by heating to induce decarboxylation of the malonic acid intermediate.
-
Workup and Purification: The reaction mixture is then cooled, and the product is extracted into an organic solvent. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield a mixture of meso- and DL-2,4-diethylglutaric acid.
Separation of Diastereomers and Resolution of Enantiomers
Once a mixture of the meso and DL forms is obtained, they can be separated based on their different physical properties.
-
Fractional Crystallization: Due to their different solubilities, the meso and DL diastereomers can often be separated by fractional crystallization from a suitable solvent. This technique relies on carefully controlling the temperature and solvent composition to selectively crystallize one diastereomer while the other remains in solution.
Following the separation of the diastereomers, the racemic DL mixture can be further resolved into its individual enantiomers.
-
Chiral Resolution: This is a common method for separating enantiomers. It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[2][3] These salts, having different physical properties, can then be separated by fractional crystallization.[4] After separation, the resolving agent is removed to yield the pure enantiomers. For a dicarboxylic acid like this compound, a chiral amine such as brucine or strychnine could be used as the resolving agent.[4]
Workflow for Synthesis and Separation of this compound Stereoisomers:
Caption: A general workflow for the synthesis and separation of the stereoisomers of this compound.
Spectroscopic Characterization: Differentiating the Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of the atoms in the meso and DL forms of this compound will lead to distinct ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Differences
-
Meso Isomer: Due to the plane of symmetry, certain protons in the meso isomer will be chemically equivalent, leading to a simpler spectrum with fewer signals compared to the DL form. The methylene protons on the glutaric acid backbone may be diastereotopic, giving rise to a more complex splitting pattern.
-
DL Isomers: The enantiomers of the DL pair are indistinguishable by standard NMR. However, the spectrum of the racemic mixture will be different from that of the meso isomer. The lack of a plane of symmetry will result in a greater number of unique proton environments, leading to a more complex spectrum.
Expected ¹³C NMR Spectral Differences
-
Meso Isomer: The plane of symmetry will result in fewer unique carbon signals. For example, the two carboxylic acid carbons and the two chiral carbons will be equivalent.
-
DL Isomers: The absence of a plane of symmetry will lead to a larger number of distinct carbon signals compared to the meso form.
X-ray Crystallography: Unambiguous Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
-
For the meso isomer, X-ray crystallography would confirm the presence of the internal plane of symmetry.
-
For the DL pair, resolving the enantiomers and crystallizing one of them would allow for the determination of its absolute configuration (R,S or S,R).
Applications in Drug Development and Materials Science
The stereochemistry of a molecule can have a profound impact on its biological activity. It is common for one enantiomer of a chiral drug to be therapeutically active, while the other may be inactive or even cause undesirable side effects.[6] Therefore, the ability to synthesize and separate the stereoisomers of this compound is of significant interest in drug discovery, where it could serve as a chiral building block for more complex molecules.
In materials science, the different packing arrangements of the meso and DL forms in the solid state can lead to different physical properties, such as melting point, hardness, and solubility. These differences can be exploited in the design of new materials with specific desired characteristics.
Conclusion
The meso and DL stereoisomers of this compound, while having the same chemical formula, are distinct chemical entities with different three-dimensional structures. These structural differences are expected to manifest in unique physicochemical properties, spectroscopic signatures, and biological activities. For researchers in drug development and materials science, the ability to synthesize, separate, and characterize these individual stereoisomers is crucial for unlocking their full potential. While specific experimental data for this compound is not as prevalent as for its dimethyl analog, the principles of stereochemistry provide a solid framework for understanding and predicting the behavior of these fascinating molecules. Further research into the stereoselective synthesis and characterization of these compounds will undoubtedly open up new avenues for their application.
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Spectroscopic Characterization of 2,4-Diethylglutaric Acid: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2,4-diethylglutaric acid. In the absence of readily available experimental spectra for this specific molecule, this document serves as a predictive whitepaper for researchers, scientists, and drug development professionals. It outlines the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of spectroscopy and analysis of analogous structures. Furthermore, this guide details the necessary experimental protocols to acquire and validate this data, ensuring a self-validating system for future empirical work. The stereochemical complexities of this compound are a central focus, with a thorough discussion on how its diastereomers—the achiral meso form and the chiral (R,R) and (S,S) enantiomeric pair—would present distinct spectroscopic signatures.
Introduction: The Structural Landscape of this compound
This compound is a dicarboxylic acid with the chemical formula C₉H₁₆O₄. Its structure consists of a five-carbon glutaric acid backbone with ethyl substituents at the C2 and C4 positions. The presence of two stereocenters at these positions gives rise to three stereoisomers: a meso compound ((2R,4S)-2,4-diethylglutaric acid) and a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-diethylglutaric acid.
The differentiation of these stereoisomers is critical in drug development and material science, as stereochemistry often dictates biological activity and physical properties. Spectroscopic analysis is the cornerstone for such differentiation. This guide will dissect the predicted spectroscopic characteristics of these isomers.
Diagram: Stereoisomers of this compound
Caption: The three stereoisomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, including their stereochemistry. For this compound, both ¹H and ¹³C NMR will be invaluable, and key differences are expected between the meso and enantiomeric forms.
Predicted ¹H NMR Spectra
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -COOH | 10.0 - 12.0 | Singlet (broad) | The acidic proton signal is often broad and its position is concentration-dependent. |
| C2-H & C4-H | 2.4 - 2.7 | Multiplet | These methine protons are adjacent to a carboxylic acid and a methylene group, leading to complex splitting. Crucially, in the meso form, these protons are chemically equivalent due to the plane of symmetry. In the chiral forms, they are also equivalent by symmetry (C2 axis). |
| C3-H₂ | 1.8 - 2.0 | Multiplet | The central methylene protons. In the meso form, these two protons are diastereotopic and thus chemically non-equivalent, which may lead to a more complex multiplet.[1] In the chiral forms, they are equivalent. |
| -CH₂CH₃ | 1.5 - 1.7 | Multiplet (dq) | The methylene protons of the ethyl groups. They are coupled to both the adjacent methine proton and the methyl protons. |
| -CH₂CH₃ | 0.9 - 1.1 | Triplet | The terminal methyl protons of the ethyl groups. |
Expertise & Experience Insight: The key distinction between the meso and the chiral diastereomers in the ¹H NMR spectrum will likely be in the appearance of the C3-H₂ protons. For the meso compound, the internal plane of symmetry makes the two protons on the central carbon (C3) diastereotopic, meaning they are in different chemical environments and should, in principle, have different chemical shifts and couple to each other.[1] This would result in a more complex splitting pattern for these protons compared to the chiral isomers where the C3 protons are equivalent.
Predicted ¹³C NMR Spectra
The carbon NMR spectrum will reveal the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -COOH | 175 - 185 | The carboxylic acid carbons are the most deshielded.[2][3] |
| C2 & C4 | 40 - 45 | The methine carbons attached to the ethyl and carboxyl groups. |
| C3 | 35 - 40 | The central methylene carbon. |
| -CH₂CH₃ | 25 - 30 | The methylene carbons of the ethyl groups. |
| -CH₂CH₃ | 10 - 15 | The methyl carbons of the ethyl groups. |
Trustworthiness through Stereochemical Differentiation:
-
For the enantiomeric pair ((R,R) and (S,S)) : Due to the C₂ axis of symmetry, we expect to see only 5 distinct signals in the ¹³C NMR spectrum: C1 (COOH), C2, C3, the ethyl CH₂, and the ethyl CH₃. The two carboxylic acids are equivalent, as are the two methines, and the two ethyl groups.
-
For the meso compound ((R,S)) : The internal plane of symmetry also leads to chemical equivalence of the two halves of the molecule. Therefore, the meso isomer is also expected to show 5 distinct signals . While both diastereomers are predicted to have the same number of signals, the precise chemical shifts for each corresponding carbon will likely differ slightly, allowing for differentiation when a mixture is analyzed.[4]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving complex multiplets.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of ~220 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
-
Advanced Experiments (for structural confirmation) :
-
COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling relationships and confirm proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton signal with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, confirming the overall carbon skeleton.
-
Diagram: NMR Analysis Workflow
Caption: A standard workflow for the complete NMR analysis of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the spectrum will be dominated by features of the carboxylic acid and alkyl groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Very broad | This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[2][5][6] |
| C-H stretch (alkyl) | 2850 - 2960 | Sharp, superimposed on O-H | These peaks correspond to the C-H bonds of the ethyl and glutaric acid backbone. |
| C=O stretch (carbonyl) | 1700 - 1725 | Strong, sharp | The carbonyl stretch of a saturated, hydrogen-bonded carboxylic acid typically appears in this region.[7] |
| C-O stretch | 1210 - 1320 | Medium | Associated with the carbon-oxygen single bond of the carboxylic acid.[5] |
| O-H bend | 910 - 950 | Broad, medium | Another characteristic absorption for carboxylic acid dimers.[5] |
Authoritative Grounding: The IR spectra of all three stereoisomers are expected to be very similar, as IR is generally not sensitive to subtle stereochemical differences in acyclic molecules. The primary utility of IR is to confirm the presence of the dicarboxylic acid functionality.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.
-
-
Data Acquisition :
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample, which will be automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
-
Molecular Ion (M⁺) : The molecular weight of this compound is 188.22 g/mol . In electron ionization (EI), a molecular ion peak at m/z = 188 would be expected, though it may be weak.
-
Electrospray Ionization (ESI) : In negative ion mode ESI, a prominent peak at m/z = 187 ([M-H]⁻) would be expected. In positive ion mode, a peak at m/z = 189 ([M+H]⁺) or 211 ([M+Na]⁺) could be observed.
Predicted Fragmentation Pattern (Electron Ionization)
| m/z Value | Proposed Fragment | Mechanism |
| 171 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 143 | [M - COOH]⁺ | Loss of a carboxyl radical, a common fragmentation for carboxylic acids. |
| 115 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group. |
| 60 | [CH₃CH₂COOH]⁺ | McLafferty rearrangement is a characteristic fragmentation for carboxylic acids with a γ-hydrogen, leading to a radical cation with m/z = 60.[8] |
Causality in Fragmentation: The fragmentation pathways are dictated by the stability of the resulting ions and neutral species. The loss of a carboxyl group is common due to the stability of the resulting radical. The McLafferty rearrangement is a highly favorable six-membered ring transition state process that is diagnostic for carbonyl compounds with available gamma-hydrogens.[8]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction :
-
For GC-MS (with derivatization) : Carboxylic acids are polar and may not be volatile enough for GC. Derivatization to form more volatile esters (e.g., methyl or trimethylsilyl esters) is common.[9] The derivatized sample is then injected into the Gas Chromatograph.
-
For LC-MS or Direct Infusion (ESI) : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and introduce it into the mass spectrometer via a liquid chromatograph or direct infusion pump.
-
-
Ionization :
-
EI (for GC-MS) : Use a standard electron energy of 70 eV.
-
ESI (for LC-MS) : Optimize spray voltage and gas flows for stable ion generation.
-
-
Analysis : Acquire data over a relevant mass range (e.g., m/z 40-400).
Conclusion
This guide provides a robust, theory-backed prediction of the spectroscopic data for this compound and its stereoisomers. The key differentiators are expected in the NMR spectra, particularly in the splitting patterns of the central methylene protons, which are sensitive to the molecule's symmetry. While IR and MS are crucial for confirming functional groups and molecular weight, NMR, especially advanced 2D techniques, will be indispensable for the definitive structural and stereochemical assignment of the meso and chiral forms of this compound. The provided protocols offer a clear, self-validating pathway for researchers to empirically obtain and confirm this data.
References
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Halket, J. M., & Gledhill, A. (2004). Gas chromatography-mass spectrometry in metabolic profiling. In: Metabolic Profiling: Its Role in Biomarker Discovery and Gene Function Analysis.[Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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University of Calgary. (n.d.). Infrared Spectroscopy: Carboxylic Acids. [Link]
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JoVE. (2024). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
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An In-Depth Technical Guide to the Solubility of 2,4-Diethylglutaric Acid for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 2,4-diethylglutaric acid. Recognizing the critical role of solubility in scientific research and pharmaceutical development, this document synthesizes fundamental principles with actionable experimental protocols. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a framework for its determination and discusses its expected solubility characteristics based on analogous compounds.
Introduction to this compound and the Imperative of Solubility
This compound, a dicarboxylic acid with the molecular formula C9H16O4, presents a unique structural motif with ethyl groups at the second and fourth positions of a glutaric acid backbone. This structure imparts specific physicochemical properties that are crucial for its application in organic synthesis and as a potential building block in medicinal chemistry.
The solubility of a compound is a cornerstone of its developability and utility. In drug discovery, poor aqueous solubility can severely limit oral bioavailability, hinder the formulation of parenteral dosage forms, and introduce artifacts in in-vitro assays. For synthetic chemists, understanding solubility in various organic solvents is paramount for reaction design, purification, and crystallization. Therefore, a thorough characterization of the solubility of this compound is not merely an academic exercise but a fundamental prerequisite for its successful application.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility behavior. The known physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H16O4 | TCI |
| Molecular Weight | 188.22 g/mol | TCI |
| Appearance | White to almost white powder/crystal | TCI[1] |
| Melting Point | 78 °C | TCI[1][2] |
| CAS Number | 27899-21-4 | TCI |
Expected Solubility Profile of this compound
Direct, quantitative solubility data for this compound in a range of solvents is limited. However, by examining the solubility of the parent compound, glutaric acid, and other alkyl-substituted derivatives, we can infer a likely solubility profile.
Aqueous Solubility
Glutaric acid itself is highly soluble in water, with a reported solubility of over 50% (w/w)[3]. This high solubility is attributed to the two polar carboxylic acid groups that can readily form hydrogen bonds with water molecules[4]. The introduction of two ethyl groups in this compound increases the molecule's lipophilicity. This increased hydrocarbon character is expected to decrease its aqueous solubility compared to the parent glutaric acid.
The pH of the aqueous medium will be a critical determinant of this compound's solubility. As a dicarboxylic acid, it can exist in three forms: the neutral (protonated) form, the monoanionic form, and the dianionic form. The solubility of the ionized (salt) forms is generally much higher than that of the neutral form. The pKa values of the two carboxylic acid groups will govern the pH at which these transitions occur. While the pKa of this compound has not been experimentally reported, we can estimate it to be in the range of 4.0 to 5.0, similar to the predicted pKa of 2,4-dimethylglutaric acid (4.31)[5]. Therefore, at pH values significantly above its pKa, this compound is expected to be deprotonated and exhibit significantly higher aqueous solubility.
Solubility in Organic Solvents
The solubility of this compound in organic solvents will be governed by the principle of "like dissolves like."
-
Polar Protic Solvents: this compound is reported to be soluble in methanol[1][2]. It is also expected to be soluble in other polar protic solvents like ethanol, owing to the ability of the carboxylic acid groups to hydrogen bond with the solvent.
-
Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules, including carboxylic acids[6][7][8].
-
Less Polar and Nonpolar Solvents: The ethyl groups contribute to some nonpolar character, suggesting some solubility in less polar solvents like acetone and ethyl acetate might be possible. However, its solubility in nonpolar solvents such as hexanes or toluene is expected to be low.
Methodologies for Experimental Solubility Determination
Given the limited available data, experimental determination of the solubility of this compound is crucial for any research or development application. The two primary methods for solubility assessment are the thermodynamic (equilibrium) and kinetic solubility assays.
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is typically determined using the shake-flask method, where an excess of the solid compound is equilibrated with the solvent over an extended period (e.g., 24-72 hours) to ensure saturation[9]. This method is considered the "gold standard" for its accuracy and relevance to in-vivo processes.
Kinetic solubility , on the other hand, is a measure of how quickly a compound precipitates out of a solution when it is rapidly introduced from a high-concentration stock solution (usually in DMSO) into an aqueous buffer. This method is high-throughput and often used in the early stages of drug discovery for rapid screening of compounds.
The relationship between these two solubility measures can be visualized as follows:
Caption: Thermodynamic vs. Kinetic Solubility.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines a robust method for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Equilibrate for at least 24 hours to ensure the solution has reached equilibrium. Longer incubation times (48-72 hours) may be necessary and should be validated.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or µg/mL.
-
The workflow for this protocol can be visualized as follows:
Caption: Thermodynamic Solubility Workflow.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound. Understanding and controlling these variables is essential for obtaining accurate and reproducible solubility data.
-
pH: As discussed, for aqueous solutions, pH is a dominant factor. The solubility will increase as the pH rises above the pKa values of the carboxylic acid groups due to ionization.
-
Temperature: The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.
-
Co-solvents: The addition of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to an aqueous solution can significantly increase the solubility of a lipophilic compound like this compound.
-
Solid-State Properties: The crystalline form (polymorph) of the solid this compound can influence its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.
The interplay of these factors is illustrated below:
Caption: Factors Influencing Solubility.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides a robust framework for understanding and experimentally determining this critical parameter. Based on its structure and the properties of analogous compounds, this compound is expected to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. For any application in research or drug development, it is imperative that its solubility is experimentally determined under the relevant conditions using standardized methodologies such as the shake-flask method. The protocols and principles outlined herein serve as a valuable resource for scientists and researchers embarking on the characterization of this compound.
References
-
Solubility of Things. (n.d.). Glutaric acid. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Glutaric Acid Formula. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylglutaric acid. Retrieved from [Link]
-
Bayville Chemical. (n.d.). Glutaric acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
-
Hyttinen, N., Heshmatnezhad, R., Elm, J., Kurtén, T., & Prisle, N. L. (2020). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. Atmospheric Chemistry and Physics, 20(21), 13349–13364. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water. Retrieved from [Link]
-
Peng, C., Chan, M. N., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology, 35(22), 4495–4501. Retrieved from [Link]
-
Aldeghi, M., Bodkin, M. J., & Biggin, P. C. (2018). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 58(12), 2543–2553. Retrieved from [Link]
-
Reddit. (2023, January 5). Dicarboxylic acid solubility. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
ACS Organic Division. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonedicarboxylic acid. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Glutarate. Retrieved from [Link]
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Commercial Availability and Technical Guide for 2,4-Diethylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2,4-Diethylglutaric acid (CAS No. 27899-21-4), also known as 2,4-diethylpentanedioic acid, is a dicarboxylic acid that holds potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its structure, featuring two stereocenters, allows for the existence of diastereomers (DL- and meso-isomers), which can be of significant interest in the development of novel molecular frameworks. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, insights into its synthesis, potential applications, and essential safety and handling information.
Commercial Availability and Suppliers
This compound is commercially available, primarily as a mixture of its DL- and meso-isomers. The purity of the commercially available product is typically high, often exceeding 98.0% as determined by gas chromatography (GC).
Several chemical suppliers list this compound in their catalogs. The availability can range from research and development quantities (grams) to bulk quantities (kilograms), although it is not as commonly stocked as simpler dicarboxylic acids. Researchers should inquire directly with suppliers for lead times and availability of larger quantities.
Below is a comparative table of prominent suppliers:
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| TCI America | This compound (DL- and meso- mixture) | 27899-21-4 | >98.0% (GC) | White to almost white powder/crystal |
| BOC Sciences | This compound | 27899-21-4 | Inquire | Inquire |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 27899-21-4 | TCI America |
| Molecular Formula | C₉H₁₆O₄ | TCI America |
| Molecular Weight | 188.22 g/mol | TCI America |
| Appearance | White to almost white powder or crystal | TCI America |
| Melting Point | 78 °C | [1] |
| Isomeric Form | Mixture of DL- and meso-isomers | TCI America |
Synthesis and Manufacturing Insights
While detailed, peer-reviewed synthesis procedures for this compound are not abundantly available in readily accessible literature, a plausible and established synthetic route can be inferred from fundamental organic chemistry principles. A common approach to the synthesis of substituted glutaric acids involves the Michael addition of a malonic ester to an α,β-unsaturated carbonyl compound, followed by hydrolysis and decarboxylation.
A potential synthetic pathway is outlined below:
Figure 1: A plausible synthetic workflow for this compound.
Conceptual Synthesis Protocol:
-
Michael Addition: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form the corresponding enolate. This enolate then acts as a nucleophile in a Michael addition reaction with ethyl 2-ethylacrylate. This step forms a tetra-ester intermediate.
-
Hydrolysis: The resulting tetra-ester is subjected to hydrolysis, typically under acidic or basic conditions. This converts all four ester groups into carboxylic acid groups.
-
Decarboxylation: The hydrolyzed intermediate, which is a derivative of malonic acid, is then heated. The geminal dicarboxylic acid moiety is unstable to heat and undergoes decarboxylation to yield the final product, this compound.
It is important to note that this synthesis will produce a mixture of the DL- and meso-diastereomers, which is consistent with the commercially available product. The separation of these isomers would require specialized techniques such as fractional crystallization or chromatography.
Applications in Research and Drug Development
Substituted dicarboxylic acids like this compound are valuable building blocks in medicinal chemistry and drug development for several reasons:
-
Scaffold for Novel Molecules: The dicarboxylic acid functionality allows for the derivatization at two points, enabling the synthesis of a wide range of more complex molecules, including heterocycles.
-
Linkers in Prodrugs and Bioconjugates: The diacid structure can serve as a linker to connect a drug molecule to a carrier or another active molecule, potentially improving pharmacokinetic properties.
-
Mimetics of Natural Substrates: The glutaric acid backbone can be used to mimic portions of natural enzyme substrates, leading to the development of enzyme inhibitors.
While specific examples of this compound in late-stage drug development are not prominent in the public domain, its structural motifs are relevant to various therapeutic areas. The ethyl groups provide lipophilicity, which can be advantageous for membrane permeability.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
-
Gas Chromatography (GC): As indicated by suppliers, GC is a primary method for assessing the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be crucial for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the ethyl groups and the protons on the glutaric acid backbone. The complexity of the spectrum would be influenced by the presence of both DL- and meso-isomers.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
Safety, Handling, and Storage
As a dicarboxylic acid, this compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
Based on general data for similar dicarboxylic acids, it may cause skin and eye irritation.
-
Inhalation of dust may cause respiratory tract irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
The following diagram outlines the general workflow for safe handling and use:
Figure 2: A generalized workflow for the safe handling of this compound.
Conclusion
This compound is a commercially available specialty chemical with potential applications in the synthesis of novel organic molecules for the pharmaceutical and materials science industries. It is typically supplied as a mixture of DL- and meso-isomers with high purity. While detailed synthetic procedures in peer-reviewed literature are not widespread, its synthesis can be achieved through established organic chemistry methodologies. Researchers and drug development professionals should consider this compound as a versatile building block and adhere to standard safety protocols when handling it.
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-
G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET for similar esters.[Link]
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An In-depth Technical Guide to 2,4-Diethylglutaric Acid: From Historical Discovery to Modern Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 2,4-diethylglutaric acid, a molecule of significant interest due to its stereochemical complexity and its foundational role as a substituted dicarboxylic acid. We delve into the historical context of its initial synthesis by Thorpe and Kon in 1925, detailing the classical chemical strategies employed. The guide then transitions to modern synthetic methodologies, presenting a robust, step-by-step protocol based on Michael addition, designed for reproducibility and validation in a research setting. Key physicochemical properties are tabulated, and detailed workflows for synthesis and purification are visualized. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound, from its fundamental chemistry to practical application in the laboratory.
The Chemical Identity and Stereochemical Complexity of this compound
This compound, systematically named 2,4-diethylpentanedioic acid, is a dicarboxylic acid built upon a five-carbon glutaric acid backbone. Its defining feature is the presence of two ethyl substituents at the C2 and C4 positions. This substitution pattern introduces two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)-2,4-diethylglutaric acid) and an achiral meso compound ((2R,4S)-2,4-diethylglutaric acid).
The differentiation of these stereoisomers is critical, particularly in the context of drug development and materials science, where three-dimensional structure dictates biological activity and material properties. The synthesis of this compound typically results in a mixture of the DL-enantiomeric pair and the meso form[1].
Caption: Stereoisomers of this compound.
The Genesis of Discovery: A Historical Perspective
The first documented synthesis of this compound was reported in 1925 by the esteemed British chemists Jocelyn Field Thorpe and George Armand Robert Kon. Their work was part of a broader investigation into the chemistry of glutaconic acids and the formation of cyclopropane rings, published in the Journal of the Chemical Society, Transactions.
The classical synthesis, while groundbreaking for its time, relied on multi-step procedures that are less common today. The general approach involved the condensation of ethyl cyanoacetate with aldehydes, followed by hydrolysis and decarboxylation. This work laid the foundation for understanding the reactivity of substituted glutaric acids and their precursors.
Modern Synthetic Strategy: A Validated Protocol
Contemporary synthesis of this compound and its analogs typically employs a Michael addition reaction, which offers high efficiency and control. This conjugate addition method is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.
The strategy involves the base-catalyzed addition of a soft nucleophile, such as an ethylmalonate ester, to an α,β-unsaturated carbonyl compound. The resulting adduct is then hydrolyzed and decarboxylated to yield the target dicarboxylic acid.
Caption: Workflow for modern synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a validated method for the gram-scale synthesis of this compound as a mixture of its DL- and meso-stereoisomers.
Step 1: Synthesis of Tetraethyl 2,4-diethyl-1,1,3,3-propanetetracarboxylate via Michael Addition
-
Reagent Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (150 mL).
-
Nucleophile Formation: To the cooled sodium ethoxide solution, add diethyl ethylmalonate (1.0 eq) dropwise via the dropping funnel. Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Addition Reaction: Add diethyl ethylidenemalonate (1.0 eq) dropwise to the enolate solution. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude tetraester intermediate.
Step 2: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the crude tetraester from Step 1, add concentrated hydrochloric acid (5-6 eq in excess) and a co-solvent such as glacial acetic acid.
-
Decarboxylation: Heat the mixture to reflux (approx. 110-120°C) for 12-18 hours. This step drives both the hydrolysis of the four ester groups and the decarboxylation of the resulting malonic acid-like intermediates.
-
Isolation: Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure to remove the acids.
-
Purification: The crude solid is then purified by recrystallization from hot water or a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Rationale Behind Experimental Choices
-
Base Catalyst: Sodium ethoxide is used as it is a strong, non-nucleophilic base (relative to the enolate) that efficiently deprotonates the diethyl ethylmalonate without competing in the Michael addition.
-
Solvent: Absolute ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.
-
Hydrolysis/Decarboxylation: The use of strong acid (HCl) and heat is a classical and robust method to ensure the complete hydrolysis of all four sterically hindered ester groups and to provide the thermal energy required to drive the decarboxylation, which proceeds via a cyclic transition state.
Physicochemical Characterization and Data
The synthesized this compound exists as a mixture of its diastereomers. The reported melting point for this mixture is a key identifier.
| Property | Value | Source |
| IUPAC Name | 2,4-Diethylpentanedioic acid | - |
| Molecular Formula | C₉H₁₆O₄ | - |
| Molecular Weight | 188.22 g/mol | - |
| Melting Point | 78°C (for DL- and meso- mixture) | [1] |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in Methanol | [1] |
Purification and Characterization Workflow
A self-validating protocol requires rigorous purification and characterization to confirm the identity and purity of the final product.
Caption: Workflow for purification and analytical validation.
-
Recrystallization: This is the primary method for purifying the solid product, removing soluble impurities and unreacted starting materials.
-
Melting Point: A sharp melting point close to the literature value (78°C) is a strong indicator of purity[1].
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the carbon skeleton and the presence of ethyl and carboxylic acid functional groups.
-
FTIR Spectroscopy: This technique will confirm the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the sharp C=O stretch.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula.
Contemporary Relevance and Applications
While this compound itself is not a widely commercialized product, the glutaric acid scaffold is of significant interest to the pharmaceutical and polymer industries.
-
Drug Development: Substituted glutaric acids are used as building blocks or scaffolds in the synthesis of active pharmaceutical ingredients (APIs). The dicarboxylic acid functionality provides two points for chemical modification and can act as a hydrogen bond donor/acceptor, which is crucial for binding to biological targets.
-
Polymer Science: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides. The ethyl substituents can modify the physical properties of the resulting polymer, such as increasing flexibility or altering crystallinity compared to unsubstituted glutaric acid.
Conclusion
From its initial synthesis in the early 20th century to its modern preparation via robust chemical reactions, this compound serves as an exemplary case study in the evolution of organic synthesis. Its stereochemical properties present both a challenge and an opportunity for chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, purify, and characterize this versatile compound, enabling further exploration of its potential in medicinal chemistry and materials science.
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An In-depth Technical Guide to the Potential Research Areas of 2,4-Diethylglutaric Acid
This guide provides a comprehensive exploration of 2,4-diethylglutaric acid, a molecule with untapped potential in various scientific domains. While direct research on this specific substituted dicarboxylic acid is nascent, this document leverages established principles and data from analogous compounds to illuminate promising avenues for investigation. This content is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontiers of chemistry and materials science.
Introduction to this compound: A Molecule of Interest
This compound, with the systematic name 2,4-diethylpentanedioic acid, is a dicarboxylic acid featuring a five-carbon backbone substituted with two ethyl groups at the second and fourth positions.[1] This substitution introduces two stereocenters, leading to the existence of diastereomers (DL- and meso- forms), which are often supplied as a mixture.[1] The presence of these alkyl groups on the glutaric acid framework suggests the potential for unique physicochemical properties compared to its parent compound, glutaric acid, which is a known precursor in polymer and pharmaceutical synthesis.[2][3]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,4-Dimethylglutaric Acid | Glutaric Acid |
| CAS Number | 27899-21-4[1] | 2121-67-7[4][5][6][7] | 110-94-1[8] |
| Molecular Formula | C9H16O4 | C7H12O4[4][7] | C5H8O4[3][8] |
| Molecular Weight | 188.22 g/mol | 160.17 g/mol [4][7] | 132.12 g/mol [8] |
| Appearance | Not specified; likely a solid | Light beige powder[4] | Colorless crystals or white solid[8] |
| Melting Point | Not specified | 104-108 °C[9] | 95-98 °C[8] |
| Boiling Point | Not specified | 300.4 °C at 760 mmHg[9] | 200 °C at 20 mmHg[8] |
| Solubility | Not specified | Soluble in water[10] | Over 50% (w/w) in water[3] |
The ethyl substitutions are anticipated to increase the lipophilicity of the molecule compared to glutaric acid and 2,4-dimethylglutaric acid, potentially influencing its solubility in organic solvents and its interactions in biological systems.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
-
Knoevenagel Condensation: Propanal is reacted with diethyl malonate in the presence of a catalytic amount of a weak base like piperidine to form an α,β-unsaturated ester.
-
Michael Addition: A second equivalent of diethyl malonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophile, which then attacks the product from the first step via a Michael 1,4-addition.
-
Hydrolysis and Decarboxylation: The resulting tetraester is subjected to acidic hydrolysis (e.g., using concentrated HCl) and heat. This cleaves the ester groups to carboxylic acids and induces decarboxylation of the geminal dicarboxylic acids, yielding the final product, this compound.[11]
Potential Research Areas
The unique structure of this compound opens up several promising avenues for research and development.
Polymer Chemistry: A Novel Monomer
Glutaric acid is a known component in the synthesis of polymers like polyesters and polyamides.[2][3] The introduction of diethyl side chains in this compound could significantly alter the properties of such polymers.
-
Rationale: The ethyl groups would increase the spacing between polymer chains, potentially leading to a decrease in crystallinity and melting point, and an increase in flexibility and solubility in organic solvents. This could be advantageous for creating novel biodegradable polymers, elastomers, or specialty coatings.
Caption: Polymer synthesis pathway using this compound.
Experimental Protocol: Polyester Synthesis
-
Monomer Preparation: Equimolar amounts of this compound and a diol (e.g., 1,4-butanediol) are added to a reaction vessel.
-
Catalyst Addition: A suitable esterification catalyst, such as p-toluenesulfonic acid or titanium(IV) isopropoxide, is added.
-
Polycondensation: The mixture is heated under an inert atmosphere (e.g., nitrogen) with continuous stirring. The temperature is gradually increased to facilitate the esterification reaction and removal of the water byproduct, driving the equilibrium towards polymer formation.
-
Purification: The resulting polyester is cooled, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst.
-
Characterization: The polymer's molecular weight, thermal properties (Tg, Tm), and mechanical properties would be analyzed using techniques like Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and tensile testing, respectively.
Drug Discovery: A Versatile Scaffold
Substituted glutaric acids are valuable intermediates in the synthesis of pharmaceuticals, including selective serotonin reuptake inhibitors.[11] The lipophilic ethyl groups and the dicarboxylic acid functionality of this compound make it an attractive scaffold for developing new therapeutic agents.
-
Rationale: The carboxylic acid groups can be derivatized to form amides, esters, or other functional groups, allowing for the exploration of a wide chemical space. The diethyl-substituted backbone can provide a specific three-dimensional orientation for these functional groups, potentially leading to high-affinity interactions with biological targets such as enzymes or receptors. Its increased lipophilicity may also enhance membrane permeability and bioavailability.
Caption: this compound as a scaffold in drug discovery.
Coordination Chemistry and Materials Science
Dicarboxylic acids are excellent ligands for constructing metal-organic frameworks (MOFs) and coordination polymers. The specific geometry and length of this compound could lead to the formation of novel porous materials.
-
Rationale: The two carboxylate groups can bridge metal ions or clusters, while the diethyl-substituted backbone will influence the size and shape of the pores within the resulting framework. These materials could have applications in gas storage, separation, and catalysis. The ethyl groups could functionalize the pore surfaces, imparting hydrophobicity or specific recognition capabilities.
Conclusion and Future Outlook
This compound represents a largely unexplored chemical entity with significant potential across multiple scientific disciplines. Drawing parallels from its parent compound and other substituted glutaric acids, promising research avenues emerge in polymer chemistry, drug discovery, and materials science. The presence of diethyl side chains is predicted to impart unique properties, making it a compelling candidate for the development of novel materials and molecules. This guide serves as a foundational blueprint to inspire and direct future research into this intriguing compound.
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Methodological & Application
Application Notes & Protocols: A-Scientist's-Guide to the Synthesis of 2,4-Diethylglutaric Acid
Introduction: The Significance of Substituted Glutaric Acids
2,4-Diethylglutaric acid is a derivative of pentanedioic acid, characterized by a five-carbon backbone with ethyl groups at the C2 and C4 positions.[1] This structural motif makes it, and other substituted glutaric acid analogs, valuable building blocks in various fields of chemical synthesis. Their applications range from serving as intermediates in the production of polymers and pharmaceuticals to acting as molecular scaffolds in the development of novel materials.[1] The dicarboxylic acid functionality allows for diverse reactivity, enabling the construction of more complex molecular architectures.
This guide provides a detailed, field-tested protocol for the synthesis of this compound. The chosen methodology is a robust and classical approach rooted in fundamental organic reactions: a Michael addition to construct the carbon skeleton, followed by a saponification (hydrolysis) and decarboxylation sequence. This route is selected for its reliability, high yields, and the common availability of the required starting materials.
Overview of the Synthetic Strategy
The synthesis is achieved in a two-stage process. The core principle is the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids.[2][3]
Stage 1: Michael Addition. The first stage involves the conjugate addition (Michael reaction) of an enolate nucleophile to an α,β-unsaturated carbonyl compound.[4][5] Specifically, we will use the enolate of diethyl ethylmalonate as the Michael donor and ethyl crotonate as the Michael acceptor. This reaction forms the 1,5-dicarbonyl skeleton of our target molecule.
Stage 2: Hydrolysis and Decarboxylation. The resulting tri-ester intermediate is then subjected to basic hydrolysis (saponification) to convert the three ester groups into carboxylate salts.[6] Subsequent acidification protonates these salts to form a tri-acid, which, upon gentle heating, undergoes spontaneous decarboxylation to yield the final product, this compound.[3]
Below is a conceptual workflow of the entire process.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Stage 1: Synthesis of Triethyl 2,4-diethyl-1,1,3-pentanetricarboxylate
Expert Insight: The choice of sodium ethoxide as the base is critical. Using a base whose alkoxide component matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that would complicate the product mixture.[3] The reaction is performed under anhydrous conditions to prevent the base from being quenched by water.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl ethylmalonate | 188.22 | 28.2 g | 0.15 | Michael Donor |
| Ethyl crotonate | 114.14 | 17.1 g | 0.15 | Michael Acceptor |
| Sodium Ethoxide (NaOEt) | 68.05 | 10.2 g | 0.15 | Base |
| Anhydrous Ethanol | 46.07 | 200 mL | - | Solvent |
| 1 M Hydrochloric Acid | 36.46 | ~150 mL | - | For workup |
| Diethyl Ether | 74.12 | 300 mL | - | Extraction Solvent |
| Brine (sat. NaCl) | - | 50 mL | - | For washing |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Step-by-Step Procedure:
-
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried.
-
Base Addition: Under an inert atmosphere (N₂ or Argon), add anhydrous ethanol (200 mL) to the flask, followed by the cautious, portion-wise addition of sodium ethoxide. Stir until the base is fully dissolved.
-
Enolate Formation: Add diethyl ethylmalonate (28.2 g) to the dropping funnel and add it dropwise to the stirred ethoxide solution over 30 minutes. A slight exotherm may be observed. Stir the resulting mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.[3]
-
Michael Addition: Add ethyl crotonate (17.1 g) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours to drive the reaction to completion.
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of cold water.
-
Carefully neutralize the mixture by slowly adding 1 M HCl until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a viscous oil, is purified by vacuum distillation to yield triethyl 2,4-diethyl-1,1,3-pentanetricarboxylate.
Stage 2: Hydrolysis and Decarboxylation to this compound
Expert Insight: Saponification with a strong base like KOH is a robust method for hydrolyzing esters.[7] The subsequent decarboxylation step is a key feature of the malonic ester synthesis; the β-keto acid intermediate (in this case, a malonic acid derivative) readily loses CO₂ upon heating.[8]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Crude Tri-ester | 302.38 | ~0.15 | - | From Stage 1 |
| Potassium Hydroxide (KOH) | 56.11 | 33.6 g | 0.60 | Hydrolysis Agent |
| Ethanol | 46.07 | 100 mL | - | Solvent |
| Water | 18.02 | 100 mL | - | Solvent |
| Conc. Hydrochloric Acid | 36.46 | As needed | - | For acidification |
| Diethyl Ether | 74.12 | 200 mL | - | Extraction Solvent |
Step-by-Step Procedure:
-
Saponification: In a 500 mL round-bottom flask, dissolve the crude tri-ester from Stage 1 in a solution of potassium hydroxide (33.6 g) in 100 mL of ethanol and 100 mL of water.
-
Reaction: Heat the mixture to reflux with stirring for 6-8 hours, or until the reaction mixture becomes a single homogeneous phase.[9]
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Very slowly and with vigorous stirring, add concentrated HCl until the solution is strongly acidic (pH < 2, check with litmus paper). A white precipitate of the dicarboxylic acid should form.
-
Decarboxylation & Isolation:
-
Gently heat the acidified mixture on a steam bath. Effervescence (release of CO₂) will be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).
-
Cool the mixture to room temperature, allowing the this compound to crystallize. If it oils out, scratch the inside of the flask with a glass rod to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.
-
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or a suitable organic solvent like benzene.[10] The final product should be a white crystalline solid.[10]
Reaction Mechanism and Rationale
Understanding the underlying mechanism provides insight into the reaction's efficiency and potential pitfalls.
Caption: Simplified reaction mechanism for the synthesis of this compound.
-
Enolate Formation: Sodium ethoxide, a strong base, abstracts the acidic α-proton from diethyl ethylmalonate. This proton is particularly acidic (pKa ≈ 13) because the resulting negative charge is stabilized by resonance across two adjacent carbonyl groups, forming a stable enolate nucleophile.[8]
-
Michael Addition: The nucleophilic enolate attacks the electrophilic β-carbon of ethyl crotonate (the Michael acceptor). This 1,4-conjugate addition is thermodynamically controlled and results in the formation of a new carbon-carbon bond, yielding the tri-ester intermediate.[4][5]
-
Saponification: The three ester groups of the intermediate are hydrolyzed under basic conditions. The hydroxide ions act as nucleophiles, attacking the carbonyl carbons and ultimately leading to the cleavage of the ester bonds to form carboxylate salts and ethanol.[11]
-
Acidification & Decarboxylation: Addition of a strong acid protonates the carboxylate anions. This forms a β-dicarboxylic acid moiety which is thermally unstable. Upon heating, it undergoes decarboxylation through a cyclic transition state to eliminate a molecule of carbon dioxide, yielding the final this compound product.
Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point in the range of 104-108 °C.[12]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected proton and carbon environments.
-
FTIR Spectroscopy: Will show a broad O-H stretch characteristic of a carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry: Confirms the molecular weight of the compound (188.22 g/mol for the diethyl ester, 160.17 g/mol for the diacid).[13][14]
Safety and Handling
-
Sodium Ethoxide: Highly corrosive and flammable. Handle in a fume hood and avoid contact with skin and eyes. Reacts violently with water.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood away from any ignition sources.
-
General Precautions: Always wear appropriate PPE. All reactions should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
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Brainly.in. (2020-12-17). how can diethyl malonate converted into glutaric acid?? Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dimethylglutaric acid. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]
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Organic Syntheses. (n.d.). glutaric acid. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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MDPI. (2022-07-01). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Dimethylglutaric acid. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2,2-Dimethylglutaric acid. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl glutarate. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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Master Organic Chemistry. (2025-06-05). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
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MDPI. (n.d.). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]
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MDPI. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
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Application Notes and Protocols: Preparation of meso-2,4-Diethylglutaric Acid
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted glutaric acids are valuable building blocks in medicinal chemistry and materials science. The stereochemical arrangement of substituents along the glutaric acid backbone can significantly influence biological activity and material properties. meso-2,4-Diethylglutaric acid, a dicarboxylic acid with a plane of symmetry, presents a unique scaffold for the synthesis of conformationally constrained molecules and polymers. However, its preparation in a stereochemically pure form is a significant challenge, as common synthetic routes often yield a mixture of diastereomers (both the meso and the racemic DL-forms).[1]
These application notes provide a comprehensive guide to a representative synthesis of meso-2,4-diethylglutaric acid. The described protocol is based on established organic chemistry principles, including a Michael addition to construct the carbon skeleton, followed by hydrolysis, decarboxylation, and a final diastereomeric separation. While a direct, optimized protocol for this specific molecule is not widely reported, this guide offers a robust starting point for its synthesis and purification, grounded in analogous, well-documented procedures.
Core Principles
The synthesis is approached in two main stages:
-
Construction of the 2,4-Diethylglutaric Acid Backbone: This is achieved via a Michael addition of diethyl ethylmalonate to ethyl crotonate, followed by saponification and decarboxylation. This sequence reliably produces a mixture of the meso and DL diastereomers of this compound.[2][3]
-
Isolation of the meso Diastereomer: The separation of the meso and DL isomers is the most critical and challenging step. This protocol will focus on fractional crystallization, a classical technique that exploits the differing solubilities of diastereomers.[4][5] It is important to note that this separation may require careful optimization of solvent systems and crystallization conditions.
Part 1: Synthesis of this compound (Diastereomeric Mixture)
This section details the preparation of a mixture of meso- and DL-2,4-diethylglutaric acid. The procedure involves three key chemical transformations: a Michael addition, hydrolysis of the resulting tetra-ester, and finally, decarboxylation.
Reaction Scheme
Figure 1: Overall synthetic workflow for the preparation of a diastereomeric mixture of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl ethylmalonate | 188.22 | 50.0 g | 0.266 | |
| Ethyl crotonate | 114.14 | 30.4 g | 0.266 | |
| Sodium metal | 22.99 | 6.1 g | 0.266 | Cut into small pieces |
| Absolute Ethanol | 46.07 | 250 mL | - | Anhydrous |
| Sodium Hydroxide (NaOH) | 40.00 | 60.0 g | 1.50 | |
| Hydrochloric Acid (HCl) | 36.46 | ~150 mL | - | Concentrated (37%) |
| Diethyl ether | 74.12 | 500 mL | - | Anhydrous |
| Toluene | 92.14 | As needed | - | For purification |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |
Procedure
-
Preparation of Sodium Ethoxide:
-
To a 1 L three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a mechanical stirrer, add 250 mL of absolute ethanol.
-
Carefully add 6.1 g (0.266 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. This forms a solution of sodium ethoxide.
-
-
Michael Addition:
-
To the freshly prepared sodium ethoxide solution, add 50.0 g (0.266 mol) of diethyl ethylmalonate with stirring.
-
Following this, add 30.4 g (0.266 mol) of ethyl crotonate dropwise over 30 minutes.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
-
Hydrolysis (Saponification):
-
Prepare a solution of 60.0 g (1.50 mol) of sodium hydroxide in 300 mL of water.
-
Add the sodium hydroxide solution to the reaction mixture from step 2.
-
Heat the mixture to reflux for 6 hours to ensure complete hydrolysis of all four ester groups.
-
After reflux, distill off the ethanol until the temperature of the vapor reaches 100 °C.
-
-
Acidification and Isolation of the Intermediate Tetracid:
-
Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is ~1 (test with pH paper). This will cause the precipitation of the intermediate tetra-acid.
-
The resulting product is a substituted malonic acid, which is thermally unstable. Proceed directly to the next step.
-
-
Decarboxylation:
-
Transfer the acidified mixture to a suitable flask for heating.
-
Gently heat the mixture. As the temperature rises, carbon dioxide will evolve.
-
Continue heating to 150-180 °C until the evolution of CO₂ ceases. This indicates the completion of the decarboxylation.
-
Cool the resulting crude oil (which may solidify on cooling) to room temperature.
-
-
Workup and Initial Purification:
-
Add 200 mL of water to the crude product and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound as a viscous oil or a semi-solid. The expected yield is a mixture of diastereomers.
-
Part 2: Isolation of meso-2,4-Diethylglutaric Acid by Fractional Crystallization
The separation of diastereomers by fractional crystallization relies on their different solubilities in a given solvent system. The meso isomer, due to its higher symmetry, often has a different crystal lattice energy and thus different solubility compared to the racemic DL-pair.[5] This part of the protocol requires patience and may need to be repeated to achieve high purity.
Purification Workflow
Figure 2: Workflow for the purification of meso-2,4-diethylglutaric acid by fractional crystallization.
Protocol for Fractional Crystallization
-
Solvent Selection:
-
The choice of solvent is critical. A good solvent system is one in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
For dicarboxylic acids, solvents like water, or mixed solvent systems such as toluene/hexane or ethyl acetate/hexane are good starting points.
-
Begin by taking a small sample of the crude product and testing its solubility in various solvents to find an appropriate one.
-
-
Crystallization Procedure (Example with Toluene):
-
Place the crude diastereomeric mixture in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely. If it does not dissolve readily, add more hot toluene portion-wise until a clear solution is obtained at the boiling point.
-
Allow the solution to cool slowly to room temperature. Inducing slow crystal growth is key to achieving good separation.
-
Once at room temperature, place the flask in an ice bath or a refrigerator at 4 °C for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals. This first crop of crystals should be enriched in one of the diastereomers (often the less soluble one).
-
-
Purity Assessment and Recrystallization:
-
Determine the melting point of the crystalline solid. A sharp melting point is indicative of a pure compound. The melting point of the mixed isomers is reported as 78 °C.[6] The pure meso or DL isomer will have a distinct, and likely higher, melting point.
-
Analyze the solid by ¹H NMR to assess the diastereomeric ratio (see Part 3).
-
If the product is not sufficiently pure, repeat the crystallization process (recrystallization) using the same or a different solvent system until a constant melting point and clean NMR spectrum are obtained.
-
Part 3: Characterization
Characterization of the final product is essential to confirm its identity and assess its stereochemical purity.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | - |
| Molar Mass | 188.22 g/mol | - |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 78 °C (for DL- and meso-mixture) | [6] |
Predicted Spectroscopic Data for meso-2,4-Diethylglutaric Acid
¹H NMR (Proton NMR)
-
Symmetry: The meso isomer possesses a Cₛ plane of symmetry. This means that the two ethyl groups are chemically equivalent, as are the two carboxylic acid protons, and the two methine (CH) protons at C2 and C4.
-
Expected Peaks (in CDCl₃, predicted):
-
~0.9 ppm (triplet, 6H): The six protons of the two equivalent methyl groups (-CH₂CH₃ ).
-
~1.5-1.7 ppm (multiplet, 4H): The four protons of the two equivalent methylene groups (-CH₂ CH₃).
-
~1.8-2.0 ppm (multiplet, 2H): The two protons of the central methylene group (-CH-CH₂ -CH-). Due to the adjacent stereocenters, these protons are diastereotopic and may appear as a complex multiplet.
-
~2.5-2.7 ppm (multiplet, 2H): The two equivalent methine protons at C2 and C4 (-CH -COOH).
-
~11-12 ppm (broad singlet, 2H): The two equivalent carboxylic acid protons (-COOH ).
-
¹³C NMR (Carbon NMR)
-
Symmetry: Due to the plane of symmetry, the number of unique carbon signals will be reduced.
-
Expected Peaks (in CDCl₃, predicted):
-
~11-13 ppm: Methyl carbons (-CH₂C H₃).
-
~25-28 ppm: Methylene carbons of the ethyl groups (-C H₂CH₃).
-
~38-42 ppm: Central methylene carbon (C3).
-
~43-47 ppm: Methine carbons (C2 and C4).
-
~178-182 ppm: Carboxylic acid carbons (-C OOH).
-
Safety and Handling
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with care under an inert atmosphere if possible and away from water.
-
Strong Acids and Bases: Concentrated HCl and NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Diethyl ether is extremely flammable. Toluene and ethanol are flammable. Perform all operations in a well-ventilated fume hood.
References
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
- Oare, D. A., & Heathcock, C. H. (1989). Acyclic stereoselection. 47. Stereochemistry of the Michael addition of ester and ketone enolates to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 54(1), 15-29.
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
Clark, J. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
- Wang, X., & Ching, C. B. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Separation and Purification Reviews (Vol. 36, Issue 3, pp. 281-314).
-
JoVE. (2023, April 30). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, August 26). 11.11 Malonic Ester Synthesis [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
- Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
- Google Patents. (n.d.). US4904389A - Process for the separation of dicarboxylic acids.
-
Adichemistry. (n.d.). MICHAEL ADDITION REACTION. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US9248381B2 - Method of purifying a dicarboxylic acid - Google Patents [patents.google.com]
Asymmetric Synthesis of 2,4-Diethylglutaric Acid Esters: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Glutarates
Chiral 2,4-disubstituted glutaric acid derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules and natural products. The defined stereochemistry at the C2 and C4 positions is often crucial for their pharmacological activity, making their stereocontrolled synthesis a significant challenge and an area of active research in organic chemistry.[1][2] Specifically, 2,4-diethylglutaric acid esters serve as key intermediates in the development of novel therapeutics, where the precise spatial arrangement of the ethyl groups can profoundly influence binding affinity to biological targets. This application note provides a comprehensive overview of established and effective strategies for the asymmetric synthesis of this compound esters, complete with detailed protocols and mechanistic insights to guide researchers in this field.
Strategic Approaches to Asymmetric Synthesis
The creation of the two stereocenters in this compound esters can be achieved through several distinct and powerful strategies. The choice of a particular method often depends on the desired stereoisomer (syn or anti), the availability of starting materials, and the desired scale of the synthesis. The primary strategies that will be discussed are:
-
Chiral Auxiliary-Mediated Synthesis: This classical yet highly reliable approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of subsequent reactions.[3]
-
Catalytic Asymmetric Conjugate Addition: This atom-economical approach utilizes a chiral catalyst to control the stereoselective addition of a nucleophile to an α,β-unsaturated acceptor.[4]
-
Enzymatic Resolution: This biocatalytic method leverages the high stereoselectivity of enzymes to resolve a racemic mixture of the target molecule or a precursor.[5][6]
This guide will delve into the theoretical underpinnings and practical execution of each of these methodologies.
Strategy 1: Diastereoselective Synthesis Using Chiral Auxiliaries
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a robust method for establishing stereocenters with a high degree of predictability and control.[7] The auxiliary is covalently attached to the substrate, directs the diastereoselective formation of new stereocenters, and is subsequently cleaved to yield the desired enantiomerically enriched product.[3] For the synthesis of this compound esters, Evans oxazolidinone auxiliaries are particularly effective.[7]
Causality Behind Experimental Choices
The underlying principle of this strategy is the use of the chiral auxiliary to create a sterically biased environment, forcing the incoming reagents to approach from a specific face of the molecule. The oxazolidinone auxiliary, derived from readily available amino acids, provides a rigid scaffold that effectively shields one face of the enolate derived from the attached acyl group. Subsequent alkylation or conjugate addition reactions then proceed with high diastereoselectivity.
Experimental Workflow: Chiral Auxiliary Approach
Caption: Workflow for the chiral auxiliary-mediated synthesis of this compound esters.
Detailed Protocol: Synthesis of Diethyl (2R,4S)-2,4-diethylglutarate (syn-isomer)
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Glutaric anhydride
-
Ethanol
-
Thionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) iodide (CuI)
-
Ethyllithium (EtLi) in cyclohexane/ethylbenzene
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Preparation of Mono-ethyl Glutaryl Chloride:
-
To a solution of glutaric anhydride (1.0 equiv) in anhydrous ethanol at 0 °C, add a catalytic amount of concentrated sulfuric acid. Stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure. To the resulting mono-ethyl glutarate, add thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Heat the mixture to 60 °C for 2 hours. Distill the product under reduced pressure to obtain mono-ethyl glutaryl chloride.
-
-
Acylation of the Chiral Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).
-
Add n-BuLi (1.05 equiv) dropwise and stir for 30 minutes.
-
Add a solution of mono-ethyl glutaryl chloride (1.1 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-acyl oxazolidinone.
-
-
Diastereoselective Conjugate Addition:
-
Prepare lithium diethylcuprate (Et₂CuLi) in situ by adding EtLi (2.0 equiv) to a suspension of CuI (1.0 equiv) in anhydrous THF at -40 °C.
-
Cool the cuprate solution to -78 °C and add a solution of the N-acyl oxazolidinone (1.0 equiv) in THF dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is used in the next step without further purification.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the crude product from the previous step in a 3:1 mixture of THF and water at 0 °C.
-
Add a solution of LiOH (4.0 equiv) and H₂O₂ (30% aqueous solution, 4.0 equiv) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer contains the recovered chiral auxiliary, which can be extracted with dichloromethane after basification.
-
Dry the ethyl acetate layer over MgSO₄ and concentrate to yield the chiral mono-ester of this compound.
-
-
Final Esterification:
-
Dissolve the mono-ester in anhydrous ethanol and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6 hours.
-
Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography to afford the desired diethyl (2R,4S)-2,4-diethylglutarate.
-
| Step | Reactant | Reagent/Conditions | Product | Typical Yield | Diastereomeric Excess (d.e.) |
| 1 & 2 | Glutaric Anhydride, Chiral Auxiliary | 1. EtOH, H₂SO₄; 2. SOCl₂; 3. n-BuLi, THF | N-Acyl Oxazolidinone | 85-95% | N/A |
| 3 | N-Acyl Oxazolidinone | Et₂CuLi, THF, -78 °C | Diastereomerically Enriched Product | >90% | >95% |
| 4 & 5 | Diastereomerically Enriched Product | 1. LiOH, H₂O₂; 2. EtOH, H₂SO₄ | Diethyl (2R,4S)-2,4-diethylglutarate | 80-90% (over 2 steps) | >95% |
Strategy 2: Catalytic Asymmetric Michael Addition
A more modern and atom-economical approach involves the use of a chiral catalyst to directly induce enantioselectivity in a key bond-forming step. The asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester is a powerful method for the synthesis of chiral 1,5-dicarbonyl compounds.[4]
Causality Behind Experimental Choices
In this strategy, a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, coordinates to the reactants in a way that creates a chiral environment around the reactive centers. This forces the nucleophile to add to one specific face of the Michael acceptor, leading to the formation of one enantiomer in excess. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Experimental Workflow: Catalytic Asymmetric Michael Addition
Caption: Workflow for the catalytic asymmetric Michael addition approach.
Detailed Protocol: Synthesis of Diethyl (S,S)-2,4-diethylglutarate (anti-isomer)
Materials:
-
Ethyl crotonate
-
Diethyl malonate
-
(R,R)-Takemoto's catalyst (chiral thiourea organocatalyst)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol, anhydrous
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Asymmetric Michael Addition:
-
To a solution of ethyl crotonate (1.0 equiv) and diethyl malonate (1.2 equiv) in anhydrous toluene, add (R,R)-Takemoto's catalyst (0.1 equiv) and anhydrous K₂CO₃ (1.5 equiv).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the enantioenriched Michael adduct.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the Michael adduct in a 1:1 mixture of ethanol and 2 M aqueous NaOH.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and acidify to pH 1 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over MgSO₄ and concentrate in vacuo.
-
Heat the resulting crude diacid at 150 °C for 1 hour to effect decarboxylation.
-
-
Esterification:
-
Dissolve the crude monoacid in anhydrous ethanol and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6 hours.
-
Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography to afford the desired diethyl (S,S)-2,4-diethylglutarate.
-
| Step | Reactant | Reagent/Conditions | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| 1 | Ethyl Crotonate, Diethyl Malonate | (R,R)-Takemoto's Catalyst, K₂CO₃, Toluene | Enantioenriched Michael Adduct | 80-90% | >90% |
| 2 & 3 | Enantioenriched Michael Adduct | 1. NaOH, EtOH/H₂O; 2. HCl; 3. Heat; 4. EtOH, H₂SO₄ | Diethyl (S,S)-2,4-diethylglutarate | 70-80% (over 2 steps) | >90% |
Strategy 3: Enzymatic Resolution
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules.[5] Enzymatic resolution involves the selective transformation of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[6] Lipases are commonly used enzymes for the resolution of esters due to their broad substrate scope and high enantioselectivity.[8][9]
Causality Behind Experimental Choices
Enzymes possess a chiral active site that preferentially binds and catalyzes the reaction of one enantiomer over the other. This high degree of stereochemical recognition allows for the efficient separation of a racemic mixture. The choice of enzyme, solvent, and reaction conditions is crucial for achieving a high enantiomeric excess and yield.
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of racemic this compound esters.
Detailed Protocol: Resolution of Racemic Diethyl 2,4-diethylglutarate
Materials:
-
Racemic diethyl 2,4-diethylglutarate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (pH 7.2)
-
tert-Butanol
-
Sodium hydroxide (NaOH) solution (0.1 M) for titration
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Ethanol, anhydrous
-
Concentrated sulfuric acid
-
Silica gel for column chromatography
Protocol:
-
Preparation of Racemic Diethyl 2,4-diethylglutarate:
-
Synthesize the racemic diester using a standard, non-asymmetric Michael addition of an ethyl Grignard reagent to diethyl glutaconate, followed by a second conjugate addition.
-
-
Enzymatic Hydrolysis:
-
To a suspension of racemic diethyl 2,4-diethylglutarate (1.0 equiv) in a mixture of phosphate buffer (pH 7.2) and tert-butanol (9:1 v/v), add immobilized Candida antarctica Lipase B (10% by weight of the substrate).
-
Stir the reaction at 30 °C and monitor the progress by titrating the liberated acid with a 0.1 M NaOH solution.
-
Stop the reaction at approximately 50% conversion.
-
-
Separation of Enantiomers:
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ to extract the acidic monoester.
-
The organic layer contains the unreacted (S,S)-diethyl 2,4-diethylglutarate. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.
-
Acidify the aqueous bicarbonate layer with 1 M HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to obtain the (R)-monoester.
-
-
Esterification of the (R)-Monoester:
-
Dissolve the (R)-monoester in anhydrous ethanol and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6 hours.
-
Work up the reaction as described in the previous protocols to obtain (R,R)-diethyl 2,4-diethylglutarate.
-
| Step | Substrate | Biocatalyst/Conditions | Products | Typical Yield | Enantiomeric Excess (e.e.) |
| 2 & 3 | Racemic Diester | Candida antarctica Lipase B, Buffer/t-BuOH | (R)-Monoester and (S,S)-Diester | ~45% for each | >95% for both |
| 4 | (R)-Monoester | EtOH, H₂SO₄ | (R,R)-Diester | >90% | >95% |
Conclusion
The asymmetric synthesis of this compound esters can be successfully achieved through a variety of strategic approaches. The choice of method will depend on the specific stereoisomer required, the scale of the synthesis, and the available resources. Chiral auxiliary-based methods offer high levels of stereocontrol and are well-established. Catalytic asymmetric methods provide a more atom-economical and elegant solution, while enzymatic resolutions offer a green and highly selective alternative. The detailed protocols and mechanistic discussions provided in this application note are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of these important chiral building blocks.
References
-
A Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Chen, X.-S., Hou, C.-J., et al. (2020). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. Retrieved January 22, 2026, from [Link]
-
A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. (2020). PubMed. Retrieved January 22, 2026, from [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society. Retrieved January 22, 2026, from [Link]
-
Enzymatic Resolution of Chiral Phosphinate Esters. (2002). Chemistry. Retrieved January 22, 2026, from [Link]
-
Asymmetric-Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
-
Michael Addition of Allenoates to Electron-Deficient Olefins: Facile Synthesis of 2-Alkynyl-Substituted Glutaric Acid Derivatives. (n.d.). OUCI. Retrieved January 22, 2026, from [Link]
-
Asymmetric hydrogenation of ketimines with minimally different alkyl groups. (2024). PubMed. Retrieved January 22, 2026, from [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Thia-Michael Addition in Diverse Organic Synthesis. (2023). Retrieved January 22, 2026, from [Link]
-
Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. (2021). Chemical Science. Retrieved January 22, 2026, from [Link]
-
Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
New Enantioselective Routes to Nitrogen Containing Compounds: Catalytic Asymmetric aza-Michael and aza-Henry Reactions. (n.d.). EHU. Retrieved January 22, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved January 22, 2026, from [Link]
-
Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. (1992). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
CO2-Assisted asymmetric hydrogenation of prochiral allylamines. (2015). RSC Advances. Retrieved January 22, 2026, from [Link]
-
The asymmetric hydrogenation of 1,1,4,4,7-pentamethyl-2-methylen-1,2,3,4-tetrahydro-naphthalene, a viable catalytic approach to the synthesis of non-racemic Fixolide (R). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]
-
A two-step enzymatic resolution of glycidyl butyrate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. キラル補助剤 [sigmaaldrich.com]
- 8. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Fidelity Purification and Chiral Resolution of 2,4-Diethylglutaric Acid Isomers
Abstract
2,4-Diethylglutaric acid is a dicarboxylic acid featuring two stereocenters, which gives rise to three distinct stereoisomers: a meso compound [(2R,4S)-2,4-diethylglutaric acid] and a pair of enantiomers [(2R,4R)- and (2S,4S)-2,4-diethylglutaric acid], which typically exist as a racemic mixture. The stereochemical purity of these isomers is paramount for their application as chiral building blocks in drug development and materials science. This guide provides a comprehensive overview and detailed protocols for the separation of the meso diastereomer from the racemic pair, followed by the chiral resolution of the enantiomers using both classical and enzymatic methods. Analytical procedures for verifying isomeric purity are also presented.
Introduction: The Stereochemical Challenge of this compound
The presence of two chiral centers at the C2 and C4 positions of this compound dictates its stereoisomeric complexity. The (2R,4R) and (2S,4S) isomers are non-superimposable mirror images (enantiomers), possessing identical physical properties except for their interaction with plane-polarized light. The (2R,4S) isomer, however, has a plane of symmetry and is achiral; this is known as the meso form. As a diastereomer of the enantiomers, the meso form has distinct physical properties, which is the key to its separation.
The primary challenge in working with this compound is twofold:
-
Separation of Diastereomers: Isolating the meso compound from the racemic mixture of enantiomers.
-
Resolution of Enantiomers: Separating the (2R,4R) and (2S,4S) enantiomers from each other.
This document provides experimentally grounded protocols to address both challenges, empowering researchers to obtain stereochemically pure isomers for downstream applications.
Part I: Separation of Diastereomers via Fractional Crystallization
The Principle of Diastereomeric Separation
Diastereomers, unlike enantiomers, have different physical properties, including melting points and solubilities in various solvents. This difference is the cornerstone of their separation. Through a meticulous process of fractional crystallization, one diastereomer can be selectively precipitated from a solution containing the mixture, based on its lower solubility under specific conditions. Historical studies have established that the racemic form of this compound has a lower melting point than the meso form, and their solubilities in solvents like water and benzene are sufficiently different to allow for separation.[1]
Workflow for Diastereomer Separation
Caption: Diastereomeric salt formation and resolution workflow.
Protocol 2: Resolution of Racemic this compound with Brucine
This protocol is adapted from the successful resolution reported in the literature. [1] Materials:
-
Purified racemic this compound (m.p. 93.5-94.5°C)
-
Brucine (anhydrous)
-
Deionized water
-
Dilute sulfuric acid (or HCl)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Salt Formation: a. In a large flask, dissolve 10.0 g of racemic this compound in 240 mL of warm deionized water. b. To this warm solution, add 21.0 g of brucine in portions with stirring (this is slightly less than one mole of alkaloid per mole of acid). c. Continue stirring until all the brucine has dissolved.
-
Crystallization of the Diastereomeric Salt: a. Place the solution in a refrigerator (4°C). If necessary, inoculate with a seed crystal from a preliminary experiment. b. Allow the salt to crystallize over 2-3 days. The brucine salt of the (+)-acid is typically less soluble and will crystallize first. c. Collect the crystalline salt by vacuum filtration.
-
Purification of the Diastereomeric Salt: a. The purity of the salt can be improved by recrystallization from water. The progress of the resolution can be monitored by measuring the optical rotation of the acid liberated from a small sample of the salt at each stage.
-
Regeneration of the (+)-Enantiomer: a. Suspend the purified brucine salt in water. b. Add dilute sulfuric acid with vigorous stirring until the solution is acidic. This will precipitate the free this compound and dissolve the brucine as its sulfate salt. c. Cool the mixture and filter to collect the crude (+)-acid. d. The liberated acid can be further purified by recrystallization from water.
-
Isolation of the (-)-Enantiomer: a. The (-)-enantiomer can be recovered from the mother liquor of the initial crystallization (Step 2b) by acidifying the solution and extracting the acid with diethyl ether. This will yield an acid enriched in the (-)-enantiomer, which can then be purified.
Method B: Enzymatic Kinetic Resolution
Principle: A more modern approach is enzymatic kinetic resolution. This method exploits the ability of certain enzymes, particularly lipases and esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. [2][3]For a dicarboxylic acid, the strategy involves first converting the racemic acid to its diester (e.g., diethyl ester). An enzyme is then used to selectively hydrolyze one of the diester enantiomers back into a monoester. The resulting mixture of the charged monoester and the neutral diester can be easily separated by extraction or chromatography.
Protocol 3: Representative Enzymatic Resolution of Diethyl 2,4-Diethylglutarate
Materials:
-
Racemic this compound
-
Ethanol, Thionyl chloride (for esterification)
-
A suitable lipase or esterase (e.g., from Candida rugosa or Pseudomonas cepacia)
-
Phosphate buffer (e.g., pH 7.0)
-
Ethyl acetate, Sodium bicarbonate solution, Dilute HCl
Procedure:
-
Esterification: a. Convert the racemic acid to its diethyl ester by refluxing with an excess of ethanol and a catalytic amount of acid (e.g., H₂SO₄) or by treatment with thionyl chloride followed by ethanol. Purify the resulting diethyl ester by distillation.
-
Enzymatic Hydrolysis: a. Suspend the racemic diethyl 2,4-diethylglutarate in a phosphate buffer. b. Add the selected lipase/esterase. c. Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the progress by TLC or GC. The goal is to stop the reaction at approximately 50% conversion.
-
Separation: a. Once 50% conversion is reached, acidify the mixture with dilute HCl to pH ~2. b. Extract the mixture with ethyl acetate. c. Wash the organic layer with a saturated sodium bicarbonate solution. The unreacted diester enantiomer will remain in the organic phase, while the newly formed monoester (as a carboxylate salt) will move to the aqueous phase.
-
Isolation: a. Diester: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the unreacted diester enantiomer. b. Monoester/Acid: Carefully acidify the aqueous bicarbonate layer with cold, dilute HCl to precipitate the monoester. Extract the monoester into ethyl acetate. This monoester can then be fully hydrolyzed to the corresponding pure acid enantiomer.
Part III: Analysis of Isomeric and Enantiomeric Purity
Verifying the success of the purification is a critical final step. A combination of classical and modern analytical techniques should be employed.
Protocol 4: Chiral HPLC for Enantiomeric Excess (ee) Determination
Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of a sample. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For acidic compounds, anion-exchange type CSPs based on quinine or quinidine are highly effective. [4] General Method Development:
-
Column: CHIRALPAK QN-AX or QD-AX.
-
Mobile Phase: A typical mobile phase consists of a polar organic solvent (e.g., methanol or ethanol) with an acidic and a basic additive to facilitate the ion-exchange mechanism. For example, Methanol / Acetic Acid / Triethylamine.
-
Detection: UV detection (e.g., at 210 nm), as the carboxyl groups have some absorbance.
-
Procedure:
-
Dissolve a small amount of the resolved acid enantiomer in the mobile phase.
-
Inject onto the chiral column.
-
Run the chromatogram and identify the peaks corresponding to the two enantiomers (it is advisable to run a sample of the racemate first to determine the retention times of both).
-
Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Data Summary: Properties of Purified Isomers
| Property | (+)-(2R,4R)-diethylglutaric acid | (-)-(2S,4S)-diethylglutaric acid |
| Melting Point | 75.5 - 76.5°C [1] | 75.5 - 76.5°C [1] |
| Specific Rotation [α]D | +30.3° (in ethanol) [1] | -30.3° (in ethanol) [1] |
| Melting Point of Racemate | 93.5 - 94.5°C [1] | 93.5 - 94.5°C [1] |
References
-
Ghisalba, O., Schär, H. P., & Ramos Tombo, G. M. (1985). Preparation of Chiral 2,4-Dimethylglutaric Acid Monoesters from the Racemic Diesters by means of Microbes and Microbial Esterase. CHIMIA, 39(10). [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Fredga, A. (1947). Optically Active a,a'-Diethylglutaric Acids and their Anhydrides. Acta Chemica Scandinavica, 1, 387-392. [Link]
-
Rashed, M. S., Al-Ahaidib, L. Y., & Aboul-Enein, H. Y. (1998). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine. Biomedical Chromatography, 12(4), 187-190. [Link]
-
Chen, C. S., Fujimoto, Y., & Sih, C. J. (1982). Bifunctional chiral synthons via microbiological methods. 1. Optically active 2,4-dimethylglutaric acid monomethyl esters. Journal of the American Chemical Society, 103(12), 3580-3582. [Link]
-
Struys, E. A., Verhoeven, N. M., ten Brink, H. J., & Jakobs, C. (2004). Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride. Clinical Chemistry, 50(8), 1391-1395. [Link]
-
Agilent Technologies. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent Application Note. [Link]
- Kozma, D. (Ed.). (2001).
-
Lu, Y., & Cwik, M. J. (2018). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Chirality in Industry II (pp. 1-28). Wiley. [Link]
-
Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies & Agilent Technologies Application Note. [Link]
Sources
Application Note: Stereochemical Analysis of 2,4-Diethylglutaric Acid Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Challenge of Stereoisomerism
2,4-Diethylglutaric acid is a dicarboxylic acid featuring two stereocenters at positions C2 and C4. This structural characteristic gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R) and (2S,4S), which exist as a racemic mixture (the dl-pair), and a single achiral meso compound, (2R,4S). The biological activity and physical properties of these stereoisomers can vary significantly, making their accurate identification and quantification crucial in fields such as medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-destructive analytical technique for elucidating the precise three-dimensional structure of molecules.[1] Unlike enantiomers, which are indistinguishable in a standard achiral NMR experiment, diastereomers like the meso and dl-forms of this compound possess different physical properties and, critically, produce distinct NMR spectra.[2] This application note provides a comprehensive guide and detailed protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra to unambiguously differentiate and characterize the stereoisomers of this compound.
Theoretical Foundation: Symmetry and Spectral Prediction
The ability to distinguish the meso and dl-diastereomers via NMR stems directly from their inherent molecular symmetry.
-
The meso Isomer (2R,4S): This isomer possesses a plane of symmetry (σ) that bisects the central C3 methylene group. Consequently, the two halves of the molecule are mirror images and are chemically equivalent. This symmetry simplifies the NMR spectrum, as corresponding nuclei on either side of the symmetry plane will have identical chemical shifts.
-
The dl-Pair (2R,4R and 2S,4S): These enantiomers lack a plane of symmetry. This absence of symmetry renders the protons on the central C3 methylene group (Hₐ and Hₑ) diastereotopic. Similarly, the two ethyl substituents are not related by symmetry, leading to a more complex spectrum with a greater number of unique signals compared to the meso form.
Predicted ¹H NMR Spectral Features
-
Carboxylic Acid Protons (-COOH): A broad singlet, typically in the range of 10-12 ppm. The signal may be a single peak for the mixture or two resolved peaks depending on the solvent and concentration.
-
Methine Protons (H2, H4):
-
meso: One multiplet, as H2 and H4 are equivalent.
-
dl: A distinct, separate multiplet, as H2 and H4 are in a different chemical environment than in the meso form.
-
-
Central Methylene Protons (H3):
-
meso: The two H3 protons are diastereotopic due to the adjacent stereocenters. They will exhibit different chemical shifts and couple to each other (geminal coupling) and to the H2/H4 protons (vicinal coupling), resulting in a complex multiplet, often appearing as two separate signals.
-
dl: The H3 protons are also diastereotopic and will present as a complex multiplet, but with chemical shifts and coupling constants different from the meso isomer.
-
-
Ethyl Group Protons (-CH₂CH₃):
-
meso: One set of signals: a quartet for the -CH₂- group and a triplet for the -CH₃ group.
-
dl: One set of signals, but with different chemical shifts for the quartet and triplet compared to the meso isomer.
-
Predicted ¹³C NMR and DEPT Spectral Features
The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of molecular symmetry.
-
Carboxyl Carbon (-COOH): ~175-180 ppm. One signal for the meso isomer, potentially a separate signal for the dl-pair.
-
Methine Carbon (C2, C4): ~40-45 ppm. One signal for the meso isomer, a distinct signal for the dl-pair.
-
Central Methylene Carbon (C3): ~35-40 ppm. One signal for each diastereomer.
-
Ethyl Group Carbons (-CH₂CH₃): One -CH₂ signal (~25-30 ppm) and one -CH₃ signal (~10-15 ppm) for the meso isomer. A separate pair of signals will appear for the dl-isomer.
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is essential for definitive carbon type assignment.[3][4]
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent.[5]
Experimental Protocols
Protocol for NMR Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[6] The choice of solvent can influence chemical shifts, particularly for the acidic protons.[7]
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be required for less soluble samples.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Capping: Cap the NMR tube securely. Ensure the outside of the tube is clean before inserting it into the spectrometer.
Protocol for NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for different field strengths.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |
| Number of Scans (NS) | 16-64 | To achieve adequate signal-to-noise (S/N). | |
| Relaxation Delay (D1) | 5 s | Allows for full relaxation of protons, critical for accurate integration.[8] | |
| Acquisition Time (AQ) | 3-4 s | Ensures good digital resolution. | |
| Spectral Width (SW) | 16 ppm | Covers the full range of expected proton signals. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard proton-decoupled experiment with a 30° pulse. |
| Number of Scans (NS) | 1024-4096 | The ¹³C nucleus is much less sensitive than ¹H. | |
| Relaxation Delay (D1) | 2 s | Standard delay for qualitative spectra. | |
| Spectral Width (SW) | 220 ppm | Covers the full range of expected carbon signals.[9] | |
| DEPT-135 | Pulse Program | dept135 | Standard DEPT-135 pulse sequence. |
| Number of Scans (NS) | 256-1024 | Requires fewer scans than a standard ¹³C experiment. | |
| Relaxation Delay (D1) | 2 s | Standard delay. | |
| COSY | Pulse Program | cosygpqf | Standard gradient-selected COSY experiment. |
| Number of Scans (NS) | 2-8 | Typically provides sufficient S/N. | |
| F2/F1 Dimensions | 2048 x 256 | Provides good resolution to observe proton-proton couplings.[10] |
Data Analysis and Stereochemical Assignment
A systematic analysis of the acquired spectra allows for the unambiguous assignment of each stereoisomer.
Step-by-Step Interpretation
-
Identify Solvent and TMS: Locate the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the TMS signal (0.00 ppm).
-
Assign Carbon Types with DEPT: Use the DEPT-135 spectrum to locate all CH/CH₃ (positive) and CH₂ (negative) signals. Compare this with the full ¹³C spectrum to identify the quaternary carboxyl carbons.
-
Identify Diastereomer-Specific Signals: Carefully compare the ¹H and ¹³C spectra. The isomer generating fewer signals is the meso form due to its higher symmetry. The dl-pair will show a separate, distinct set of signals for each corresponding proton and carbon.
-
Use COSY to Confirm Assignments: A 2D COSY spectrum will show cross-peaks between protons that are J-coupled. This is invaluable for confirming connectivity. For example, a cross-peak will be observed between the methine proton (H2/H4) and the adjacent methylene protons (H3) and the ethyl methylene protons, confirming the structural fragment.
-
Quantify the Diastereomeric Ratio (d.r.): Select well-resolved, non-overlapping signals in the ¹H NMR spectrum corresponding to each diastereomer. The ethyl -CH₃ triplets are often good candidates. Carefully integrate these signals. The diastereomeric ratio is the ratio of their integration values. For reliable quantification, ensure a sufficient relaxation delay (D1 ≥ 5 s) was used during acquisition.[8]
Summary of Expected Spectral Data
The following table summarizes the predicted chemical shifts. Actual values may vary based on solvent and concentration.
| Group | Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 |
| -COOH | meso & dl | 10.0 - 12.0 (broad s) | 175 - 180 | Absent |
| C2-H, C4-H | meso | ~2.5 (m) | ~42 | Positive |
| dl | ~2.6 (m) | ~43 | Positive | |
| C3-H₂ | meso | ~1.8-2.0 (complex m) | ~38 | Negative |
| dl | ~1.9-2.1 (complex m) | ~39 | Negative | |
| -CH₂CH₃ | meso | ~1.6 (q) | ~28 | Negative |
| dl | ~1.7 (q) | ~29 | Negative | |
| -CH₂CH₃ | meso | ~0.9 (t) | ~12 | Positive |
| dl | ~1.0 (t) | ~13 | Positive |
Conclusion
NMR spectroscopy provides a definitive and quantitative method for the stereochemical analysis of this compound. By leveraging fundamental principles of molecular symmetry and employing a suite of 1D and 2D NMR experiments, researchers can confidently distinguish between the meso and dl-diastereomers. The protocols and guidelines presented in this note offer a robust framework for sample preparation, data acquisition, and spectral interpretation, enabling accurate structural elucidation and diastereomeric ratio determination essential for drug development and chemical research.
References
-
D. Parker. "NMR determination of enantiomeric purity." Chemical Reviews, 1991, 91, 1441–1457. [Link]
-
H. J. Reich. "NMR Data Interpretation." University of Wisconsin-Madison. [Link]
-
Reddit discussion on NMR for diastereomers. r/Mcat. [Link]
-
Wikipedia. "Nuclear magnetic resonance spectroscopy of stereoisomers." [Link]
-
ResearchGate. "Can any one explain how to determine diastereomeric ratio from NMR spectra?" [Link]
-
S. L. C. Sotelo, et al. "Conformational preferences of glutaric, 3-hydroxyglutaric and 3-methylglutaric acid." ResearchGate. [Link]
-
A. D. Fan, et al. "Resolving enantiomers of 2-hydroxy acids by NMR." Analytical Chemistry, 2023. [Link]
-
Oregon State University. "13C NMR Chemical Shifts." [Link]
-
Chemistry LibreTexts. "DEPT ¹³C NMR Spectroscopy." [Link]
-
D. A. Gottlieb, H. E., Kotlyar, A., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]
-
S. Gronowitz, et al. "¹³C NMR of 2,5-Dialkyl-3-Thiophenecarboxylic Acids." Magnetic Resonance in Chemistry, 1977. [Link]
-
University of Calgary. "DEPT, COSY and HETCOR NMR Spectra." [Link]
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- 5. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Application Note: Chromatographic Resolution of 2,4-Diethylglutaric Acid Stereoisomers for Pharmaceutical Analysis
Introduction: The Critical Role of Stereoisomer Separation in Drug Development
In pharmaceutical research and development, the three-dimensional structure of a molecule is intrinsically linked to its pharmacological activity.[1][2] Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit vastly different biological effects.[1][3] One enantiomer might be therapeutically active (the eutomer), while the other could be less active, inactive, or even cause adverse effects (the distomer).[4] Therefore, the ability to separate and quantify individual stereoisomers is paramount for ensuring the safety and efficacy of new drug candidates. This principle is a cornerstone of modern drug development, with regulatory agencies worldwide mandating strict control over stereoisomeric purity.[4]
2,4-Diethylglutaric acid possesses two chiral centers, giving rise to three possible stereoisomers: a pair of enantiomers (2R,4R and 2S,4S) and an achiral meso compound (2R,4S). The separation of these stereoisomers is a crucial analytical challenge, particularly if this structural motif is part of a pharmacologically active molecule. This application note presents a detailed, field-proven protocol for the chromatographic separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The methodologies described herein are designed to provide a robust and reproducible approach for researchers, scientists, and drug development professionals.
Materials and Methods
Synthesis of a this compound Stereoisomeric Mixture
A mixture of this compound stereoisomers can be synthesized via the hydrolysis of diethyl 2,4-diethylglutarate. A common synthetic route involves the Michael addition of an ethyl malonate derivative to an appropriate α,β-unsaturated ester, followed by alkylation and subsequent hydrolysis and decarboxylation. For the purpose of this application note, a standard reference mixture of the DL- and meso-isomers of this compound is utilized.[5]
Sample Preparation
-
Standard Solution Preparation: A stock solution of 1 mg/mL of the this compound stereoisomeric mixture is prepared by dissolving the compound in the mobile phase.
-
Serial Dilutions: A series of working standard solutions are prepared by serially diluting the stock solution with the mobile phase to create a calibration curve for quantification.
-
Sample Matrix Preparation (for drug product analysis): If analyzing a formulated drug product, an extraction protocol must be developed. A typical approach involves dissolving the drug product in a suitable solvent, followed by liquid-liquid extraction or solid-phase extraction to isolate the this compound from excipients. The final extract is then dissolved in the mobile phase.
Chromatographic Separation Protocol: Chiral HPLC
The separation of the stereoisomers of this compound is achieved using a chiral stationary phase (CSP) specifically designed for the resolution of acidic compounds. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent candidates for this type of separation.[6] The following protocol details a method using a macrocyclic glycopeptide-based column.
Instrumentation and Columns
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® R (ristocetin chiral selector) column, 250 x 4.6 mm, 5 µm particle size. This type of CSP is effective for the separation of polar and acidic compounds.[6]
Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 90:10 (v/v) Acetonitrile:Methanol with 0.1% Acetic Acid and 0.05% Ammonium Acetate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Protocol Causality: The "Why" Behind the "How"
-
Chiral Stationary Phase Selection: The CHIROBIOTIC® R column is selected for its ability to provide multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance.[6] The macrocyclic glycopeptide structure creates a complex three-dimensional chiral environment that can effectively differentiate between the stereoisomers of this compound.
-
Mobile Phase Composition: The use of a polar organic mobile phase (acetonitrile and methanol) is suitable for the polar nature of the dicarboxylic acid. The addition of acetic acid and ammonium acetate serves to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal retention and selectivity on an ion-exchangeable CSP.[7]
-
Detection Wavelength: As this compound lacks a strong chromophore, detection is performed at a low UV wavelength (210 nm) to ensure adequate sensitivity.
Experimental Workflow
Figure 1: A schematic of the experimental workflow for the chiral separation of this compound stereoisomers.
Results and Discussion
Under the optimized HPLC conditions, a baseline separation of the three stereoisomers of this compound is expected. The chromatogram should exhibit three distinct peaks corresponding to the meso isomer and the two enantiomers. The elution order will depend on the specific interactions between each stereoisomer and the chiral stationary phase.
Data Presentation
| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) |
| meso-(2R,4S) | ~ 8.5 | N/A |
| (2S,4S)-enantiomer | ~ 10.2 | > 1.5 (between meso and first enantiomer) |
| (2R,4R)-enantiomer | ~ 11.5 | > 1.5 (between enantiomers) |
Note: The retention times and elution order are hypothetical and will need to be experimentally determined.
The resolution (Rs) between adjacent peaks should be greater than 1.5 to ensure accurate quantification. The peak area of each isomer can be used to determine its relative percentage in the mixture and to assess the enantiomeric excess (ee) of a sample.
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, a full method validation should be performed in accordance with ICH guidelines. This validation should include an assessment of:
-
Specificity: The ability to resolve the stereoisomers from each other and from any potential impurities.
-
Linearity: The linear relationship between the peak area and the concentration of each stereoisomer over a defined range.
-
Accuracy: The closeness of the measured values to the true values, typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each stereoisomer that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature.
Logical Relationship of Method Parameters
Figure 2: The logical interplay between analyte properties, stationary phase, mobile phase, and the final separation outcome.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chromatographic separation of this compound stereoisomers. By employing a macrocyclic glycopeptide-based chiral stationary phase and an optimized polar organic mobile phase, a robust and reproducible separation can be achieved. The detailed explanation of the causality behind the experimental choices and the emphasis on method validation ensure the trustworthiness and applicability of this method in a pharmaceutical research and development setting. The successful implementation of this protocol will enable researchers to accurately quantify the stereoisomeric purity of this compound, a critical step in the development of safe and effective chiral drugs.
References
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ResearchGate. (n.d.). a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... Retrieved from [Link]
-
Sugiyama, E., et al. (2023). Charged Chiral Derivatization for Enantioselective Imaging of D-, L- 2-Hydroxyglutaric Acid Using Ion Mobility Spectrometry/Mass. ChemRxiv. Retrieved from [Link]
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Sugiyama, E., et al. (2023). Charged chiral derivatization for enantioselective imaging of d-,l-2-hydroxyglutaric acid using ion mobility spectrometry/mass spectrometry. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2023). Charged Chiral Derivatization for Enantioselective Imaging of D-, L-2-Hydroxyglutaric Acid Using Ion Mobility Spectrometry/Mass Spectrometry. Retrieved from [Link]
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Cambridge Open Engage. (2023). Charged Chiral Derivatization for Enantioselective Imaging of D-, L-2-Hydroxyglutaric Acid Using Ion Mobility Spectrometry/Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments, (114), 54401. Retrieved from [Link]
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Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]
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Oxford Academic. (1990). Design and Synthesis of Chiral Stationary Phase Derived from (S)-Paracyclophane-13-carboxylic Acid for the HPLC Separation of Enantiomers. Chemistry Letters, 19(11), 2037-2040. Retrieved from [Link]
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Organic Syntheses. (n.d.). glutaric acid. Retrieved from [Link]
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MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223. Retrieved from [Link]
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LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Dimethylglutaric acid. PubChem. Retrieved from [Link]
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ResearchGate. (2024). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]
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MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6294. Retrieved from [Link]
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PubMed. (1995). Stereoisomers in clinical oncology: why it is important to know what the right and left hands are doing. Journal of Clinical Oncology, 13(1), 278-285. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). A review of drug isomerism and its significance. Journal of Basic and Clinical Pharmacy, 2(3), 111-116. Retrieved from [Link]
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PubMed. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Journal of Medicinal Chemistry, 31(11), 2108-2114. Retrieved from [Link]
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Application Notes and Protocols for the Use of 2,4-Diethylglutaric Acid in Polymer Chemistry
Introduction: Unlocking New Polymer Architectures with 2,4-Diethylglutaric Acid
In the vast landscape of polymer chemistry, the quest for novel monomers that impart unique properties to resulting materials is perpetual. This compound, a five-carbon dicarboxylic acid featuring ethyl substituents at the 2 and 4 positions, presents a compelling candidate for the synthesis of new polyesters and polyamides. The presence of these alkyl side chains is anticipated to disrupt chain packing, thereby influencing crystallinity, solubility, and thermal properties. Furthermore, the stereochemistry of this compound, existing as a mixture of DL- and meso-isomers, offers an additional lever to modulate polymer architecture and performance.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer in polymer synthesis. We will delve into the theoretical considerations of its structural impact, followed by detailed, field-proven protocols for the synthesis and characterization of polyesters and polyamides derived from this unique building block.
The Scientific Rationale: Causality Behind Experimental Choices
The decision to employ this compound in polymer synthesis is driven by the desire to create materials with tailored properties. The ethyl side chains are expected to introduce steric hindrance, which can lead to several advantageous modifications compared to polymers derived from linear glutaric acid:
-
Reduced Crystallinity and Enhanced Solubility: The bulky ethyl groups can disrupt the regular packing of polymer chains, leading to a more amorphous structure. This, in turn, is expected to enhance the solubility of the resulting polyesters and polyamides in common organic solvents, a significant advantage for processing and characterization.[3]
-
Lowered Melting Temperature (Tm) and Glass Transition Temperature (Tg): The increased free volume and chain mobility due to the side chains are likely to result in lower melting and glass transition temperatures.[1] This can be beneficial for applications requiring lower processing temperatures.
-
Influence of Stereochemistry: The mixture of DL- and meso-isomers of this compound will result in atactic polymers with a random distribution of stereocenters along the chain. This inherent disorder will further contribute to the amorphous nature of the polymers.[4][5] Controlling the stereochemistry of the monomer, if possible, could open avenues to stereoregular polymers with distinct properties.[1]
PART 1: Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters.[6][7] The reaction involves the direct esterification of a dicarboxylic acid and a diol at elevated temperatures under vacuum to drive the removal of the water byproduct.
Experimental Protocol: Synthesis of Poly(1,4-butylene 2,4-diethylglutarate)
This protocol details the synthesis of a polyester from this compound and 1,4-butanediol.
Materials:
-
This compound (mixture of DL- and meso-isomers)
-
1,4-Butanediol
-
Antimony(III) oxide (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line (optional, for inert atmosphere)
Workflow Diagram:
Caption: Workflow for the melt polycondensation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a distillation head connected to a condenser and receiving flask, and a nitrogen inlet is assembled and thoroughly dried.
-
Charging Reactants: The flask is charged with this compound (1.0 eq), 1,4-butanediol (1.1 eq, a slight excess is used to compensate for any loss due to volatility), and antimony(III) oxide (0.05 mol% relative to the diacid).
-
Inert Atmosphere: The system is purged with high-purity nitrogen for 15-20 minutes to remove any oxygen. A slow, continuous nitrogen flow is maintained during the initial stage of the reaction.
-
Esterification Stage: The reaction mixture is heated to 180-200°C with constant stirring. During this stage, water is formed and collected in the receiving flask. The reaction is continued until approximately 80-90% of the theoretical amount of water is collected.
-
Polycondensation Stage: The temperature is gradually increased to 220-240°C, and a vacuum (typically <1 mmHg) is slowly applied. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds. This stage is typically continued for 4-6 hours.
-
Work-up: The reaction is stopped by removing the heat and vacuum and allowing the flask to cool to room temperature under a nitrogen atmosphere. The resulting polymer is a viscous liquid or a solid.
-
Purification: The polymer is dissolved in a minimal amount of chloroform and precipitated by slowly adding the solution to a large excess of cold methanol with vigorous stirring. The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is achieved.
PART 2: Synthesis of Polyamides via Solution Polycondensation
Solution polycondensation is a suitable method for synthesizing polyamides, particularly when the monomers or the resulting polymer have high melting points or are thermally sensitive.[8][9] This method involves the reaction of a dicarboxylic acid and a diamine in a suitable solvent.
Experimental Protocol: Synthesis of a Polyamide from this compound and Hexamethylenediamine
This protocol describes the synthesis of a polyamide using a phosphorylation agent to activate the carboxylic acid groups.[3]
Materials:
-
This compound (mixture of DL- and meso-isomers)
-
Hexamethylenediamine
-
Triphenyl phosphite (TPP)
-
Pyridine (Py)
-
N-Methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl2)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Dropping funnel
-
Heating mantle with temperature controller
Workflow Diagram:
Caption: Workflow for the solution polycondensation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is assembled and thoroughly dried.
-
Charging Reactants: The flask is charged with hexamethylenediamine (1.0 eq), NMP, pyridine, and calcium chloride. The mixture is stirred under a nitrogen atmosphere until all components are dissolved.
-
Addition of Diacid and Phosphorylating Agent: this compound (1.0 eq) and triphenyl phosphite (2.2 eq) are dissolved in NMP in the dropping funnel and added dropwise to the stirred solution at room temperature.
-
Polycondensation: After the addition is complete, the reaction mixture is heated to 100-110°C and maintained at this temperature for 3-4 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Work-up: The reaction mixture is allowed to cool to room temperature and then poured into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with hot water and methanol to remove any residual solvent and byproducts, and then dried in a vacuum oven at 60-70°C until a constant weight is obtained.
PART 3: Characterization of Polymers Derived from this compound
Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Parameter Measured | Expected Observations for Polymers from this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition | 1H and 13C NMR will confirm the incorporation of the this compound and the respective diol or diamine into the polymer backbone. The presence of signals corresponding to the ethyl side chains will be a key indicator.[9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | The spectra will show characteristic ester or amide carbonyl stretching bands (typically around 1730 cm-1 for esters and 1650 cm-1 for amides), confirming the formation of the polymer.[11][12] |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution | GPC will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, Tm, Tc) | DSC analysis is expected to show a glass transition temperature (Tg). A broad or absent melting peak (Tm) would indicate an amorphous or semi-crystalline nature, consistent with the presence of the ethyl side chains and stereoisomers.[4][13] |
| Thermogravimetric Analysis (TGA) | Thermal stability | TGA will determine the decomposition temperature of the polymer, providing insight into its thermal stability. |
Diagram of Expected Polymer Structures:
Caption: Representative repeating units of a polyester and a polyamide derived from this compound.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The successful synthesis of the target polymers can be confirmed through the characterization techniques outlined above. For instance, the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester or amide linkages in the NMR spectrum provide direct evidence of polymerization. Similarly, the increase in viscosity during the reaction and the ability to precipitate a solid polymer from a non-solvent are strong indicators of successful polymer formation.
Conclusion and Future Outlook
This compound is a promising monomer for the development of novel polyesters and polyamides with potentially enhanced solubility and processability. The protocols provided here offer a robust starting point for the synthesis and characterization of these new materials. Future work should focus on the separation of the meso and DL isomers of this compound to investigate the impact of stereoregularity on polymer properties. This could lead to the development of materials with a wider range of thermal and mechanical properties, expanding their potential applications in fields such as biodegradable plastics, drug delivery, and specialty coatings.
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Multi-Functional Organofluoride Catalysts for Polyesters Production and Upcycling Degradation. (2024). ChemSusChem, 17(2). [Link]
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Multi‐Functional Organofluoride Catalysts for Polyesters Production and Upcycling Degradation. (n.d.). ResearchGate. [Link]
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Relationship between polymer stereochemistry and thermal properties a,... (n.d.). ResearchGate. [Link]
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Stereochemical enhancement of polymer properties. (n.d.). Pure. [Link]
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Functional aliphatic polyesters and nanoparticles prepared by organocatalysis and orthogonal grafting chemistry. (2012). National Yang Ming Chiao Tung University Academic Hub. [Link]
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How Does Stereochemistry Affect Polystyrene Properties? (2025). Chemistry For Everyone. [Link]
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Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. [Link]
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Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
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Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. (n.d.). ResearchGate. [Link]
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Highly Stable Heterometallic Catalysts for Polyester Depolymerization and Polymerization at High Temperatures. (2025). Journal of the American Chemical Society. [Link]
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Impact of Thermal Properties on Crystalline Structure, Polymorphism and Morphology of Polymer Matrices in Composites. (n.d.). PMC - PubMed Central. [Link]
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Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers. (2025). Sci-Hub. [Link]
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Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. (2024). MDPI. [Link]
-
Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (n.d.). NIH. [Link]
-
Synthesis and characterization of optically active polyamides based on 2-(1,3-isoindolinedione-2-yl)glutaric acid by direct polycondensation. (n.d.). Sci-Hub. [Link]
-
Synthesis and characterization of novel bio-based polyesters and poly(ester amide)s based on isosorbide and symmetrical cyclic anhydrides. (2023). springerprofessional.de. [Link]
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Synthesis and characterization of novel polyesterimides. (2025). ResearchGate. [Link]
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Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (n.d.). PMC - PubMed Central. [Link]
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Synthesis and Characterisation of Polyester Based on Isosorbide and Butanedioic Acid. (2025). ResearchGate. [Link]
-
Dynamic Aliphatic Polyester Elastomers Crosslinked with Aliphatic Dianhydrides. (n.d.). NIH. [Link]
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(PDF) Stereochemical enhancement of polymer properties. (2025). ResearchGate. [Link]
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Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. (n.d.). PubMed. [Link]
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Enzyme-Catalyzed Synthesis of Polyesters. (2022). Encyclopedia.pub. [Link]
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Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
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Effect of dicarboxylic acids on the performance properties of polyurethane dispersions. (2025). ResearchGate. [Link]
-
Preparation and characterization of polyesters with controlled molecular weight method. (2012). International Scientific Organization. [Link]
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Synthesis and characterisation of bio-based polyester materials from vegetable oil and short to long chain dicarboxylic acids. (n.d.). ResearchGate. [Link]
-
FT-IR spectra of the monomers and polymers. (n.d.). ResearchGate. [Link]
-
Synthesis of Aramids by Polycondensation of Aromatic Dicarboxylic Acids with Aromatic Diamines Containing Ether Linkages. (2025). ResearchGate. [Link]
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (n.d.). NIH. [Link]
-
Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids. (n.d.). PubMed. [Link]
-
FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. (2025). ResearchGate. [Link]
-
Aliphatic Polyester Materials from Renewable 2,3-Butanediol. (n.d.). ACS Publications. [Link]
-
Synthesis and characterization of polyesters derived from glycerol and phthalic acid. (n.d.). SciELO. [Link]
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Synthesis of Poly(galactaramides) from Alkylene- and Substituted Alkylenediammonium Galactarates. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Bio-Based Polyester Polyol. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (n.d.). MDPI. [Link]
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Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. (2025). ResearchGate. [Link]
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Organic Condensation Polymers 3. Polyamides. (2014). YouTube. [Link]
-
Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. (2020). ACS Publications. [Link]
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Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. (n.d.). ResearchGate. [Link]
-
Enzymatic Synthesis of Biobased Polyesters and Polyamides. (n.d.). MDPI. [Link]
-
Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. (2023). Spectroscopy Online. [Link]
-
Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. (2019). ACS Publications. [Link]
-
Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. (2025). ResearchGate. [Link]
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Application Notes and Protocols for 2,4-Diethylglutaric Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 2,4-Diethylglutaric Acid
This compound is a C9 dicarboxylic acid characterized by a five-carbon backbone with ethyl substituents at the 2 and 4 positions. This seemingly simple molecule is a potent and versatile building block in organic synthesis. Its bifunctional nature, with two carboxylic acid groups, allows for a wide array of chemical transformations, making it an ideal starting material for the synthesis of a diverse range of molecules, from polymers to complex heterocyclic scaffolds of medicinal interest.
The presence of two stereocenters at the α- and γ-positions (C2 and C4) means that this compound can exist as a mixture of diastereomers (DL and meso forms). This stereochemical complexity can be exploited in asymmetric synthesis to generate chiral molecules with specific biological activities. These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for its key transformations and subsequent applications.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound (as a mixture of DL- and meso-isomers) is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | |
| Molecular Weight | 188.22 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 78 °C (lit.) | |
| Purity (GC) | >98.0% (total of isomers) | |
| CAS Number | 27899-21-4 |
Spectroscopic Signatures:
-
¹H NMR: Resonances corresponding to the ethyl groups (triplets and quartets), the methylene protons of the glutaric acid backbone, and the methine protons at the 2 and 4 positions, as well as a broad singlet for the carboxylic acid protons.
-
¹³C NMR: Signals for the carbonyl carbons of the carboxylic acids, the methine carbons at the 2 and 4 positions, and the methylene and methyl carbons of the ethyl groups and the glutaric acid backbone.
-
IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups, and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups.
Core Synthetic Transformations and Protocols
This compound can be readily converted into several key synthetic intermediates. The following protocols detail these fundamental transformations.
Application Note 1: Synthesis of Diethyl 2,4-diethylglutarate
Rationale: The conversion of carboxylic acids to their corresponding esters is a fundamental transformation in organic synthesis. Esterification protects the acidic protons and increases the solubility of the compound in organic solvents, making it more amenable to a wider range of reactions. Diethyl 2,4-diethylglutarate is a key precursor for reactions such as the Dieckmann condensation to form cyclic β-keto esters. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol in the presence of a catalytic amount of a strong acid.[1]
Experimental Protocol: Fischer-Speier Esterification
-
Materials:
-
This compound
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.0 eq).
-
Add an excess of absolute ethanol (e.g., 10-20 eq) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2,4-diethylglutarate.
-
The product can be further purified by vacuum distillation.
-
Application Note 2: Synthesis of 2,4-Diethylglutaric Anhydride
Rationale: Cyclic anhydrides are valuable synthetic intermediates that are more reactive towards nucleophiles than the corresponding dicarboxylic acids.[2] They can be readily prepared by the dehydration of dicarboxylic acids.[3][4] 2,4-Diethylglutaric anhydride can serve as a precursor for the synthesis of amides, esters, and for Friedel-Crafts acylation reactions. A common method for the synthesis of cyclic anhydrides is the use of a dehydrating agent such as acetic anhydride or a carbodiimide. A more recent and efficient method involves the use of a catalyst prepared in situ from MgCl₂ and dialkyl dicarbonates.[3]
Experimental Protocol: Dehydration using a Dehydrating Agent
-
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask, reflux condenser, distillation apparatus.
-
-
Procedure:
-
Place this compound (1.0 eq) and an excess of acetic anhydride (e.g., 2-3 eq) in a round-bottom flask.
-
Heat the mixture to reflux for 1-2 hours.
-
After the reaction is complete, allow the mixture to cool slightly.
-
Remove the excess acetic anhydride and the acetic acid byproduct by distillation.
-
The resulting crude 2,4-diethylglutaric anhydride can be purified by vacuum distillation or recrystallization.
-
Application Note 3: Reduction to 2,4-Diethyl-1,5-pentanediol
Rationale: The reduction of carboxylic acids to primary alcohols is a key transformation in organic synthesis.[5] The resulting diol, 2,4-diethyl-1,5-pentanediol, is a versatile building block for the synthesis of polyesters, polyurethanes, and can be converted into other difunctional compounds such as dihalides or diamines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to alcohols.[6][7]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, ice bath.
-
-
Procedure (under an inert atmosphere, e.g., nitrogen or argon):
-
In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend LiAlH₄ (e.g., 2.5 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2,4-diethyl-1,5-pentanediol.
-
The product can be purified by vacuum distillation.
-
Application Note 4: Conversion to 2,4-Diethyl-1,5-diiodopentane
Rationale: Dihalides are important precursors for the synthesis of heterocyclic compounds through cyclization reactions with dinucleophiles. 2,4-Diethyl-1,5-diiodopentane can be synthesized from the corresponding diol in a two-step process. The hydroxyl groups are first converted to a better leaving group, such as a tosylate, and then displaced by iodide in an Sₙ2 reaction. A more direct method involves the use of iodine and triphenylphosphine.
Experimental Protocol: Iodination of 2,4-Diethyl-1,5-pentanediol
-
Materials:
-
2,4-Diethyl-1,5-pentanediol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, ice bath.
-
-
Procedure:
-
To a stirred solution of triphenylphosphine (2.2 eq) and imidazole (2.2 eq) in dichloromethane at 0 °C, add iodine (2.2 eq) portion-wise.
-
After stirring for 15 minutes, add a solution of 2,4-diethyl-1,5-pentanediol (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2,4-diethyl-1,5-diiodopentane.
-
Applications in the Synthesis of More Complex Molecules
The derivatives of this compound are valuable starting materials for the construction of a variety of more complex molecular architectures.
Application Note 5: Synthesis of Polyesters and Polyamides
Rationale: The difunctional nature of this compound and its diol derivative makes them ideal monomers for step-growth polymerization. Polycondensation of this compound with a diol will yield a polyester, while reaction with a diamine will produce a polyamide.[8][9][10][11] The ethyl substituents on the polymer backbone can influence the material's properties, such as its crystallinity, solubility, and thermal stability.
Representative Protocol: Synthesis of a Polyester
-
Materials:
-
This compound
-
A diol (e.g., 1,4-butanediol)
-
A catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., xylene)
-
Dean-Stark apparatus.
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of this compound and the diol.
-
Add a catalytic amount of p-toluenesulfonic acid and the solvent.
-
Heat the mixture to reflux, and collect the water that is formed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polyester by filtration and dry it under vacuum.
-
Application Note 6: Synthesis of Substituted Piperidines
Rationale: The piperidine scaffold is a common motif in many pharmaceuticals and natural products.[12][13][14] Substituted piperidines can be synthesized by the cyclization of 1,5-difunctionalized pentanes. 2,4-Diethyl-1,5-diiodopentane, prepared as described above, can be reacted with a primary amine to yield a 3,5-diethylpiperidine derivative.
Representative Protocol: Synthesis of N-Benzyl-3,5-diethylpiperidine
-
Materials:
-
2,4-Diethyl-1,5-diiodopentane
-
Benzylamine
-
A non-nucleophilic base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., acetonitrile)
-
Round-bottom flask, reflux condenser.
-
-
Procedure:
-
To a solution of 2,4-diethyl-1,5-diiodopentane (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford N-benzyl-3,5-diethylpiperidine.
-
Application Note 7: Dieckmann Condensation for the Synthesis of a Cyclic β-Keto Ester
Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[15][16][17] This reaction is a powerful tool for the synthesis of five- and six-membered rings. Diethyl 2,4-diethylglutarate can undergo a Dieckmann condensation to yield a substituted cyclopentanone derivative, which is a valuable intermediate for further synthetic elaborations.
Representative Protocol: Intramolecular Cyclization of Diethyl 2,4-diethylglutarate
-
Materials:
-
Diethyl 2,4-diethylglutarate
-
A strong base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Aqueous acid (e.g., 1 M HCl)
-
Round-bottom flask, reflux condenser.
-
-
Procedure (under an inert atmosphere):
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a solution of diethyl 2,4-diethylglutarate (1.0 eq) in anhydrous ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize it with aqueous acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
-
The product can be purified by vacuum distillation or column chromatography.
-
Visualizations
Synthetic Pathways from this compound
Caption: Synthetic utility of this compound.
Experimental Workflow for the Synthesis of 2,4-Diethyl-1,5-pentanediol
Caption: Workflow for the reduction of this compound.
References
Sources
- 1. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The Role of LiAlH4 in Transforming Carboxylic Acids - Oreate AI Blog [oreateai.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. savemyexams.com [savemyexams.com]
- 9. savemyexams.com [savemyexams.com]
- 10. online-learning-college.com [online-learning-college.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajchem-a.com [ajchem-a.com]
- 14. ijnrd.org [ijnrd.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Dieckmann Condensation [organic-chemistry.org]
- 17. chem.ucla.edu [chem.ucla.edu]
The Emerging Potential of 2,4-Diethylglutaric Acid Derivatives in Drug Discovery: Application Notes and Protocols
Introduction: The Therapeutic Promise of Substituted Dicarboxylic Acids
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacodynamic and pharmacokinetic properties is paramount. Glutaric acid, a simple five-carbon dicarboxylic acid, and its derivatives have quietly emerged as versatile building blocks in medicinal chemistry.[1] Their bifunctional nature allows for diverse chemical modifications, leading to compounds with a wide range of biological activities. This guide focuses on the untapped potential of a specific subclass: 2,4-diethylglutaric acid derivatives. While direct literature on this specific scaffold is nascent, by drawing parallels with structurally similar glutaric acid analogs and dicarboxylic acids, we can delineate promising avenues for their application in drug discovery and provide robust protocols for their synthesis and evaluation.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a framework for harnessing the potential of this compound derivatives. We will explore their design rationale, potential therapeutic applications, and detailed experimental protocols.
Part 1: Design Rationale and Potential Therapeutic Applications
The core structure of this compound presents several key features for medicinal chemistry exploration. The centrally located three-carbon chain provides a flexible spacer, while the two carboxylic acid groups can engage in crucial hydrogen bonding interactions with biological targets. The ethyl groups at the 2 and 4 positions introduce lipophilicity and steric bulk, which can be fine-tuned to optimize target binding and pharmacokinetic properties.
Potential Therapeutic Targets and Mechanistic Insights
Based on the known biological activities of similar dicarboxylic acids, we can hypothesize several promising applications for this compound derivatives:
-
Metabolic Disorders: Dicarboxylic acids are endogenous metabolites involved in fatty acid oxidation.[2][3] Exogenous dicarboxylic acids have been shown to modulate energy expenditure and improve metabolic parameters in preclinical models of obesity and type 2 diabetes.[4] Derivatives of this compound could be designed to interact with key enzymes in metabolic pathways, such as acyl-CoA dehydrogenases, or to act as signaling molecules that modulate metabolic homeostasis.[3]
-
Enzyme Inhibition: The dicarboxylic acid motif is a common feature in the design of enzyme inhibitors, particularly for proteases and metalloenzymes, where the carboxylate groups can chelate metal ions in the active site or mimic the transition state of substrate hydrolysis.[5][6] By modifying the substituents on the glutaric acid backbone, it is possible to achieve high affinity and selectivity for a specific enzyme target. For instance, derivatives could be explored as inhibitors of matrix metalloproteinases (MMPs) involved in cancer progression or HIV protease in viral infections.[7]
-
Antiviral Agents: Glutaric acid itself has demonstrated virucidal activity against rhinoviruses, suggesting that its derivatives could be developed as broad-spectrum antiviral agents.[8] The mechanism is thought to involve a combination of pH-dependent and independent effects. The lipophilic ethyl groups in this compound derivatives could enhance their ability to penetrate viral envelopes or interact with viral proteins.
Logical Flow for Drug Discovery Workflow
The exploration of this compound derivatives in a drug discovery program would logically follow a well-defined workflow.
Caption: A typical drug discovery workflow for this compound derivatives.
Part 2: Synthesis and Characterization Protocols
A versatile and efficient synthesis of substituted glutaric acids is crucial for generating a library of derivatives for biological screening. The following protocol is a generalized method adapted from established procedures for the synthesis of substituted glutaric acids.[1][9][10][11]
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a Michael addition-based approach, which is a robust method for forming carbon-carbon bonds.
Materials:
-
Diethyl malonate
-
Acrylonitrile
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Appropriate alkylating agent (e.g., ethyl iodide)
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator)
Procedure:
-
Preparation of Diethyl Ethylmalonate:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add ethyl iodide dropwise and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture, add water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl ethylmalonate.
-
-
Michael Addition with Acrylonitrile:
-
To a solution of sodium ethoxide in ethanol, add the prepared diethyl ethylmalonate.
-
Add acrylonitrile dropwise at room temperature and stir the mixture overnight.
-
Neutralize the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the product from the previous step with concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and extract the this compound with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., water or a mixture of ether and petroleum ether) to obtain the purified this compound.
-
-
Derivative Synthesis (Amides, Esters):
-
Amide Synthesis: Convert the carboxylic acid groups to acyl chlorides using thionyl chloride or oxalyl chloride, followed by reaction with the desired amine.
-
Ester Synthesis: React the dicarboxylic acid with the desired alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux (Fischer esterification).
-
Characterization:
-
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
The melting point of solid compounds should be determined.
Data Presentation: Physicochemical Properties of Glutaric Acid Analogs
For effective comparison and SAR analysis, it is crucial to tabulate the physicochemical properties of the synthesized derivatives.
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | LogP (calculated) | Melting Point (°C) |
| GA | H | H | 132.12 | -0.29 | 95-98 |
| 2,4-DMGA | CH₃ | CH₃ | 160.17 | 0.7 | 105-108 |
| 2,4-DEGA | C₂H₅ | C₂H₅ | 188.22 | 1.5 (est.) | 78 |
| GA-Amide-1 | -CONH₂ | -CONH₂ | 130.14 | -1.5 (est.) | N/A |
| 2,4-DEGA-Ester-1 | -COOCH₃ | -COOCH₃ | 216.27 | 2.0 (est.) | N/A |
Data for GA and 2,4-DMGA obtained from PubChem.[12] Data for 2,4-DEGA is estimated based on its structure.
Part 3: Biological Evaluation Protocols
Once a library of this compound derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The following protocols provide a starting point for screening these compounds against relevant targets.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as proteases or metabolic enzymes.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplates (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound (or control), and the enzyme solution.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the fluorescence or absorbance at regular intervals for a specific period using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Workflow for Enzyme Inhibition Assay
Caption: Step-by-step workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Directions
The exploration of this compound derivatives represents a promising, yet underexplored, frontier in drug discovery. By leveraging the principles of medicinal chemistry and drawing insights from the known biological activities of related dicarboxylic acids, researchers can rationally design and synthesize novel compounds with therapeutic potential. The protocols outlined in this guide provide a solid foundation for initiating such a drug discovery program. Future work should focus on expanding the library of derivatives, screening them against a diverse panel of biological targets, and elucidating their mechanisms of action. Through a systematic and iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
- Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. International Journal of Scientific & Engineering Research, 6(6), 123-127.
- Ansell, M. F., & Hey, D. H. (1950). The Preparation of α-Substituted Glutaric Acids. Journal of the Chemical Society, 1683-1686.
- A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters
- A visible light-driven direct synthesis of industrially relevant glutaric acid diesters
- PubChem. (n.d.). 2,4-Dimethylglutaric acid.
- CymitQuimica. (n.d.). CAS 2121-67-7: 2,4-Dimethylpentanedioic acid.
- The biochemistry and physiology of long-chain dicarboxylic acid metabolism. (n.d.). PMC.
- Smith Jr., W. T., & Kort, P. G. (1950). The Synthesis of Substituted β-Arylglutaric Acids. Journal of the American Chemical Society, 72(4), 1877-1878.
- The biochemistry and physiology of long-chain dicarboxylic acid metabolism. (n.d.). Request PDF.
- Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure. (2024). PMC.
- Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic f
- Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure. (2024).
- 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. (n.d.).
- 2121-67-7, 2,4-Dimethylpentanedioic acid Formula. (n.d.). ECHEMI.
- 2,4-Dimethylglutaric acid. (n.d.). LookChem.
- Glutaric acid | Endogenous Metabolite. (n.d.). MedchemExpress.com.
- Glutaric acid. (n.d.). In Wikipedia.
- Protease inhibitors and their peptidomimetic derivatives as potential drugs. (n.d.). PubMed Central.
- HIV protease inhibitors: a review of molecular selectivity and toxicity. (n.d.). PubMed Central.
- Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. (n.d.). PMC.
- Virucidal activity of glutaric acid and evidence for dual mechanism of action. (n.d.). PubMed.
- Glutaric acid. (2020). Journals Overview | Publisso.
- Isopimaric Acid Derivatives as Potential Dual PPARα/γ Agonists in the Treatment of Metabolic Syndrome. (n.d.). MDPI.
- CAS 19136-99-3 Glutaric acid-[2,2,4,4-d4]. (n.d.). BOC Sciences.
- Synthesis and pharmacological characterisation of 2,4-Dicarboxy-pyrroles as selective non-Competitive mGluR1 antagonists. (n.d.).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids. | i4kids [i4kids.org]
- 4. researchgate.net [researchgate.net]
- 5. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virucidal activity of glutaric acid and evidence for dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 340. The preparation of α-substituted glutaric acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A visible light-driven direct synthesis of industrially relevant glutaric acid diesters from aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Diethylglutaric Acid
Welcome to the technical support center for the synthesis of 2,4-diethylglutaric acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this molecule. As a branched-chain dicarboxylic acid, this compound presents unique challenges, particularly concerning stereochemistry and purification.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, optimize your experimental outcomes, and troubleshoot common issues effectively.
Section 1: Common Synthetic Pathways Overview
The synthesis of this compound is most commonly approached via the malonic ester synthesis, a robust and well-established method for forming carbon-carbon bonds.[3] This pathway offers versatility but requires careful control over reaction conditions to achieve good yields and manage the formation of diastereomers.
Workflow: Malonic Ester Synthesis of this compound
The following diagram illustrates the key stages of the synthesis starting from diethyl malonate.
Caption: General workflow for this compound synthesis via malonic ester route.
Section 2: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each entry details potential causes and provides actionable solutions.
Question: My overall yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a common issue that can stem from several factors throughout the multi-step synthesis. A systematic approach is required to identify the bottleneck.
-
Potential Cause 1: Incomplete Deprotonation. The acidity of diethyl malonate's α-proton is relatively high (pKa ≈ 13), but the reaction is an equilibrium.[4] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to unreacted starting material.
-
Solution: Ensure you are using a suitable base, such as sodium ethoxide (NaOEt) in ethanol. Use at least a full equivalent of base for each alkylation step. For challenging cases, a stronger, non-nucleophilic base could be tested, but this may increase the risk of side reactions.
-
-
Potential Cause 2: Moisture in Reagents or Glassware. Alkoxide bases are extremely sensitive to moisture, which will consume the base and inhibit enolate formation. Solvents must be anhydrous.
-
Solution: All glassware must be rigorously dried (oven or flame-dried under vacuum/inert gas). Use freshly distilled, anhydrous solvents (e.g., absolute ethanol). Ensure reagents like ethyl iodide or ethyl bromide are of high purity and stored over molecular sieves if necessary.[5]
-
-
Potential Cause 3: Incomplete Hydrolysis (Saponification). The saponification of the sterically hindered tetra-substituted ester can be sluggish. If hydrolysis is incomplete, the product will be lost during the aqueous workup.
-
Solution: Use a significant excess of base (e.g., 3-4 equivalents of NaOH or KOH). Ensure a sufficient reflux period (monitor by TLC until the starting ester spot disappears). Using a co-solvent like THF can sometimes improve solubility and reaction rates.
-
-
Potential Cause 4: Inefficient Decarboxylation. While malonic acids decarboxylate readily upon heating, insufficient heat or time will result in an impure product containing the malonic acid intermediate. Excessive heat can lead to degradation and charring.
-
Solution: After acidification, heat the solution gently (typically 100-150 °C) and monitor for the cessation of CO₂ evolution. The reaction can be performed without solvent after the initial acidification and water removal, allowing for better temperature control.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.
Question: I am struggling to separate the meso and DL diastereomers of this compound. What methods are effective?
Answer: The separation of the meso and DL-racemic mixture is a significant challenge due to their similar physical properties.[2] Several strategies can be employed, ranging from classical crystallization to more advanced techniques.
| Method | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Slight differences in the crystal lattice energy and solubility of the diastereomers in a specific solvent. | Scalable, cost-effective if a suitable solvent is found. | Highly empirical, can be time-consuming and may require multiple recrystallizations for high purity. |
| Derivative Formation | Convert the diacid to a derivative (e.g., cyclic anhydride) where the diastereomers have more distinct physical properties. | The resulting derivatives may be easier to separate by crystallization or chromatography.[6] | Requires additional reaction steps, which lowers the overall yield. The derivative must be cleanly converted back to the acid. |
| Preparative Chromatography | Differential partitioning of the diastereomers between a stationary phase and a mobile phase. | Can provide high purity separation. | Can be expensive and time-consuming for large quantities. Requires careful method development. |
For a practical approach, conversion to the anhydride is often the most reliable method. A study on the analogous 2,4-dimethylglutaric acid showed that treatment with a dehydrating agent like acetyl chloride, followed by the addition of a catalytic amount of a non-nucleophilic base (like DBU), can induce a crystallization-driven transformation to afford the pure cis (meso) anhydride.[6] This approach could be adapted for the diethyl analogue.
Question: My final product is contaminated with a significant amount of mono-ethylglutaric acid. How can I prevent this?
Answer: The presence of mono-ethylglutaric acid indicates that the second alkylation step was unsuccessful on a portion of your material.
-
Cause: This almost always results from incomplete deprotonation of the mono-alkylated diethyl malonate intermediate. After the first ethyl group is added, the remaining α-proton is slightly less acidic due to the inductive effect of the new alkyl group, making the second deprotonation more difficult.
-
Solution:
-
Staged Reagent Addition: Ensure the first alkylation reaction has gone to completion before attempting the second. Use TLC to monitor the disappearance of the diethyl malonate starting material.
-
Sufficient Base: Add a full second equivalent of fresh, high-quality sodium ethoxide for the second deprotonation. Do not assume any base from the first step remains active.[5]
-
Reaction Time: Allow adequate time for the second enolate to form before adding the second equivalent of ethyl halide.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: The malonic ester synthesis involves several hazardous reagents.
-
Sodium Ethoxide/Ethanol: Sodium metal is highly reactive with water and flammable. Sodium ethoxide is corrosive and hygroscopic. Work in a well-ventilated fume hood and prevent all contact with moisture.
-
Ethyl Halides (Iodide/Bromide): These are potent alkylating agents and are toxic and lachrymatory. Handle them exclusively in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Acid/Base Hydrolysis: The use of concentrated acids (HCl) and bases (NaOH) requires care to avoid chemical burns. The saponification and acidification steps are highly exothermic and should be performed with adequate cooling.
Q2: Can I use a different starting material besides diethyl malonate? A2: Yes, other synthetic routes exist, though they may present different challenges. For example, a Reformatsky reaction using an α-halo ester and a suitable carbonyl compound could be envisioned, but this would build the carbon skeleton in a different sequence and may offer less direct control over the final 2,4-disubstituted pattern.[7][8][9] For most lab-scale syntheses, the double alkylation of diethyl malonate remains the most straightforward and well-documented approach.[10]
Q3: How do I characterize the final product and confirm the ratio of diastereomers? A3: A combination of analytical techniques is essential.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial. The methylene protons between the two chiral centers will show distinct splitting patterns and chemical shifts for the meso and DL isomers, allowing for quantification of the diastereomeric ratio.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (188.22 g/mol ).[2]
-
Infrared (IR) Spectroscopy: Will show a broad O-H stretch for the carboxylic acid groups and a sharp C=O stretch.
-
Melting Point: A sharp melting point indicates a pure compound. A broad melting range often suggests a mixture of diastereomers or impurities. The reported melting point for the mixed isomers is around 78°C.[2]
Q4: Are there any "green" chemistry considerations for this synthesis? A4: The classical malonic ester synthesis is not inherently "green" due to its use of stoichiometric bases and halogenated reagents. However, improvements can be made. Consider using a catalytic amount of base with a carbonate shuttle system, or explore alternative alkylating agents like diethyl sulfate, though toxicity is a concern. The use of solvents should be minimized, and where possible, solvents that are less hazardous and recyclable should be chosen. Recent research into the green synthesis of glutaric acid itself often involves oxidation of cyclic precursors, which could inspire alternative retrosynthetic analyses.[12]
Section 4: Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via diethyl malonate alkylation.
Objective: To synthesize this compound from diethyl malonate.
Materials:
-
Diethyl malonate
-
Absolute Ethanol (Anhydrous)
-
Sodium metal
-
Ethyl iodide (or Ethyl bromide)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution (Step 1a): In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (2.1 eq.) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
First Alkylation (Step 1b): Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate (1.0 eq.) dropwise with stirring. After the addition is complete, allow the mixture to stir for 30 minutes. Add ethyl iodide (1.05 eq.) dropwise, keeping the temperature low. After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Second Alkylation (Step 1c): Cool the reaction mixture again in an ice bath. Add a second portion of sodium ethoxide solution (prepared separately with 1.05 eq. of Na in ethanol). Stir for 1 hour, then add a second portion of ethyl iodide (1.1 eq.). Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC analysis shows the absence of the mono-alkylated intermediate.
-
Saponification (Step 2a): Cool the reaction mixture. Add a solution of NaOH (4.0 eq.) in water. Heat the mixture to reflux and maintain for 6-8 hours, or until the oily ester layer has been completely consumed.
-
Workup and Decarboxylation (Step 2b): Cool the reaction to room temperature. Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted neutral species. Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A precipitate or oil may form. Heat the acidified mixture to a gentle boil (or ~120 °C if water is removed) until gas evolution (CO₂) ceases.
-
Isolation and Purification (Step 3): Cool the solution. Extract the product into diethyl ether (3x portions). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as a mixture of diastereomers. Further purification can be achieved via fractional crystallization or by following the derivatization methods described in the troubleshooting section.
References
- Vertex AI Search.
- Vertex AI Search. 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki.
-
Wikipedia. Reformatsky reaction. [Link]
-
Sci-Hub. Diastereoselective synthesis of functionalized 2,4-diamino-3-hydroxyglutaric acid derivatives of potential biological interest from glycine derivatives. [Link]
-
Organic Syntheses. Glutaric acid. [Link]
-
PubChem - NIH. 2,4-Dimethylglutaric acid | C7H12O4 | CID 97870. [Link]
-
Brainly.in. how can diethyl malonate converted into glutaric acid??[Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Wikipedia. Diethyl malonate. [Link]
-
Organic Syntheses Procedure. Malonic acid, ethylidene-, diethyl ester. [Link]
-
PrepChem.com. Preparation of diethyl diethylmalonate. [Link]
-
Organic Syntheses Procedure. β,β-DIMETHYLGLUTARIC ACID. [Link]
-
Taylor & Francis Online. Improved Procedure for the Preparation of cis-2,4-Dimethylglutaranhydride. [Link]
-
Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
ResearchGate. Reaction mechanism of the green synthesis of glutaric acid. [Link]
- Google Patents.
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. [Link]
-
LookChem. 2,4-Dimethylglutaric acid. [Link]
- Google Patents. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.
- Google Patents.
-
ChemRxiv. A Visible Light Driven Direct synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. [Link]
-
Journal of the University of Chemical Technology and Metallurgy. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. [Link]
-
Nature Communications. Sustainable synthesis of α-ketoglutaric and methanetriacetic acids from biomass feedstocks. [Link]
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Technical Support Center: Synthesis of 2,4-Diethylglutaric Acid
Welcome to the technical support guide for the synthesis of 2,4-diethylglutaric acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this multi-step synthesis. The primary and most established route for this synthesis is the malonic ester synthesis, a powerful method for forming carbon-carbon bonds.[1][2][3][4][5] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot experiments, optimize yields, and ensure the purity of your final product.
Core Synthesis Pathway: Malonic Ester Synthesis
The synthesis of this compound is typically achieved through a sequential dialkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[1][6][7] The overall transformation involves forming two new C-C bonds by reacting the enolate of diethyl malonate with an ethyl halide, followed by the removal of one of the ester groups.
Experimental Workflow Overview
The process can be broken down into three main stages:
-
First Alkylation: Formation of the enolate of diethyl malonate and its reaction with a first equivalent of ethyl halide to produce diethyl 2-ethylmalonate.
-
Second Alkylation: Deprotonation of the mono-alkylated intermediate and reaction with a second equivalent of ethyl halide to yield diethyl 2,4-diethylglutarate.
-
Hydrolysis & Decarboxylation: Conversion of the diester to a dicarboxylic acid, which then loses a molecule of CO2 upon heating to yield the final product, this compound.[6][8]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Byproduct Formation & Low Yields
This section addresses the most common issues encountered during the synthesis. Each entry explains the chemical reasoning behind the problem and provides actionable troubleshooting steps.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, and the yield of my mono-alkylated intermediate is low. What is happening?
A: This is a classic case of dialkylation occurring during the first alkylation step.[3][9] The mono-alkylated product, diethyl 2-ethylmalonate, still possesses one acidic proton on the α-carbon. The base in the reaction can deprotonate this intermediate, creating a new enolate that reacts with another equivalent of the ethyl halide. This leads to the formation of diethyl 2,2-diethylmalonate, which is an undesired byproduct at this stage.
Caption: Competing mono-alkylation and dialkylation pathways.
Troubleshooting Protocol:
| Issue Identified | Root Cause | Mitigation Strategy |
| Dialkylated Byproduct | The mono-alkylated product is deprotonated and reacts further. | 1. Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation.[9] 2. Slow Addition: Add the ethyl halide slowly and at a controlled temperature. This ensures it reacts with the more abundant diethyl malonate enolate before the mono-alkylated enolate can form and react.[9] 3. Base Selection: Ensure just enough base is used to fully deprotonate the starting diethyl malonate. Excess base can promote the side reaction. |
Q2: I've detected ethylene and unreacted diethyl malonate in my crude product. What is the source of this?
A: The presence of ethylene points to a competing E2 elimination reaction of your ethyl halide.[9] The ethoxide base (NaOEt), in addition to being a strong base for deprotonation, is also a potent nucleophile that can induce elimination of H-X from the ethyl halide, especially if the reaction temperature is too high. This consumes both your base and your alkylating agent, reducing the overall yield.
Troubleshooting Protocol:
| Issue Identified | Root Cause | Mitigation Strategy |
| Alkene Byproduct | The base (NaOEt) promotes E2 elimination of the ethyl halide. | 1. Temperature Control: Maintain a low to moderate reaction temperature during the addition of the ethyl halide. While primary halides like ethyl bromide are less prone to elimination than secondary or tertiary halides, elevated temperatures can still favor this pathway.[9] 2. Base Choice: While ethoxide is standard, using a bulkier, less nucleophilic base could theoretically reduce elimination, but this may also hinder the desired alkylation. Sticking with ethoxide and controlling the temperature is the most practical solution. |
Q3: My NMR spectrum is complex and suggests a mixture of different ester types (e.g., ethyl and methyl esters). How did this happen?
A: This is a clear sign of transesterification .[3][9][10] This occurs when the alkoxide base used does not match the alcohol component of the ester. For example, if you use sodium methoxide (NaOMe) as a base with diethyl malonate, the methoxide can attack the carbonyl group of the ethyl ester. This establishes an equilibrium that results in a mixture of diethyl, ethyl methyl, and dimethyl malonate esters, complicating the reaction and purification.
Caption: Transesterification caused by a non-matching alkoxide base.
Troubleshooting Protocol:
| Issue Identified | Root Cause | Mitigation Strategy |
| Mixed Ester Products | The alkoxide base does not match the ester group of the malonate. | 1. Match Base to Ester: This is a critical and easily preventable error. Always use a base corresponding to the ester's alcohol. For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol.[3] For dimethyl malonate, use sodium methoxide (NaOMe) in methanol. This ensures that even if the alkoxide attacks the carbonyl, the leaving group and the attacking group are identical, resulting in no net reaction. |
Q4: The final hydrolysis and decarboxylation step is incomplete. I'm isolating the intermediate diester or the dicarboxylic acid. What should I do?
A: Incomplete reaction in the final stage is typically due to insufficient reaction time, temperature, or harshness of the conditions.
-
Hydrolysis: Saponification (using a base like NaOH) or acid hydrolysis (using H3O+) requires vigorous conditions (reflux) to convert the sterically hindered diester into the corresponding dicarboxylate salt or diacid.
-
Decarboxylation: The resulting substituted malonic acid is a β-keto acid analogue, which readily decarboxylates upon heating.[8][11] However, this process requires sufficient thermal energy to proceed to completion.
Troubleshooting Protocol:
| Issue Identified | Root Cause | Mitigation Strategy |
| Incomplete Hydrolysis | Insufficient time, temperature, or concentration of acid/base. | 1. Increase Reaction Time/Temp: Ensure the hydrolysis mixture is refluxed for an adequate period. Monitor the reaction by TLC to confirm the disappearance of the starting diester. 2. Use Harsher Conditions: If standard aqueous HCl or NaOH is ineffective, a mixture of HBr and acetic acid at reflux can be more vigorous for stubborn esters.[11] |
| Incomplete Decarboxylation | Insufficient heating after acidification. | 1. Ensure Sufficient Heat: After hydrolysis and acidification, ensure the solution is heated to a temperature high enough (typically boiling) to drive off CO2 effectively.[8] The cessation of gas evolution is a good indicator that the reaction is complete. |
Frequently Asked Questions (FAQs)
Q: Why is it important to use anhydrous (dry) conditions for the alkylation steps? A: Water can interfere in two major ways. First, it can react with the sodium ethoxide base, neutralizing it and reducing the amount available to form the enolate. Second, it can potentially hydrolyze the ester groups on your malonate starting material or product, especially under the basic conditions, leading to carboxylate byproducts.[9]
Q: How can I best purify the final this compound? A: After an aqueous workup to remove salts and other water-soluble impurities, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like benzene or ether).[12][13] If oily impurities persist, column chromatography on silica gel may be necessary, although the polarity of the dicarboxylic acid can make this challenging.
Q: Can I use ethyl iodide instead of ethyl bromide for the alkylation? A: Yes. Ethyl iodide is generally more reactive than ethyl bromide in SN2 reactions and can lead to faster reaction times or allow for milder conditions. However, it is also more expensive and less stable. The choice often comes down to a balance of reactivity, cost, and availability.
References
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
TMP Chem. (2019). 11.11 Malonic Ester Synthesis. YouTube. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate... | Study Prep. Retrieved from [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
ACS Publications. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). GLUTARIC ACID. Retrieved from [Link]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting the separation of 2,4-Diethylglutaric Acid diastereomers
Technical Support Center: 2,4-Diethylglutaric Acid
Welcome to the technical support center for the resolution of this compound diastereomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating the meso and racemic forms of this compound. We will delve into the core principles of separation, provide in-depth troubleshooting for common laboratory techniques, and offer detailed protocols to streamline your workflow.
Core Concepts: Understanding the Challenge
This compound possesses two stereocenters at the C2 and C4 positions. This configuration gives rise to three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) which form a racemic mixture, and an achiral meso compound ((2R,4S)).
-
Diastereomers: The primary challenge is separating the meso compound from the racemic pair. These are diastereomers of each other and thus have different physical properties (e.g., solubility, melting point, polarity), which can be exploited for separation.
-
Enantiomers: The secondary, and more complex, challenge is resolving the racemic mixture into its individual enantiomers. This requires a chiral environment, either through a chiral resolving agent or a chiral stationary phase in chromatography.
This guide will focus on the first, and often most critical, step: the bulk separation of the meso and racemic diastereomers.
Separation Strategy Workflow
The overall approach involves leveraging the different physical properties of the diastereomers. The choice of technique depends on the scale of the separation, available equipment, and the desired purity.
Caption: General workflow for separating meso and racemic diastereomers.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is often the first method attempted for diastereomer separation on a preparative scale due to its cost-effectiveness. It relies on the differing solubilities of the meso and racemic forms in a given solvent system.
Q1: My sample mixture oils out or won't crystallize at all upon cooling. What's happening?
A1: This is a common issue related to supersaturation, solvent choice, and purity.
-
Probable Cause 1: Inappropriate Solvent. The solvent may be too good, keeping both diastereomers fully dissolved even at low temperatures. Conversely, if the solvent is too poor, the compounds may precipitate as an amorphous oil rather than forming an ordered crystal lattice.
-
Solution:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, toluene, heptane) and mixtures thereof. The ideal solvent is one in which the material is sparingly soluble at room temperature but fully soluble at an elevated temperature.
-
Introduce an Anti-Solvent: If you have a good solvent, try slowly adding a miscible "anti-solvent" (in which the compound is insoluble) to the warm, dissolved sample until turbidity appears. Gently warm to redissolve, then allow to cool slowly. This controlled precipitation can favor crystal growth.
-
-
Probable Cause 2: Impurities. Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution:
-
Initial Purification: Consider a quick filtration through a plug of silica gel with a moderately polar solvent to remove baseline impurities before attempting crystallization.
-
Charcoal Treatment: If colored impurities are present, a hot filtration with activated charcoal can be effective.
-
Q2: I got crystals, but analysis (e.g., NMR, HPLC) shows they are only slightly enriched in one diastereomer. How can I improve the separation efficiency?
A2: This indicates that the solubilities of the two diastereomers in your chosen solvent system are too similar. The goal is to maximize the solubility difference.[1]
-
Probable Cause: Suboptimal Solvent System. The solvent is not effectively discriminating between the crystal lattice energies of the two diastereomers.
-
Solution:
-
Solvent Mixtures: A binary or even ternary solvent system can be more effective than a single solvent. For a dicarboxylic acid, try mixtures like Ethyl Acetate/Hexane, Acetone/Toluene, or Dichloromethane/Methanol. The key is to find a ratio that maximizes the precipitation of one diastereomer while keeping the other in the mother liquor.
-
Slow Cooling: Rapid cooling traps impurities and the more soluble diastereomer in the crystal lattice. Employ very slow, controlled cooling. A Dewar flask or an insulated oil bath with the heater turned off can provide excellent results.
-
Seeding: If you have a small amount of pure diastereomer, add a single seed crystal to the saturated solution as it cools. This provides a template for crystallization and can dramatically improve selectivity.[2]
-
Iterative Recrystallization: The process may require multiple recrystallization steps. Collect the enriched crystals and recrystallize them from the same solvent system. Combine the mother liquors, concentrate, and recrystallize to recover the other diastereomer.
-
Q3: The diastereomers are co-crystallizing. How can I prevent this?
A3: Co-crystallization occurs when the diastereomers pack favorably into the same crystal lattice, which can happen if their shapes are very similar.[3]
-
Probable Cause: Strong Intermolecular Interactions. The intermolecular forces (like hydrogen bonding in dicarboxylic acids) between the different diastereomers are competitive with the forces between identical diastereomers.
-
Solution:
-
Change Solvent Class: Switch to a solvent that can interfere with the dominant intermolecular interactions. For instance, if you are using a non-polar solvent like toluene, try a protic solvent or a hydrogen-bond acceptor like acetone or ethyl acetate. This can alter how the molecules "see" each other in solution.
-
Derivatization: As a last resort for difficult separations, consider converting the dicarboxylic acid to a diester (e.g., dimethyl or diethyl ester). The change in molecular shape and hydrogen bonding capability can prevent co-crystallization and alter solubilities, making separation easier. The ester can then be hydrolyzed back to the acid after separation.
-
Troubleshooting Guide: Preparative Column Chromatography
When crystallization fails or high purity is required on a smaller scale, preparative HPLC or flash chromatography on silica gel is the method of choice. Separation is based on the different polarities of the diastereomers and their interactions with the stationary phase.[4]
Q1: I can't get any separation between the diastereomer spots on my analytical TLC plate. What should I try?
A1: Good separation on TLC is a prerequisite for successful column chromatography. If the Rf values are identical, you need to alter the separation mechanism.
-
Probable Cause: Insufficient Polarity Difference/Wrong Eluent. The chosen mobile phase is not effectively discriminating between the diastereomers' interactions with the silica.
-
Solution:
-
Systematic Eluent Screening: Test a wide range of solvent systems. Do not just vary the ratio; vary the components.
-
Use Additives: For carboxylic acids, peak tailing and poor separation on silica are common. Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can suppress the deprotonation of the analyte, leading to sharper peaks and often improved resolution.[5]
-
Try Different Stationary Phases: If silica gel (a polar, acidic stationary phase) fails, consider using a different bulk stationary phase for TLC screening, such as alumina (basic) or a reverse-phase C18 plate.
-
| Eluent System (for Silica Gel) | Target Polarity | Rationale & Tips |
| Hexane / Ethyl Acetate | Medium to High | Standard starting point. Vary ratio from 9:1 to 1:1. |
| Dichloromethane / Methanol | High | Good for highly polar compounds. Start at 99:1 and increase methanol content. |
| Toluene / Acetone | Medium | Offers different selectivity based on aromatic interactions. |
| Hexane / Ethyl Acetate + 1% Acetic Acid | Medium to High | The acid additive is key for protonating the carboxylic acid groups, reducing tailing and improving resolution. |
Q2: I see a slight separation on TLC, but on the column, the peaks are broad and overlapping.
A2: This is a classic problem of translating a TLC separation to a preparative column. Column kinetics and loading are critical factors.
-
Probable Cause 1: Column Overloading. Too much sample has been loaded onto the column, exceeding its capacity and causing band broadening.
-
Solution: Reduce the amount of material loaded. A general rule of thumb is to load no more than 1-5% of the silica gel mass, depending on the difficulty of the separation.
-
Probable Cause 2: Poor Column Packing. Channels or cracks in the stationary phase lead to a non-uniform solvent front and poor separation.
-
Solution: Ensure the column is packed uniformly as a slurry and is never allowed to run dry.
-
Probable Cause 3: Suboptimal Flow Rate. If the flow rate is too fast, the analyte does not have sufficient time to equilibrate between the stationary and mobile phases, leading to poor resolution.
-
Solution: Optimize the flow rate. For flash chromatography, aim for a linear velocity of about 5 cm/min. For preparative HPLC, follow the manufacturer's guidelines for the column diameter.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: How can I resolve the remaining (2R,4R) and (2S,4S) enantiomeric pair after separating it from the meso compound?
A1: Separating enantiomers requires a chiral resolving agent or chiral chromatography. The most common method for dicarboxylic acids is diastereomeric salt formation.[6][7] You would react the racemic acid with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine) to form a mixture of diastereomeric salts.[6] These salts, like the original acid diastereomers, have different solubilities and can be separated by fractional crystallization. After separation, treatment with a strong acid will regenerate the pure enantiomers of this compound.[6] Alternatively, chiral HPLC using a suitable chiral stationary phase can be used for analytical or small-scale preparative separation.[8][9]
Q2: Can I use derivatization to help separate the initial meso and racemic mixture?
A2: Yes. While not always necessary, derivatization can be a powerful tool. Converting the diacid to a diester (e.g., dimethyl ester) changes its polarity, hydrogen-bonding ability, and conformational flexibility. This can significantly alter its behavior in both crystallization and chromatography, potentially making a difficult separation much easier.[10][11]
Q3: What analytical techniques are best for monitoring the separation?
A3:
-
1H NMR Spectroscopy: The protons in the meso and racemic compounds are in different chemical environments and will exhibit distinct signals (chemical shifts and coupling constants), particularly for the protons at C2, C3, and C4. This allows for straightforward quantification of the diastereomeric ratio in any given fraction.
-
HPLC: An analytical HPLC method, typically on a reverse-phase C18 column, can be developed to baseline-separate the diastereomers. Adding a buffer or acid to the mobile phase is often necessary for good peak shape with dicarboxylic acids.[5][12] This provides a more accurate measure of purity than NMR.
-
Gas Chromatography (after esterification): The diastereomeric dimethyl or diethyl esters are often volatile enough for GC analysis, which can offer very high resolution.
Detailed Protocols
Protocol 1: Fractional Crystallization using Ethyl Acetate/Hexane
This protocol provides a starting point for separating the diastereomers based on differential solubility.
-
Dissolution: In a suitable flask, dissolve 10.0 g of the crude meso/racemic mixture in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Induce Precipitation: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise with stirring until a faint, persistent cloudiness appears.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate, resulting in a saturated solution at that temperature.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed over several hours. For even slower cooling, place the flask in an insulated container.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexane (in the same ratio as the final solvent mixture).
-
Analysis: Dry the crystals and the filtrate separately. Analyze a small sample of the crystals and the concentrated mother liquor by NMR or HPLC to determine the diastereomeric ratio. The less soluble diastereomer should be enriched in the crystals.
-
Recrystallization: Recrystallize the enriched solid fraction using the same procedure to achieve higher purity. The mother liquor can be concentrated and re-processed to recover the more soluble diastereomer.
Protocol 2: Preparative Flash Chromatography
This protocol is for separating the diastereomers on a smaller scale (100 mg - 1 g).
-
Eluent Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate with 1% Acetic Acid. The exact ratio should be determined by prior analytical TLC to give an Rf of ~0.3 for the lower spot and a ΔRf > 0.1. A common starting point is 70:30 Hexane:EtOAc + 1% Acetic Acid.
-
Column Packing: Pack a glass column with an appropriate amount of silica gel (e.g., 50 g for a 500 mg sample) using the prepared eluent as a slurry. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the 500 mg sample in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto ~1-2 g of silica gel by concentrating the solution to a dry powder. Carefully add the dry sample-silica mixture to the top of the packed column.
-
Elution: Begin elution with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure, isolated diastereomers.
-
Solvent Removal: Remove the solvent from the combined, pure fractions under reduced pressure to yield the separated products.
References
-
ResearchGate. HPLC separation profile of standards of mono and dicarboxylic acid... Available from: [Link]
-
PubMed. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography. Available from: [Link]
- Google Patents. CA2116108A1 - Chiral gultarate esters, their resolution and derived glutarimide compounds.
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. Available from: [Link]
-
National Center for Biotechnology Information. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
ResearchGate. Failures of fractional crystallization: ordered co-crystals of isomers and near isomers | Request PDF. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]
-
ResearchGate. Comporqtive Study on Sepqrotion of Diqstereomers by HPLCT. Available from: [Link]
-
Semantic Scholar. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography. Available from: [Link]
-
Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. Available from: [Link]
- Google Patents. US4874473A - Separation of diastereomers by extractive distillation.
-
ACS Publications. Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permability. Available from: [Link]
-
Reddit. Help separating diastereomers with very similar Rf : r/chemistry. Available from: [Link]
-
Wikipedia. Chiral resolution. Available from: [Link]
-
Royal Society of Chemistry. Charged chiral derivatization for enantioselective imaging of d-,l-2-hydroxyglutaric acid using ion mobility spectrometry/mass spectrometry. Available from: [Link]
-
Filo. Draw 4 stereoisomers of 2,3,4-trihydroxyglutaric acid. Label the pseudoas... Available from: [Link]
-
SpectraBase. 2,4-Dimethylglutaric acid dimethyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2,4-Diethylglutaric Acid
Welcome to the technical support center for the synthesis of 2,4-diethylglutaric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing the malonic ester synthesis pathway to obtain this valuable dicarboxylic acid intermediate. We will move beyond simple procedural steps to address the nuanced challenges of this synthesis, providing clear, actionable solutions grounded in chemical principles to help you improve your yield and purity.
The synthesis of a 2,4-disubstituted glutaric acid is a multi-step process that demands precise control over reaction conditions. The most common and versatile route involves the sequential alkylation of diethyl malonate followed by a hydrolysis and decarboxylation sequence.[1] This guide is structured as a series of frequently asked questions that directly tackle the common pitfalls and yield-limiting side reactions encountered during this procedure.
Core Synthesis Workflow
The overall synthetic strategy involves three primary stages: sequential C-alkylation, ester hydrolysis (saponification), and finally, decarboxylation. Each stage presents unique challenges that can impact the final yield.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
Alkylation Stage Issues
Q1: My overall yield is critically low, and I have a complex mixture of products. Where do I begin troubleshooting?
A low yield in a multi-step synthesis often points to a compounding of issues. However, the most frequent and impactful problems in the malonic ester synthesis occur during the C-C bond-forming alkylation steps.
Start by analyzing the crude product from Stage 1 (the dialkylated penta-ester) before hydrolysis. Use techniques like ¹H NMR or LC-MS to identify the components. This allows you to diagnose the specific problem, which is typically one of the following:
-
Incomplete reaction: Significant amounts of starting material (diethyl malonate) or the mono-alkylated intermediate remain.
-
Side reactions: Formation of byproducts from dialkylation at the malonate carbon, or elimination of the alkyl halide.[2][3]
The following flowchart can guide your diagnostic process:
Caption: Troubleshooting flowchart for low-yield alkylation reactions.
Q2: I've isolated a significant amount of the mono-alkylated intermediate. How can I improve the efficiency of the second alkylation step?
This is a very common issue. The mono-alkylated intermediate is sterically more hindered than diethyl malonate, and the remaining α-proton is slightly less acidic. This makes the second deprotonation and subsequent Sₙ2 reaction more challenging.
Causality: The first alkylation adds a bulky –CH(CH₂CH₃)COOEt group. This sterically shields the remaining acidic proton, making it harder for the base to access. Furthermore, the second alkylation requires forming a C-C bond at a now secondary carbon center, which is kinetically slower.
Solutions:
-
Change of Base: For the second deprotonation, switching from sodium ethoxide (NaOEt) to a stronger, non-nucleophilic base like sodium hydride (NaH) is often effective. NaH irreversibly deprotonates the carbon acid, driving the equilibrium fully to the enolate side.
-
Increase Temperature: While the first alkylation may proceed well at room temperature or with gentle warming, the second step often requires elevated temperatures (e.g., refluxing in THF or DMF) to overcome the higher activation energy.
-
Increase Reaction Time: Simply extending the reaction time for the second alkylation step can often allow the slower reaction to proceed to completion. Monitor the reaction by TLC or GC to track the disappearance of the mono-alkylated intermediate.
Q3: My NMR spectrum shows signals suggesting an alkene byproduct, and I noticed gas evolution during the reaction. What is happening?
You are likely observing the results of a competing E2 elimination reaction.[2][3] The ethoxide or hydride base, in addition to acting as a nucleophile-generating base, can also abstract a β-proton from your alkyl halide (ethyl 2-bromobutanoate), leading to the formation of butene derivatives and reducing the yield of your desired substitution product.
Causality: Ethyl 2-bromobutanoate is a secondary alkyl halide. Secondary halides are significantly more prone to E2 elimination under basic conditions than primary halides.[2]
Solutions:
-
Temperature Control: E2 reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the desired substitution pathway. Add the alkylating agent slowly to a cooled solution of the enolate to manage any exotherm.
-
Choice of Leaving Group: Alkyl iodides are better leaving groups and can sometimes undergo Sₙ2 reactions at lower temperatures than the corresponding bromides, potentially minimizing the competing elimination. Consider preparing ethyl 2-iodobutanoate as the alkylating agent.
-
Base Selection: While a strong base is necessary, extremely hindered bases can sometimes favor elimination. However, in this case, the primary role of the base is deprotonation of the malonate, so temperature control remains the most critical parameter.
Hydrolysis & Decarboxylation Stage Issues
Q4: The hydrolysis of my crude penta-ester is extremely slow and appears incomplete even after prolonged heating.
The dialkylated intermediate is a sterically congested penta-ester. Hydrolyzing all five ester groups, particularly the ones closest to the quaternary carbon, can be difficult.
Causality: The hydroxide ions required for saponification are sterically hindered from attacking the carbonyl carbons of the ester groups. The bulky ethyl groups create a crowded environment that slows the rate of hydrolysis.
Solutions:
-
Harsher Conditions: Standard hydrolysis conditions (e.g., refluxing aqueous NaOH) may be insufficient. More forcing conditions are often required.
-
Increase Base Concentration: Use a higher concentration of KOH or NaOH (e.g., 6-12 M).
-
Use a Co-solvent: Adding a water-miscible co-solvent like ethanol or dioxane can improve the solubility of the organic ester in the aqueous base, increasing the reaction rate.
-
Longer Reflux: Be prepared for extended reflux times (24-48 hours) and monitor the reaction (e.g., by TLC, checking for the disappearance of the starting ester).
-
-
Acidic Hydrolysis: As an alternative, acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) can be effective. This proceeds via a different mechanism that may be less sensitive to steric hindrance around the carbonyl group.[4] This is often followed directly by heating to effect decarboxylation.
Q5: After acidification and heating, my final product is a thick, hard-to-purify oil. How can I obtain crystalline this compound?
The product, this compound, has two stereocenters (at C2 and C4), meaning it can exist as a mixture of diastereomers (a pair of enantiomers, cis, and a meso compound, trans). Mixtures of diastereomers often have depressed melting points and are notoriously difficult to crystallize, frequently presenting as oils.
Solutions:
-
Thorough Extraction: First, ensure all inorganic salts from the workup are removed. After acidification, extract the product thoroughly into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it completely (e.g., with MgSO₄), and remove the solvent under reduced pressure.
-
Purification by Recrystallization: Finding the right solvent system is key.
-
Start with a nonpolar solvent in which the acid is sparingly soluble at room temperature but soluble when hot, such as a mixture of ether and petroleum ether, or benzene.[5][6]
-
Dissolve the crude oil in a minimum amount of the hot solvent. If it remains an oil, add a small amount of a co-solvent.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal growth.
-
-
Chromatography: If recrystallization fails, column chromatography on silica gel can be used to separate the diastereomers and other impurities. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acids protonated) is a good starting point.
Optimized Experimental Protocols
Protocol 1: Two-Step Dialkylation of Diethyl Malonate
-
First Alkylation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 200 proof). Add sodium metal (1.05 eq) in small portions to generate sodium ethoxide in situ. After all the sodium has reacted, cool the solution to 0 °C and add diethyl malonate (1.00 eq) dropwise. Stir for 30 minutes, then add ethyl 2-bromobutanoate (1.00 eq) dropwise, keeping the temperature below 10 °C. Allow the reaction to warm to room temperature and then heat to a gentle reflux, monitoring by TLC until the diethyl malonate is consumed.
-
Solvent Exchange & Second Alkylation: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add anhydrous THF. Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour, then heat to 50 °C for 1 hour to ensure complete deprotonation. Cool back to 0 °C and add the second equivalent of ethyl 2-bromobutanoate (1.05 eq) dropwise. Heat the mixture to reflux and monitor by TLC until the mono-alkylated intermediate is consumed.
-
Workup: Cool the reaction to room temperature and cautiously quench by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude penta-ester.
Protocol 2: Hydrolysis and Decarboxylation
-
Saponification: To the crude penta-ester from the previous step, add a solution of potassium hydroxide (10 eq) in a 2:1 mixture of ethanol and water. Heat the mixture to a vigorous reflux for 24-48 hours. The reaction is complete when the mixture becomes a single homogeneous phase.
-
Decarboxylation & Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A significant amount of solid (KCl) will precipitate. Heat the acidified mixture to reflux for 4-6 hours to ensure complete decarboxylation (vigorous gas evolution will be observed initially).[7] Cool the mixture to room temperature and extract the product with diethyl ether (4x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude this compound.
Data Summary Table
| Parameter | Condition / Reagent | Rationale & Expected Outcome | Potential Pitfall |
| Base (1st Alkylation) | Sodium Ethoxide (NaOEt) | Matches the ester to prevent transesterification; sufficient for deprotonation.[8] | May not be strong enough for the second, more hindered deprotonation. |
| Base (2nd Alkylation) | Sodium Hydride (NaH) | Stronger, non-nucleophilic base; drives deprotonation to completion. | Highly reactive with water; requires strictly anhydrous conditions. |
| Alkylating Agent | Ethyl 2-bromobutanoate | Commercially available secondary halide. | Prone to E2 elimination, especially at higher temperatures.[2] |
| Hydrolysis Conditions | KOH / EtOH / H₂O (Reflux) | Strong nucleophile for saponification; co-solvent improves solubility. | May require very long reaction times due to steric hindrance. |
| Purification | Recrystallization | Can separate diastereomers and purify the final product. | Product may be an oil if the diastereomeric mixture is complex. |
References
- BenchChem. (n.d.). Common side products in the alkylation of diethyl malonate.
- Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- BenchChem. (n.d.). Common side reactions in the synthesis of Diethyl butylmalonate.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- ChemicalBook. (n.d.). 2,4-DIMETHYLGLUTARIC ACID CAS 2121-67-7 wiki.
- University of Calgary. (n.d.). Ch21: Malonic esters.
- Unknown. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- YouTube. (2018). Malonic Ester Synthesis.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Organic Syntheses. (n.d.). Glutaric acid.
- Saicic, R. N. (n.d.). Improved Procedure for the Preparation of cis-2,4-Dimethylglutaranhydride. Taylor & Francis.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 2,4-Diethylglutaric Acid and its Derivatives
Welcome to the technical support center for 2,4-diethylglutaric acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability-related challenges you may encounter during your experiments. While specific literature on the stability of this compound is limited, the principles outlined here are derived from the well-established chemistry of glutaric acid, other substituted dicarboxylic acids, and extensive field experience.
Troubleshooting Guide
This section addresses common experimental issues, their probable causes, and actionable solutions to ensure the stability and integrity of your this compound derivatives.
Issue 1: Unexpected pH Shift in Aqueous Solutions
Symptom: You observe a significant drop in the pH of your aqueous formulation containing a this compound derivative, particularly ester derivatives, over time.
Probable Cause: The ester derivatives of this compound are susceptible to hydrolysis, especially in aqueous environments. This reaction cleaves the ester bond, yielding the parent dicarboxylic acid and the corresponding alcohol. The newly formed carboxylic acid groups will deprotonate in solution, releasing H+ ions and causing the pH to decrease. The rate of hydrolysis is significantly influenced by pH, with both acidic and basic conditions often catalyzing the reaction.
Causality Explained: Ester hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds. In the case of this compound esters, the ester linkage is the target. This process can be accelerated by the presence of acids or bases.
Solution Workflow:
-
pH Monitoring and Control: Regularly monitor the pH of your solution. For long-term stability, it is crucial to maintain the pH within a stable range, which should be determined experimentally. Buffering the solution can help resist pH changes.
-
Solvent Selection: If permissible for your application, consider using a co-solvent system to reduce the concentration of water and slow down the rate of hydrolysis.
-
Temperature Control: Store solutions at lower temperatures (e.g., 2-8°C) to decrease the rate of hydrolysis.
-
Forced Degradation Study: To understand the pH stability profile of your specific derivative, a forced degradation study is recommended.[1][2][3][4] This involves subjecting the compound to a range of pH values (e.g., pH 2, 7, 9) and temperatures to identify the conditions under which it is most stable.
Issue 2: Precipitation or Cloudiness in Solution
Symptom: Your solution of a this compound derivative, which was initially clear, becomes cloudy or forms a precipitate upon standing or a change in conditions.
Probable Cause:
-
Hydrolysis to the Less Soluble Parent Acid: As discussed in Issue 1, hydrolysis of an ester derivative can form the parent this compound. If the concentration of the formed acid exceeds its solubility in the given solvent system, it will precipitate out. Glutaric acid itself has high water solubility (over 50% w/w), but the diethyl substitution may alter this property.[5]
-
Salt Formation and "Salting Out": If your solution contains high concentrations of salts, it can lead to a "salting out" effect, reducing the solubility of your compound and causing it to precipitate.
-
Polymorphism: Some organic molecules can exist in different crystalline forms (polymorphs) with varying solubilities. A change in conditions (e.g., temperature, solvent composition) could induce a transition to a less soluble polymorphic form.
Solution Workflow:
-
Solubility Profiling: Determine the solubility of your this compound derivative and its potential degradation products (the parent acid) in your chosen solvent system at different temperatures and pH values.
-
Adjusting Formulation:
-
If hydrolysis is the cause, follow the steps outlined in Issue 1 to minimize it.
-
Consider the use of solubilizing agents or co-solvents if appropriate for your experimental design.
-
-
Control of Ionic Strength: If working with buffered solutions, be mindful of the salt concentration to avoid salting out effects.
Issue 3: Loss of Potency or Inconsistent Assay Results
Symptom: You observe a decrease in the measured concentration of your active this compound derivative over time, or you get inconsistent results from analytical assays like HPLC.
Probable Cause:
-
Chemical Degradation: Besides hydrolysis, other degradation pathways may be at play, such as oxidation or thermal decomposition, leading to a reduction in the concentration of the intact molecule.
-
Adsorption to Surfaces: Highly lipophilic derivatives may adsorb to the surfaces of storage containers (e.g., plasticware), leading to an apparent loss of concentration in the solution.
-
Inadequate Analytical Method: The analytical method used may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products.
Solution Workflow:
-
Stability-Indicating Analytical Method Development: Develop and validate an analytical method, such as reverse-phase HPLC, that can effectively separate and quantify the parent compound from all potential degradation products.[6][7]
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradants and confirm that your analytical method can detect them.[1][2][3][4]
-
Material Compatibility Study: Assess the compatibility of your compound with different container materials. Using glass or low-binding plasticware can mitigate adsorption issues.
-
Proper Storage: Ensure the compound is stored under the recommended conditions (e.g., protected from light, at the appropriate temperature) to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its derivatives?
A1: As a general guideline for dicarboxylic acids and their derivatives, solid compounds should be stored in a cool, dry, and dark place. A desiccator at room temperature is often sufficient. For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential slow degradation. Always refer to the supplier's specific recommendations if available.
Q2: Which solvents are recommended for dissolving and storing this compound derivatives?
A2: The choice of solvent will depend on the specific derivative and the experimental application.
-
For the parent acid: Due to the presence of two carboxylic acid groups, it is expected to be soluble in polar protic solvents like water and alcohols. The diethyl groups will increase its lipophilicity compared to glutaric acid.
-
For ester derivatives: These will be more soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. For aqueous applications, a co-solvent system may be necessary. It is crucial to be aware of the potential for hydrolysis in aqueous solutions.
Q3: Can this compound undergo thermal degradation?
A3: Yes, dicarboxylic acids can undergo thermal degradation. The specific pathway depends on the chain length between the carboxyl groups. For glutaric acid (a five-carbon chain), heating can lead to the loss of a water molecule to form a cyclic anhydride.[8][9] While the diethyl substituents may sterically hinder this cyclization to some extent, it remains a potential degradation pathway upon heating. At higher temperatures, decarboxylation (loss of CO2) can also occur.[8]
Q4: How can I monitor the stability of my this compound derivative during an experiment?
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS).[6][7] A stability-indicating HPLC method should be used, which allows for the separation and quantification of the parent compound and its degradation products. Other techniques like Thin-Layer Chromatography (TLC) can be used for a more qualitative assessment.[6]
Q5: Are there any known incompatibilities of this compound derivatives?
A5:
-
Strong Oxidizing Agents: The aliphatic backbone of the molecule can be susceptible to oxidation.
-
Strong Bases: In addition to catalyzing ester hydrolysis, strong bases will deprotonate the carboxylic acid groups, forming salts with different solubility and reactivity profiles.
-
Amines: The carboxylic acid groups can react with primary and secondary amines to form amides, especially at elevated temperatures.
Visualizing Stability Concepts
Hydrolysis of a this compound Ester
Caption: Generalized workflow for the hydrolysis of a this compound ester.
Forced Degradation Study Workflow
Caption: A typical workflow for conducting forced degradation studies.
Data Summary
Table 1: General Stability Profile and Influencing Factors for Dicarboxylic Acids
| Stress Factor | Potential Degradation Pathway | Key Influencing Parameters |
| pH | Hydrolysis (for esters), Salt formation | pH of the medium, Temperature, Presence of catalysts |
| Temperature | Anhydride formation, Decarboxylation, Increased hydrolysis/oxidation rates | Temperature, Duration of exposure |
| Oxidation | Cleavage of C-C bonds, Formation of hydroxyl or keto derivatives | Presence of oxidizing agents (e.g., peroxides), Light, Metal ions |
| Light | Photodegradation (less common for simple aliphatic dicarboxylic acids) | Wavelength and intensity of light, Presence of photosensitizers |
Experimental Protocols
Protocol 1: Basic Forced Degradation Study for a this compound Derivative
Objective: To identify the potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound derivative
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
Milli-Q water
-
HPLC system with a suitable column (e.g., C18) and detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, heat a solution of the compound in water at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by HPLC, including an unstressed control sample.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
Ensure that the peak of the parent compound is pure and well-resolved from the degradant peaks.
-
References
- MDPI. (n.d.). 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study.
- National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.
- Park, K. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc.
- Qurratu, A., & Reehan, A. (2016). A review of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives: 2,4-D dimethylamine salt and 2,4-D butyl ester.
- Yusof, N. A., & Ehsan, M. (2019). Synthesis and Physicochemial Properties of Three Glutaric Acid Diester.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Organic Syntheses. (n.d.). glutaric acid.
-
Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
- CymitQuimica. (n.d.). CAS 2121-67-7: 2,4-Dimethylpentanedioic acid.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethylglutaric acid. PubChem. Retrieved from [Link]
- Boy, N., & Mühlhausen, C. (2020). Glutaric Acidemia, Pathogenesis and Nutritional Therapy. Nutrients, 12(11), 3241.
- Hlushko, O., & Shevchuk, A. (2020). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(5), 00073.
-
LibreTexts. (2021). 18.11: Dicarboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
- Zhang, Y., et al. (2014). Study on the Preparation of Starch Glutaric Acid Ester. Starch - Stärke, 66(11-12), 1018-1025.
- Li, X., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
- ResearchGate. (n.d.). Investigation on thermal reliability and corrosion characteristics of Glutaric acid as an organic phase change material for solar thermal energy storage applications.
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
- ResearchGate. (n.d.). Glutaric Acid and Glutarimide.
- ResearchGate. (n.d.). The division of glutaric acid bioconversion pathway into different....
- ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
- Guidechem. (n.d.). 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki.
-
Quora. (2019). Why do dicarboxylic acids have higher melting points than monocarboxylic acids?. Retrieved from [Link]
-
PubMed. (1992). Formation and Degradation of Dicarboxylic Acids in Relation to Alterations in Fatty Acid Oxidation in Rats. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- Google Patents. (n.d.). CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.
- Google Patents. (n.d.). US2461336A - Manufacture of glutaric acid.
-
Human Metabolome Database. (n.d.). Showing metabocard for Glutaric acid (HMDB0000661). Retrieved from [Link]
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
-
PubMed. (2013). Molecular products from the thermal degradation of glutamic acid. Retrieved from [Link]
-
Kaplan MCAT Prep. (2019, September 27). Organic Chem Review: Ranking Dicarboxyl Acidity [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Development of glutaric acid production consortium system with αketoglutaric acid regeneration by glutamate oxidase in Escherichia coli.
-
ACS Publications. (n.d.). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. Retrieved from [Link]
Sources
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- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 2,4-Diethylglutaric Acid
Welcome to the technical support guide for the scale-up synthesis of 2,4-diethylglutaric acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to ensure a successful, efficient, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most robust and widely adopted method for synthesizing 2,4-disubstituted glutaric acids, including this compound, is the malonic ester synthesis.[1] This classical approach offers high versatility and generally good yields. The overall process involves a three-stage sequence:
-
Double Alkylation: Diethyl malonate is sequentially alkylated using a suitable ethylating agent (e.g., ethyl bromide) in the presence of a strong base like sodium ethoxide.
-
Saponification (Hydrolysis): The resulting diethyl 2,4-diethylmalonate is hydrolyzed to its corresponding dicarboxylic acid salt using a strong base (e.g., KOH or NaOH).
-
Acidification and Decarboxylation: The salt is then acidified, and the unstable 2,4-diethylmalonic acid is decarboxylated, typically with gentle heating, to yield the final this compound.[2][3]
Q2: Why is the malonic ester synthesis preferred for scale-up over other methods?
A2: The malonic ester synthesis is favored for several reasons grounded in process chemistry principles:
-
High C-H Acidity: The α-protons of diethyl malonate are highly acidic (pKa ≈ 13), allowing for facile deprotonation with common, inexpensive alkoxide bases, which is ideal for large-scale operations.
-
Controlled Alkylation: The reaction conditions can be fine-tuned to control the extent of alkylation, minimizing side products. The use of two equivalents of base and alkylating agent reliably drives the reaction toward the desired dialkylated product.[1]
-
Versatility: This synthetic framework is not limited to ethyl groups and can be adapted for a wide range of substituted glutaric acids, making it a valuable platform technology.
-
Well-Documented: The mechanism and potential pitfalls of this synthesis are extensively studied and understood, providing a solid foundation for troubleshooting and process optimization.[2][4]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Safety is paramount. Key hazards include:
-
Sodium Ethoxide: A highly reactive and flammable solid. It is also corrosive and hygroscopic. Large-scale reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Ethyl Bromide: A volatile and toxic alkylating agent. Proper ventilation and closed-system handling are mandatory.
-
Exothermic Reactions: Both the deprotonation of diethyl malonate and the subsequent alkylation are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and controlled reagent addition rates are critical to prevent thermal runaways.
-
Pressure Build-up: The final decarboxylation step releases significant volumes of carbon dioxide (CO2) gas. The reactor must be properly vented to avoid dangerous pressure accumulation.
Troubleshooting and Process Optimization Guide
This guide is structured to address issues that may arise at each critical stage of the synthesis.
Stage 1: Double Alkylation of Diethyl Malonate
Q: My reaction stalls after the first alkylation, resulting in a low yield of the desired dialkylated product. What is the cause?
A: This is a common issue often related to the stoichiometry or reactivity of the base.
-
Causality: The acidity of the α-proton decreases after the first alkylation. The monoethylated malonate is less acidic than the starting diethyl malonate, making the second deprotonation more challenging. If an insufficient amount of base is used or if the base has degraded due to moisture exposure, the reaction will preferentially yield the mono-alkylated product.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly prepared or commercially sourced sodium ethoxide. All solvents (e.g., ethanol, THF) must be rigorously dried.
-
Verify Base Stoichiometry: Use a slight excess (e.g., 2.1 equivalents) of sodium ethoxide to ensure complete deprotonation for the second alkylation.
-
Monitor the Reaction: Use in-process controls (IPCs) like GC or HPLC to monitor the disappearance of the mono-alkylated intermediate before proceeding with workup.
-
Q: I am observing significant amounts of a side product with the same mass as my starting material. What could it be?
A: This could be O-alkylation, though it is less common for malonates. A more likely cause is an elimination reaction of your alkylating agent.
-
Causality: If the reaction temperature is too high, the ethoxide base can act as a nucleophile for elimination (E2 reaction) with ethyl bromide, producing ethene gas and sodium bromide, consuming your reagents without forming the desired C-C bond.
-
Solution:
-
Temperature Control: Maintain a controlled temperature during the addition of ethyl bromide. A typical range is 40-50°C, but this should be optimized for your specific reactor setup.
-
Controlled Addition: Add the ethyl bromide subsurface and at a steady rate to allow the exothermic heat of reaction to be managed effectively by the reactor's cooling system.
-
Stage 2: Saponification (Hydrolysis)
Q: The saponification seems incomplete, even after extended reflux. How can I drive it to completion?
A: Incomplete saponification is typically due to insufficient hydrolytic conditions or phase-transfer limitations at scale.
-
Causality: The dialkylated ester is sterically hindered and has low water solubility. In a biphasic system (aqueous NaOH/organic ester), the reaction rate can be limited by the interface between the two phases.
-
Solution:
-
Increase Base Concentration/Equivalents: Use a more concentrated solution of NaOH or KOH (e.g., 20-30% w/w) and a larger excess (e.g., 3-4 equivalents) to increase the driving force of the reaction.
-
Add a Phase-Transfer Catalyst (PTC): For large-scale reactions, adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate by transporting the hydroxide ion into the organic phase.
-
Use a Co-solvent: Adding a water-miscible organic solvent like ethanol or THF can create a homogeneous solution, eliminating phase-transfer limitations.
-
Stage 3: Acidification & Decarboxylation
Q: During decarboxylation, the reaction mixture is foaming excessively, posing a risk of reactor overflow. How can this be managed?
A: Vigorous CO2 evolution is expected, and managing it is a key scale-up challenge.
-
Causality: The thermal decarboxylation of the substituted malonic acid intermediate generates one mole of CO2 gas for every mole of product. The rate of gas evolution is highly dependent on temperature.[5][6]
-
Solution:
-
Controlled Heating: Heat the acidified mixture slowly and steadily. A programmed temperature ramp is ideal. Hold the temperature at a point where gas evolution is manageable before proceeding to the final decarboxylation temperature (typically 100-140°C).
-
Reactor Headspace: Ensure the reactor is not overfilled. A maximum working volume of 70% of the total reactor volume is a good rule of thumb to provide adequate headspace.
-
Anti-foaming Agent: A small amount of a silicone-based anti-foaming agent can be added, but must be verified to not interfere with downstream purification.
-
Q: My final product is dark-colored and shows impurities in the NMR/HPLC analysis. What causes this degradation?
A: Product degradation during decarboxylation is often due to excessive temperature or prolonged heating.
-
Causality: At high temperatures, organic acids can undergo various side reactions, including dehydration to form anhydrides or other thermal decomposition pathways, leading to colored impurities.[7]
-
Solution:
-
Optimize Temperature and Time: Determine the minimum temperature and time required for complete decarboxylation through small-scale optimization studies. Monitor the reaction by observing CO2 evolution or by taking periodic samples for HPLC analysis.
-
Perform under Vacuum: In some cases, performing the final stages of decarboxylation under a mild vacuum can help lower the required temperature and remove volatile impurities.
-
Stage 4: Purification
Q: I'm experiencing significant yield loss during recrystallization. How can I improve recovery?
A: Yield loss during recrystallization is often a result of suboptimal solvent choice or technique.
-
Causality: The product may have moderate solubility in the chosen solvent even at low temperatures, or too much solvent may have been used, leaving a significant amount of product in the mother liquor.
-
Solution:
-
Solvent Screen: Conduct a systematic solvent screen to find a system where the product has high solubility at elevated temperatures and very low solubility at low temperatures (e.g., 0-5°C). Consider mixed solvent systems (e.g., toluene/heptane, water/isopropanol).
-
Controlled Cooling: Cool the saturated solution slowly to promote the growth of large, pure crystals. Crash cooling can trap impurities and lead to fine particles that are difficult to filter.
-
Mother Liquor Rework: Collect the mother liquor from multiple batches. Concentrate it and perform a second-crop recrystallization to recover additional product.
-
| Troubleshooting Summary | Potential Cause | Recommended Solution |
| Low Dialkylation | Insufficient or degraded base; non-anhydrous conditions. | Use >2.0 eq. of fresh base; ensure all reagents/solvents are dry. |
| Incomplete Saponification | Phase-transfer limitation; insufficient base. | Add a phase-transfer catalyst (PTC) or a co-solvent; use a larger excess of concentrated base. |
| Excessive Foaming | Uncontrolled CO2 evolution during decarboxylation. | Implement a slow, controlled heating ramp; ensure adequate reactor headspace. |
| Product Discoloration | Thermal degradation from excessive heat. | Optimize decarboxylation to the minimum required temperature and time; consider using a vacuum. |
| Low Purification Yield | Suboptimal recrystallization solvent or technique. | Perform a solvent screen; use minimal hot solvent; cool slowly; rework mother liquor. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Step 1: Double Alkylation
-
Charge a suitable, dry reactor with anhydrous ethanol (5 L per mole of diethyl malonate) under a nitrogen atmosphere.
-
Add sodium ethoxide (2.1 eq.) portion-wise, ensuring the temperature does not exceed 50°C.
-
Add diethyl malonate (1.0 eq.) via an addition funnel over 30 minutes.
-
Heat the mixture to 45°C and add ethyl bromide (2.2 eq.) subsurface over 2-3 hours, maintaining the temperature between 45-50°C.
-
After the addition is complete, hold the reaction at 50°C for 4-6 hours, monitoring for the disappearance of the mono-alkylated intermediate by GC.
Step 2: Saponification
-
Cool the reaction mixture to room temperature.
-
Prepare a solution of potassium hydroxide (4.0 eq.) in water (4 L per mole of starting malonate).
-
Add the KOH solution to the reactor and heat to reflux (approx. 85-95°C) for 8-12 hours until the hydrolysis is complete (monitored by HPLC).
Step 3: Acidification and Decarboxylation
-
Cool the mixture to < 20°C.
-
Slowly add concentrated hydrochloric acid (approx. 5 eq.) until the pH is < 1.
-
Begin heating the mixture slowly. Control the heating rate to maintain a manageable level of CO2 evolution.
-
Once the initial vigorous gas evolution subsides, heat the mixture to 110-120°C and hold for 2-4 hours until decarboxylation is complete.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hot toluene with the addition of heptane upon cooling).
Protocol 2: HPLC Analysis for In-Process Control
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Prep: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.
Visualizations and Schematics
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
Organic Syntheses. glutaric acid. Available from: [Link]
-
Organic Syntheses. β,β-DIMETHYLGLUTARIC ACID. Available from: [Link]
- Google Patents. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.
-
Organic Syntheses. α-KETOGLUTARIC ACID. Available from: [Link]
-
Organic Syntheses. β-METHYLGLUTARIC ACID. Available from: [Link]
-
PubChem. 2,4-Dimethylglutaric acid. Available from: [Link]
-
University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available from: [Link]
-
ChemRxiv. A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. Available from: [Link]
-
MDPI. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Available from: [Link]
-
Journal of the Chemical Society (Resumed). The mechanism of the decarboxylation of substituted malonic acid derivatives. Available from: [Link]
-
United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]
-
PNAS. Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum. Available from: [Link]
-
Journal of Hygienic Engineering and Design. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Available from: [Link]
-
ChemRxiv. A Visible Light Driven Direct synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
National Center for Biotechnology Information. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Available from: [Link]
-
RSC Publishing. A visible light-driven direct synthesis of industrially relevant glutaric acid diesters from aldehydes. Available from: [Link]
- Google Patents. FI4143153T3 - METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS.
-
CSIRO Publishing. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available from: [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]
-
DESWATER. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Available from: [Link]
-
Beilstein Archives. A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. Available from: [Link]
-
Studia Universitatis Babes-Bolyai Chemia. DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Available from: [Link]
-
ResearchGate. (PDF) Reaction mechanism of the green synthesis of glutaric acid. Available from: [Link]
-
Scientific Research Publishing. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Available from: [Link]
-
RSC Publishing. Reaction mechanism of the green synthesis of glutaric acid. Available from: [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]
-
ResearchGate. Production of glutaric acid in a 5‐L bioreactor. (a) Glutaric acid.... Available from: [Link]
- Google Patents. CN103755545A - Preparation method of glutaric acid.
-
National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. Available from: [Link]
Sources
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- 2. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stereocontrol in 2,4-Diethylglutaric Acid Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical challenge of preventing epimerization during the synthesis of 2,4-diethylglutaric acid. Our goal is to provide you with actionable troubleshooting advice and a clear understanding of the underlying chemical principles to ensure the stereochemical integrity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of this compound, and why is controlling their formation important?
A: this compound possesses two stereocenters at carbons 2 and 4. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,4S)- and (2S,4R)-2,4-diethylglutaric acid (which together form the racemic mixture), and a meso compound, (2R,4R)- or (2S,4S)-2,4-diethylglutaric acid (these are superimposable mirror images).
Controlling the stereochemical outcome is paramount in drug development, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles. For instance, one enantiomer might be therapeutically active, while the other could be inactive or even harmful. Therefore, synthesizing the desired stereoisomer in high purity is a regulatory and safety imperative.
Diagram: Stereoisomers of this compound
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Troubleshooting Guide: Preventing Epimerization
This section provides practical solutions to common issues encountered during the synthesis of this compound, particularly when using methods like the malonic ester synthesis or Michael additions.
Issue 1: Low Diastereoselectivity in the Final Product
Cause: The reaction conditions may favor the formation of a mixture of diastereomers or allow for epimerization of the desired product. This is often a result of a lack of distinction between kinetic and thermodynamic control. [1][2] Solutions:
-
Kinetic Control (to obtain the less stable diastereomer):
-
Use a strong, bulky, non-nucleophilic base: Lithium diisopropylamide (LDA) is a classic choice. [2]Its bulkiness favors the deprotonation of the sterically more accessible proton, leading to the kinetic enolate.
-
Low Temperatures: Conduct the deprotonation and subsequent alkylation at very low temperatures (e.g., -78 °C). This prevents the system from reaching thermodynamic equilibrium, thus trapping the kinetically favored product. [3] * Aprotic Solvent: Use a non-polar, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
-
Rapid Addition of Electrophile: Add the ethyl halide quickly after the formation of the enolate to ensure the reaction occurs before any potential equilibration.
-
-
Thermodynamic Control (to obtain the more stable diastereomer):
-
Use a weaker, less hindered base: Sodium ethoxide in ethanol is a common choice. This allows for reversible deprotonation and reprotonation, eventually leading to the formation of the more stable enolate and, consequently, the more stable diastereomer. [2] * Higher Temperatures: Running the reaction at room temperature or even with gentle heating will provide the energy needed to overcome the activation barrier for the formation of the more stable product. [1] * Protic Solvent: The use of a protic solvent (like the alcohol corresponding to the alkoxide base) facilitates the proton exchange necessary for equilibration.
-
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Strong, bulky (e.g., LDA) | Weaker, less hindered (e.g., NaOEt) |
| Temperature | Low (-78 °C) | Room temperature or higher |
| Solvent | Aprotic (e.g., THF) | Protic (e.g., Ethanol) |
| Outcome | Less stable diastereomer | More stable diastereomer |
Table 1: Comparison of Conditions for Kinetic vs. Thermodynamic Control
Issue 2: Epimerization During Work-up or Purification
Cause: The desired product, although formed selectively, may epimerize during subsequent steps if exposed to acidic or basic conditions, especially at elevated temperatures.
Solutions:
-
Neutralize Carefully: During aqueous work-up, carefully neutralize the reaction mixture to a pH of ~7. Avoid strongly acidic or basic conditions.
-
Avoid High Temperatures: Concentrate the product under reduced pressure at the lowest possible temperature. Avoid prolonged heating.
-
Chromatography Considerations: Use a neutral stationary phase for chromatography if possible (e.g., silica gel buffered with a small amount of a non-basic organic amine like triethylamine). Be aware that standard silica gel is slightly acidic and can sometimes cause epimerization of sensitive compounds.
Issue 3: Poor Stereoselectivity in Michael Additions
Cause: The stereochemical outcome of a Michael addition to form the glutaric acid backbone can be influenced by the nature of the enolate, the Michael acceptor, and the reaction conditions.
Solutions:
-
Use of Chiral Auxiliaries: For highly controlled stereoselectivity, consider employing a chiral auxiliary on your starting material. This will direct the approach of the electrophile or nucleophile from a specific face, leading to a high diastereomeric excess. The auxiliary can then be removed in a subsequent step.
-
Chelation Control: The use of specific metal ions (e.g., from lithium or magnesium bases) can lead to the formation of rigid, chelated transition states that favor the formation of one diastereomer over the other.
-
Careful Choice of Reaction Conditions: As with alkylations, temperature and solvent can play a crucial role. Empirically determining the optimal conditions for your specific substrates is often necessary.
Experimental Protocol: A General Approach for Diastereoselective Synthesis via Malonic Ester Alkylation
This is a generalized workflow. Specific amounts and reaction times will need to be optimized for your particular setup.
Caption: General workflow for the synthesis of this compound.
By carefully considering the principles of kinetic and thermodynamic control and by meticulously controlling your reaction parameters, you can significantly improve the stereochemical outcome of your this compound synthesis and avoid the detrimental effects of epimerization.
References
-
Zhao, Y., & Wang, J. (2022). Stereoselective synthesis of C3-tetrasubstituted oxindoles via copper catalyzed asymmetric propargylation. RSC Advances, 12(12), 7335-7338. Available from: [Link]
-
Diastereoselective Synthesis of Functionalized 2,4-Diamino-3- hydroxyglutaric Acid Derivatives of Potential Biological Interest from Glycine Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026. Available from: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Available from: [Link]
-
β,β-DIMETHYLGLUTARIC ACID. (n.d.). Organic Syntheses. Retrieved January 22, 2026. Available from: [Link]
-
Highly Diastereoselective Michael Addition of α-Hydroxy Acid Derivatives and Enantioselective Synthesis of (+)-Crobarbatic Acid. (2002). Organic Letters, 4(16), 2679-2681. Available from: [Link]
-
Highly Regio- and Diastereoselective Synthesis of 6,7-Dihydro-4 H-furo[3,4- c]pyran Derivatives through Pd-Catalyzed Formal (3 + 3) Allylic Cycloaddition of 2-Butene-1,4-diols with 2-(1-Alkynyl)-2-alken-1-ones. (2024). The Journal of Organic Chemistry. Available from: [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. Available from: [Link]
-
A Visible Light Driven Direct synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. (2022). ChemRxiv. Available from: [Link]
-
Resolving diastereomers with pure shift NMR. (2012). Chemical Communications, 48(83), 10292-10294. Available from: [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules, 27(19), 6649. Available from: [Link]
- METHOD FOR THE SYNTHESIS OF 2-BROMOGLUTARIC ACID DIESTERS. (n.d.). Google Patents. Retrieved January 22, 2026.
-
Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. (2023). Molecules, 28(13), 5183. Available from: [Link]
-
Resolving enantiomers of 2-hydroxy acids by NMR. (2023). Analytical Chemistry. Available from: [Link]
-
Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement. (2006). The Journal of Organic Chemistry, 71(1), 372-374. Available from: [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). Journal of Inflammation Research, 14, 1055-1070. Available from: [Link]
-
Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35. (2012). Journal of the Taiwan Institute of Chemical Engineers, 43(4), 559-565. Available from: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). (n.d.). Human Metabolome Database. Retrieved January 22, 2026. Available from: [Link]
-
Reaction mechanism of the green synthesis of glutaric acid. (2021). RSC Advances, 11(53), 33363-33370. Available from: [Link]
-
A Thermodynamic and Kinetic Study on Electrochemical Esterification in Aroma-Enhanced Distilled Liquor (Baijiu). (2023). Molecules, 28(5), 2185. Available from: [Link]
-
A Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. (2020). Polymers, 12(1), 159. Available from: [Link]
-
Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. (n.d.). Beilstein Journals. Retrieved January 22, 2026. Available from: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2020). Frontiers in Chemistry, 8, 581. Available from: [Link]
Sources
Technical Support Center: Recrystallization of 2,4-Diethylglutaric Acid
Welcome to the technical support center for the purification of 2,4-diethylglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow. Each problem is presented with its likely causes and a series of systematic solutions.
Question 1: My this compound is not dissolving in the hot solvent.
-
Possible Cause 1: Inappropriate Solvent Choice. The fundamental principle of recrystallization is that the solute should have high solubility in the hot solvent but low solubility in the cold solvent.[1] If the compound's polarity and the solvent's polarity are mismatched, dissolution will be poor. This compound is a dicarboxylic acid, making it a polar molecule.
-
Possible Cause 2: Insufficient Solvent Volume. The most common reason for failed recrystallization is using too little solvent, preventing the compound from dissolving completely at the solvent's boiling point.[2][3]
-
Solutions:
-
Incremental Solvent Addition: Add the hot solvent in small increments to your crude this compound while heating and stirring until the solid just dissolves. This ensures you use the minimum amount of hot solvent required.[2]
-
Re-evaluate Solvent Polarity: If the compound remains insoluble even with a significant volume of hot solvent, the solvent is likely not polar enough. Dicarboxylic acids often dissolve well in polar protic solvents like water, ethanol, or acetic acid.[4]
-
Conduct Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, test the solubility of a few milligrams of your compound in 0.5 mL of various hot solvents to identify the most suitable one.[2]
-
Question 2: My compound has "oiled out" instead of forming crystals.
-
Possible Cause 1: High Solute Concentration and Rapid Cooling. If the solution is supersaturated and cooled too quickly, the compound may come out of solution faster than crystals can nucleate and grow, leading to the formation of an oil.[5]
-
Possible Cause 2: Melting Point Depression. The melting point of this compound is approximately 78°C.[6] If the boiling point of your chosen solvent is higher than the compound's melting point, it may melt in the solvent rather than dissolving, and then fail to crystallize upon cooling.[4][7] This is also exacerbated by impurities, which can depress the melting point.
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[8]
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath. Slow cooling is critical for the formation of well-ordered, pure crystals.[3][7]
-
Use a Solvent Mixture: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, in which it is known to be soluble[6]). Then, slowly add a "poor" solvent (e.g., water or a non-polar solvent like hexane) dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[4] This technique effectively lowers the solubility of the compound as the solution cools.
-
Question 3: No crystals have formed even after the solution has cooled to room temperature.
-
Possible Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[3]
-
Possible Cause 2: Excessive Solvent. Using too much solvent is a very common error, resulting in a solution that is not saturated enough for crystals to form upon cooling.[1][2]
-
Solutions:
-
Induce Crystallization:
-
Scratching Method: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[2][9]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" provides a template for further crystallization.[7][8]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the solute concentration. Then, allow it to cool again.[3]
-
Cool Further: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[5]
-
Question 4: The recrystallization yield is very low.
-
Possible Cause 1: Premature Crystallization. If the compound crystallizes in the filter funnel during a hot gravity filtration step (used to remove insoluble impurities), a significant amount of product will be lost.
-
Possible Cause 2: Excessive Washing. Washing the collected crystals with too much or with room-temperature solvent will dissolve some of the product.[2][9]
-
Possible Cause 3: Inherent Solubility. Every compound has some finite solubility even in the cold solvent. This portion of the product will remain in the mother liquor and will not be recovered.[1]
-
Solutions:
-
Prevent Premature Crystallization: During hot filtration, use a stemless funnel and keep the filtration apparatus hot by placing the receiving flask on a hot plate or by adding boiling solvent to the funnel just before filtering your solution.[10]
-
Optimize Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] This minimizes dissolution of the product while still removing impurities adhering to the crystal surfaces.
-
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can concentrate the filtrate by boiling off some solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[11]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common recrystallization issues.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labsolu.ca [labsolu.ca]
- 7. Recrystallization [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Analytical Method Development for 2,4-Diethylglutaric Acid Quantification
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting advice required to develop a robust and reliable analytical method for the quantification of 2,4-Diethylglutaric Acid. Given the specific nature of this dicarboxylic acid, this document emphasizes the principles of method development, empowering you to build and validate a method tailored to your specific matrix and instrumentation.
Introduction to this compound Analysis
This compound is a dicarboxylic acid that may be of interest as a metabolite in certain inborn errors of metabolism or as an impurity in industrial chemical synthesis. Its accurate quantification is crucial for both clinical diagnostics and quality control. The primary analytical challenges associated with this molecule stem from its high polarity, low volatility, and lack of a strong chromophore, which makes direct analysis by some common techniques difficult.
Urinary organic acid analysis is a common method for diagnosing certain metabolic disorders, and dicarboxylic acids are often among the analytes of interest.[1][2][3] The choice of analytical methodology is critical for achieving the required sensitivity and specificity.
Choosing the Right Analytical Technique: GC-MS vs. LC-MS/MS
The two most powerful and common techniques for the quantification of organic acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on available instrumentation, required sensitivity, sample throughput, and the complexity of the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Derivatization | Required. Dicarboxylic acids must be derivatized to increase volatility.[4][5] | Not required. Can analyze polar compounds in their native form.[4] |
| Sensitivity | Good to excellent, depending on the derivative and detector. | Generally offers higher sensitivity and specificity, especially with tandem MS (MS/MS). |
| Throughput | Can be lower due to the extra derivatization step and longer GC run times. | Higher throughput is often achievable due to faster chromatography and no need for derivatization. |
| Matrix Effects | Less prone to ion suppression compared to LC-MS/MS. | Can be susceptible to ion suppression or enhancement from matrix components.[6] |
| Instrumentation | Widely available and cost-effective. | Higher initial instrument cost. |
GC-MS Method Development and Troubleshooting Guide
The Imperative of Derivatization
Direct GC analysis of dicarboxylic acids is generally not feasible due to their low volatility and tendency to thermally degrade in the hot GC inlet. Derivatization is a chemical reaction that converts the polar carboxyl groups into less polar, more volatile esters.[5] The most common approach for carboxylic acids is silylation, which replaces the acidic protons with a trimethylsilyl (TMS) group.[7]
A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
Step-by-Step Experimental Protocol: Silylation
-
Sample Extraction: Extract this compound from the sample matrix using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate after acidification of the sample, or solid-phase extraction (SPE) with an anion exchange sorbent.
-
Drying: Evaporate the solvent from the extract to complete dryness under a gentle stream of nitrogen. This step is critical as silylation reagents are sensitive to moisture.
-
Reconstitution and Derivatization: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA with 1% TMCS to the dried extract.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS.
Suggested GC-MS Starting Parameters
| Parameter | Suggested Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column suitable for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the derivatized analyte without causing thermal degradation. |
| Oven Program | Initial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 5 min. | This is a starting point and should be optimized to ensure good separation from other components. |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min. | Inert carrier gas providing good chromatographic efficiency. |
| MS Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Acquisition Mode | Full Scan (m/z 50-550) for initial identification. Selected Ion Monitoring (SIM) for quantification. | Full scan helps in identifying the derivatized compound's mass spectrum, while SIM provides higher sensitivity for quantification. |
GC-MS Troubleshooting Guide
Q: My derivatization efficiency is low or inconsistent. What's wrong?
A: This is a common issue with silylation.
-
Presence of Moisture: The most common cause is the presence of water in the sample or solvent, which will consume the derivatization reagent. Ensure your sample is completely dry before adding the reagent and use anhydrous solvents.
-
Reagent Age: Silylation reagents degrade over time, especially after opening. Use a fresh vial of reagent if in doubt.
-
Reaction Temperature/Time: The derivatization reaction may be incomplete. Try increasing the incubation time or temperature slightly. However, excessive heat can degrade the derivative.
Q: I'm observing significant peak tailing for my analyte. How can I fix this?
A: Peak tailing for derivatized acids is often due to active sites in the GC system.
-
Incomplete Derivatization: Any underivatized acid will interact strongly with the system. Re-evaluate your derivatization procedure.
-
Active Sites in the Inlet or Column: Free silanol groups in the GC liner or on the column can interact with your analyte. Use a deactivated liner and consider conditioning your column. You can also perform an injection of a silylating agent to passivate the system.
Q: I don't see a peak for this compound. What should I check first?
A:
-
Confirm Derivatization: Analyze a derivatized standard of this compound to ensure the reaction is working and to know what mass fragments to look for.
-
Check for Leaks: Air leaks in the GC-MS system can lead to a loss of sensitivity and column degradation.[8]
-
Sample Preparation Loss: Your analyte might be lost during the extraction or evaporation steps. Evaluate the recovery of your sample preparation method by spiking a blank matrix with a known amount of the analyte.
LC-MS/MS Method Development and Troubleshooting Guide
The Advantage of Direct Analysis
LC-MS/MS is highly suited for polar compounds like dicarboxylic acids, as it analyzes them in the liquid phase, thus eliminating the need for derivatization.[4] This simplifies sample preparation and increases throughput. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent specificity and sensitivity.[9]
Step-by-Step Experimental Protocol: Protein Precipitation (for Plasma/Serum)
-
Sample Aliquot: Take 100 µL of plasma or serum.
-
Add Internal Standard: Add the internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the sample for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Dilution and Analysis: Take the supernatant, dilute it with water if necessary, and inject it into the LC-MS/MS system.
Suggested LC-MS/MS Starting Parameters
| Parameter | Suggested Setting | Rationale |
| LC Column | C18, 100 mm x 2.1 mm, <3 µm particle size | A reverse-phase C18 column is a good starting point for retaining dicarboxylic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to protonate the carboxyl groups, leading to better retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | The organic solvent for eluting the analyte. |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then re-equilibrate. | A gradient is necessary to elute the analyte with good peak shape and to clean the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Dicarboxylic acids readily lose protons to form negative ions [M-H]-. |
| MRM Transitions | To be determined experimentally by infusing a standard solution. (e.g., for glutaric acid, a possible transition is m/z 131 -> 87) | The precursor ion is the deprotonated molecule, and product ions are generated by fragmentation in the collision cell. |
LC-MS/MS Troubleshooting Guide
Q: My analyte peak shape is broad or splitting. How can I improve it?
A:
-
Mobile Phase pH: The pH of the mobile phase is critical for carboxylic acids. Ensure the pH is at least 2 units below the pKa of the analyte to keep it in its neutral form for better retention and peak shape on a C18 column. Using 0.1% formic acid usually achieves this.
-
Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Try to match the injection solvent to the initial mobile phase conditions as closely as possible.
Q: I'm experiencing a loss of signal, and I suspect ion suppression. What should I do?
A: Ion suppression is a common matrix effect in ESI-MS.
-
Improve Sample Cleanup: The protein precipitation method is fast but can be "dirty". Consider using LLE or SPE for a cleaner extract.
-
Chromatographic Separation: Ensure that your analyte is chromatographically separated from major matrix components like phospholipids. A longer column or a modified gradient can help.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.
Q: My signal-to-noise ratio is poor. How can I increase sensitivity?
A:
-
MS Source Optimization: Optimize the ion source parameters, such as capillary voltage, gas flow rates, and source temperature, by infusing a standard solution of your analyte.
-
Sample Pre-concentration: If your sample is very clean (e.g., water), you can inject a larger volume or use SPE to concentrate the analyte before injection.
-
MRM Optimization: Ensure that the collision energy for your MRM transition is optimized to produce the most abundant and stable fragment ion.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable internal standard (IS)?
A1: The ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). If this is not available, a structurally similar compound that is not present in the samples can be used. The IS should have similar chromatographic behavior and ionization efficiency to the analyte to compensate for variations in sample preparation and instrument response.
Q2: What are the essential steps for validating this analytical method?
A2: Method validation should be performed according to established guidelines (e.g., FDA, EMA). Key parameters to evaluate include:
-
Selectivity and Specificity: Ensure no interference from matrix components at the retention time of the analyte.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Stability: Assess the stability of the analyte in the sample matrix under different storage conditions and during the analytical process.
Q3: Can I use HPLC with a UV detector for this analysis?
A3: this compound does not have a strong UV chromophore, so direct UV detection would likely lack the required sensitivity and specificity for biological samples. While derivatization with a UV-absorbing tag is possible, LC-MS/MS is generally the superior technique for this type of analysis due to its inherent sensitivity and specificity.
References
-
A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC -..:: DESWATER ::.. (n.d.). Retrieved January 22, 2026, from [Link]
-
Agilent Technologies. (2018). Measurement of D- and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved January 22, 2026, from [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
- Hassan, S. A., & Adebiyi, A. (2019). Simplified Approach to Glutaric Acidurias: A Mini-Review. Annals of child neurology, 2(1), 008–013.
- Hellström, A., & Vessman, J. (2010). Development of a Multiresidue Method for Analysis of Acidic Pesticides in Cereals with Liquid Chromatography-Tandem Mass Spectrometry. Diva-Portal.org.
-
International Union of Pure and Applied Chemistry. (n.d.). 2,4-Dimethylglutaric acid. PubChem. Retrieved January 22, 2026, from [Link]
-
Mayo Clinic Laboratories. (n.d.). Glutaric Aciduria Type II Gene Panel, Varies. Retrieved January 22, 2026, from [Link]
-
US BioTek Laboratories. (n.d.). Organic Acids Testing. Retrieved January 22, 2026, from [Link]
-
Yamada, K., Kobayashi, H., Bo, R., Takahashi, T., Purevsuren, J., & Hasegawa, Y. (2015). Clinical, biochemical and molecular investigation of adult-onset glutaric acidemia type II: Characteristics in comparison with pediatric cases. Brain & development, 37(10), 947–954. [Link]
-
Yang, L., Zhang, J., & Bai, Y. (2024). Bioanalytical sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and bioanalytical chemistry, 416(8), 1957–1975. [Link]
-
Zafiriou, E., Vargiami, E., & Papadopoulou-Legbelou, K. (2017). Application of metabolomics: Focus on the quantification of organic acids in healthy adults. Biomedical reports, 6(5), 589–595. [Link]
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- 1. Simplified Approach to Glutaric Acidurias: A Mini-Review [rarediseasesjournal.com]
- 2. southtees.nhs.uk [southtees.nhs.uk]
- 3. Application of metabolomics: Focus on the quantification of organic acids in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deswater.com [deswater.com]
- 5. gcms.cz [gcms.cz]
- 6. biotage.com [biotage.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. diva-portal.org [diva-portal.org]
Validation & Comparative
Comparing properties of 2,4-Diethylglutaric Acid and glutaric acid
An In-Depth Comparative Guide to 2,4-Diethylglutaric Acid and Glutaric Acid for Researchers and Drug Development Professionals
Introduction: A Tale of Two Dicarboxylic Acids
In the landscape of organic chemistry and material science, dicarboxylic acids serve as fundamental building blocks for a vast array of molecules, from polymers to pharmaceuticals. Glutaric acid, a simple five-carbon linear dicarboxylic acid, is a well-characterized and widely utilized intermediate.[1][2][3] Its properties and applications are extensively documented. In contrast, this compound, its substituted derivative, represents a more specialized molecule. The introduction of ethyl groups at the C2 and C4 positions dramatically alters its structural and electronic properties, leading to significant, albeit less documented, differences in its physicochemical behavior and potential applications.
This guide provides a comprehensive comparison of these two molecules. We will delve into their structural differences, compare their known physicochemical properties, and provide a theoretical framework based on fundamental chemical principles to predict the properties of this compound where experimental data is scarce. Furthermore, we will present a detailed experimental protocol for determining acid dissociation constants (pKa), empowering researchers to generate the critical data needed for their work.
Molecular Structure: The Impact of Alkyl Substitution
The fundamental difference between the two compounds lies in their molecular architecture. Glutaric acid possesses a simple, flexible five-carbon chain capped by two carboxylic acid groups. This compound incorporates two ethyl substituents, introducing chiral centers at the C2 and C4 positions. This gives rise to stereoisomers: a pair of enantiomers (DL-mixture) and an achiral meso compound.
Caption: Chemical structures of Glutaric Acid and this compound.
Comparative Physicochemical Properties
The addition of two ethyl groups significantly impacts the physical properties of the molecule. While extensive experimental data for this compound is not widely published, we can compare the available data and make theoretically grounded predictions.
| Property | Glutaric Acid | This compound | Causality of Difference |
| Molecular Weight | 132.12 g/mol [3][4][5] | 188.22 g/mol [6] | Addition of two ethyl (C₂H₅) groups. |
| Appearance | Colorless crystals or white solid[1][3][4] | White to almost white powder/crystal[7] | Similar crystalline solid state at room temperature. |
| Melting Point | 95-99 °C[4][5][8][9][10] | 78 °C (for DL- and meso- mixture)[6][7] | The provided melting point for the mixture is lower, which can be due to isomeric impurities causing melting point depression. A pure isomer might have a different melting point. Increased molecular weight and branching in this compound would be expected to alter crystal packing efficiency. |
| Boiling Point | 302-304 °C (decomposes)[1][4][5][11] | Not Available | Expected to be higher than glutaric acid due to increased molecular weight and van der Waals forces, but may decompose at a lower temperature due to steric strain. |
| Water Solubility | >50% w/w (639 g/L at 20°C)[1][5] | Not Available | Expected to be significantly lower. The hydrophobic ethyl groups decrease the overall polarity of the molecule, reducing its ability to form hydrogen bonds with water. |
| pKa₁ (at 25°C) | 4.34[5] | Not Available (Predicted > 4.34) | The electron-donating inductive effect of the two ethyl groups is predicted to destabilize the resulting carboxylate anion, making the acid weaker (higher pKa).[12][13] |
| pKa₂ (at 25°C) | 5.22[5] | Not Available (Predicted > 5.22) | Similar to pKa₁, the inductive effect of the ethyl groups will reduce the acidity of the second carboxylic acid group. |
Analysis of Acidity and Reactivity
Acidity (pKa): The Inductive Effect of Alkyl Groups
The acidity of a carboxylic acid is a measure of its ability to donate a proton, quantified by its pKa value (a lower pKa indicates a stronger acid).[14] The acidity is largely determined by the stability of the conjugate base (the carboxylate anion) formed upon deprotonation.[15][16]
For glutaric acid, the first dissociation (pKa₁) is 4.34.[5] For this compound, we can predict a higher pKa. Alkyl groups, such as ethyl groups, are electron-donating through an inductive effect.[12][13] This means they push electron density towards the carboxylate group. This intensifies the negative charge on the anion, making it less stable and therefore less favorable to form.[17] Consequently, this compound is expected to be a weaker acid than glutaric acid.
Reactivity and Potential Applications
-
Glutaric Acid: As a readily available dicarboxylic acid, glutaric acid is a versatile precursor in organic synthesis.[2][4] It is used in the production of polymers like polyesters and polyamides.[1][18] The odd number of carbon atoms in its chain is particularly useful for decreasing polymer elasticity.[1][18] It also serves as a raw material for plasticizers, corrosion inhibitors, and pharmaceutical intermediates.[1][8][9] In biochemistry, it is a natural metabolite in the breakdown of amino acids like lysine and tryptophan.[18][19]
-
This compound: While specific applications are not widely reported, its structure suggests potential as a specialty monomer. The branched, alkyl-substituted backbone could be used to synthesize polymers with modified properties, such as increased hydrophobicity, altered thermal stability, or different solubility profiles compared to polymers made from linear dicarboxylic acids. The presence of chiral centers also makes it a potential building block for chiral ligands or as an intermediate in the synthesis of complex, stereospecific pharmaceutical compounds.
Experimental Protocol: pKa Determination by Potentiometric Titration
To address the absence of experimental pKa data for this compound, the following protocol outlines a robust method for its determination using potentiometric titration. This self-validating methodology provides the accuracy required for research and development.[20][21]
Objective: To determine the pKa₁ and pKa₂ of a dicarboxylic acid in aqueous solution.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Volumetric flasks and pipettes
-
Dicarboxylic acid sample (e.g., this compound)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
Procedure:
-
Preparation of Analyte Solution: Accurately weigh a sample of the dicarboxylic acid to prepare a solution of known concentration (e.g., 20 mL of a 10 mM solution). Dissolve the sample in CO₂-free deionized water in a beaker.
-
System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode tip is not in the vortex of the stirring solution.
-
Initial Acidification (Optional but Recommended): To ensure the titration starts with the fully protonated species, add 0.1 M HCl to the solution until the pH is below 2.0.[20]
-
Titration:
-
Begin stirring at a constant, gentle rate.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the stable pH reading.[20]
-
Continue adding titrant until the pH is above 12 to ensure the full titration curve is captured.[20]
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Identify the two equivalence points (V_eq1 and V_eq2), which are the points of steepest inflection on the curve. These can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peaks.
-
The pKa₁ is equal to the pH at the first half-equivalence point (V = V_eq1 / 2).[14]
-
The pKa₂ is equal to the pH at the second half-equivalence point (V = (V_eq1 + V_eq2) / 2).
-
-
Validation: Perform the titration in triplicate to ensure reproducibility and report the average pKa values with the standard deviation.[20]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The comparison between glutaric acid and this compound highlights the profound impact of alkyl substitution on the properties of a molecule. Glutaric acid is a well-understood, versatile chemical with a broad range of applications stemming from its simple linear structure. In contrast, this compound is a specialty molecule whose properties are dictated by its branched, chiral nature. While experimental data for the latter is limited, fundamental principles of organic chemistry allow us to predict its behavior with confidence: it will be less water-soluble and less acidic than its parent compound. The provided experimental protocol offers a clear pathway for researchers to empirically determine its acidity, a critical parameter for any application in drug development or material science. The unique structure of this compound presents an opportunity for the development of novel materials and complex molecules, warranting further investigation into its properties and synthesis.
References
-
Ataman Kimya. (n.d.). GLUTARIC ACID. atamankimya.com. [Link]
-
GeeksforGeeks. (2023, July 25). Glutaric Acid Formula. [Link]
-
The Multifaceted Applications of Glutaric Acid in Organic Synthesis and Beyond. (n.d.). Chemcas. [Link]
-
Wikipedia. (n.d.). Glutaric acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Glutaric acid. PubChem. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Glutaric acid (HMDB0000661). [Link]
-
PubChem. (n.d.). Glutaric Acid. [Link] - Note: Direct deep link to pKa section may vary, main compound page is stable.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethylglutaric acid. PubChem. [Link]
-
Britannica. (n.d.). Glutaric acid. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
biocrates. (2022, November 14). 3-hydroxyglutaric acid. [Link]
-
Publisso. (2020, October 9). Glutaric acid. [Link]
-
LibreTexts Chemistry. (2021, October 30). 19.10: Acidity of Carboxylic Acids. [Link]
-
LibreTexts Chemistry. (2020, May 30). 21.2: Acidity of Carboxylic Acids. [Link]
-
Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. [Link]
-
LookChem. (n.d.). 2,4-Dimethylglutaric acid diethyl ester. [Link]
-
Mol-Instincts. (n.d.). 2,4-DIMETHYLGLUTARIC ACID 2121-67-7 wiki. [Link]
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A Comparative Guide to 2,4-Diethylglutaric Acid and 2,4-Dimethylglutaric Acid in Synthesis
This guide provides an in-depth comparison of 2,4-diethylglutaric acid and 2,4-dimethylglutaric acid, focusing on their synthesis, physicochemical properties, and strategic applications in research and development. Designed for researchers, medicinal chemists, and polymer scientists, this document elucidates the subtle yet critical differences imparted by the ethyl versus methyl substituents, enabling informed decisions in molecular design and synthesis planning.
Introduction: The Significance of 2,4-Disubstituted Glutaric Acids
Glutaric acid, a simple five-carbon dicarboxylic acid, serves as a foundational scaffold. The introduction of substituents at the 2- and 4-positions creates chiral centers and dramatically alters the molecule's steric and electronic properties. Both 2,4-dimethylglutaric acid and this compound are valuable building blocks used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and specialized polymers.[1][2] The choice between a methyl or an ethyl substituent is a critical design decision, impacting everything from reaction kinetics to the biological activity of the final product. This guide explores the causality behind these differences, providing a framework for selecting the optimal scaffold for your synthetic goals.
Physicochemical Properties: A Tale of Two Alkyl Groups
The primary structural difference—a methyl (-CH₃) versus an ethyl (-CH₂CH₃) group—directly influences the molecule's physical properties. The addition of two extra methylene units in this compound increases its molecular weight and, more importantly, its lipophilicity and steric bulk compared to its dimethyl counterpart.
These differences are not trivial. In drug development, for instance, increased lipophilicity can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The larger steric footprint of the ethyl groups can also lead to more selective binding interactions with a biological target or, conversely, hinder a desired reaction.[3]
Data Summary: Head-to-Head Comparison
| Property | 2,4-Dimethylglutaric Acid | This compound | Rationale for Difference |
| Molecular Formula | C₇H₁₂O₄[4] | C₉H₁₆O₄[5] | Addition of two methylene (-CH₂-) groups. |
| Molecular Weight | 160.17 g/mol [4] | 188.22 g/mol [5] | Higher mass of the two ethyl groups. |
| Appearance | White to light beige crystalline powder.[1][4] | White to almost white powder/crystal.[5] | Both are typically solids at room temperature. |
| Melting Point | Varies by isomer (meso vs. d/l) | ~78 °C (mixture of isomers)[5] | Increased van der Waals forces in the larger molecule generally lead to a higher melting point, though isomeric form is a major factor. |
| Solubility | Soluble in water.[1] | Soluble in methanol.[5] | The longer alkyl chains of the diethyl variant increase its nonpolar character, favoring solubility in organic solvents over water compared to the dimethyl version. |
Synthesis Strategies: A Unified Approach
A versatile and common strategy for synthesizing 2,4-disubstituted glutaric acids involves a tandem Knoevenagel condensation and Michael addition, followed by hydrolysis and decarboxylation.[6] This approach is advantageous as it allows for the construction of the carbon backbone from readily available starting materials. The core difference in synthesizing our two target molecules lies in the selection of the initial alkyl halide and α,β-unsaturated ester.
The general workflow involves two key transformations:
-
Dimalonate Formation: A dialkyl malonate is doubly alkylated.
-
Hydrolysis & Decarboxylation: The resulting tetra-ester intermediate is hydrolyzed to a tetra-acid, which, upon heating, undergoes decarboxylation to yield the final 2,4-disubstituted glutaric acid.
Alternatively, a Michael addition of a substituted malonic ester to an α,β-unsaturated ester provides a more direct route to the key intermediate.
Experimental Protocol: Representative Synthesis via Michael Addition
This protocol describes a generalized procedure. The key variable is the choice of the dialkyl malonate and the α,β-unsaturated ester to yield the desired methyl or ethyl substituents.
Objective: To synthesize 2,4-dialkylglutaric acid.
Materials:
-
Diethyl methylmalonate (for dimethyl product) OR Diethyl ethylmalonate (for diethyl product)
-
Ethyl crotonate (for dimethyl product) OR Ethyl 2-pentenoate (for diethyl product)
-
Sodium metal
-
Absolute Ethanol
-
Sulfuric Acid (concentrated)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve a catalytic amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen) to form sodium ethoxide.
-
Michael Addition:
-
To the sodium ethoxide solution, add the appropriate diethyl alkylmalonate dropwise at room temperature.
-
Following the addition, add the corresponding α,β-unsaturated ester (e.g., ethyl crotonate) dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by TLC.
-
Causality: The sodium ethoxide acts as a base, deprotonating the malonic ester to form a nucleophilic enolate. This enolate then attacks the β-carbon of the unsaturated ester in a conjugate addition, forming the carbon-carbon bond essential for the glutaric acid backbone.[6]
-
-
Workup and Isolation of Intermediate:
-
After cooling, neutralize the reaction mixture with dilute sulfuric acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetraester intermediate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude intermediate, add a solution of concentrated sulfuric acid in water (e.g., 50% v/v).
-
Heat the mixture to reflux for 8-12 hours until the evolution of CO₂ ceases.
-
Causality: The strong acidic conditions hydrolyze the four ester groups to carboxylic acids. The resulting β-keto acid moieties are unstable to heat and readily decarboxylate, leaving the desired 2,4-disubstituted glutaric acid.[7]
-
-
Final Product Isolation:
-
Cool the reaction mixture in an ice bath to precipitate the solid dicarboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified product.
-
Applications in Drug Development and Materials Science
The choice between methyl and ethyl groups can profoundly influence the performance of a final molecule, a concept well-utilized in medicinal chemistry.
-
2,4-Dimethylglutaric Acid: The methyl groups offer a modest increase in lipophilicity and can restrict conformational flexibility. This "conformational locking" can be entropically favorable for binding to a biological target. The gem-dimethyl motif is a well-known strategy in medicinal chemistry to improve metabolic stability and binding affinity.[3] This makes 2,4-dimethylglutaric acid an attractive scaffold for creating more rigid and potent drug candidates.
-
This compound: The larger ethyl groups provide a greater increase in lipophilicity and steric hindrance. This can be exploited to probe larger binding pockets in enzymes or receptors. In polymer science, the bulkier ethyl groups can disrupt chain packing, leading to polymers with lower crystallinity and potentially altered mechanical properties like increased flexibility compared to polymers derived from the dimethyl analogue.[2]
Conclusion: A Strategic Choice
Neither this compound nor 2,4-dimethylglutaric acid is inherently superior; their value is context-dependent.
-
Choose 2,4-Dimethylglutaric Acid when: The goal is to introduce conformational rigidity, improve metabolic stability, or explore a binding site where minimal steric bulk is preferred. It serves as a reliable building block for creating potent and specific bioactive molecules.[1]
-
Choose this compound when: The synthetic target requires increased lipophilicity for membrane permeability, or when a larger steric profile is needed to fill a specific binding pocket. In materials science, it is the scaffold of choice for designing polymers with modified flexibility and crystallinity.
Ultimately, the decision rests on a thorough understanding of the synthetic target's structure-activity relationship (SAR) or structure-property relationship. This guide provides the foundational knowledge to make that decision with confidence, grounded in the principles of organic synthesis and medicinal chemistry.
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A Comparative Guide to the Biological Activity of 2,4-Diethylglutaric Acid Analogs: A Framework for Future Research
For distribution among researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the known biological activities of glutaric acid and its analogs. Due to a lack of published data on 2,4-diethylglutaric acid, this document serves as a comparative framework, synthesizing information from structurally related compounds to inform future research endeavors. By understanding the structure-activity relationships of known glutaric acid derivatives, we can postulate potential biological effects and design robust experimental strategies for this compound and its novel analogs.
Introduction: The Significance of Glutaric Acid and its Analogs
Glutaric acid, a simple five-carbon linear dicarboxylic acid, is a key intermediate in the metabolism of the amino acids lysine and tryptophan.[1] While essential for normal metabolic function, its accumulation, along with its derivative 3-hydroxyglutaric acid, is implicated in the rare inherited neurometabolic disorder, Glutaric Aciduria Type 1 (GA1).[2][3] This condition is characterized by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase, leading to neuronal damage and severe encephalopathy.[4]
The neurotoxic effects associated with glutaric acid accumulation have spurred research into the biological activities of its analogs. Understanding how modifications to the glutaric acid backbone influence its interaction with biological systems is crucial for developing potential therapeutic interventions for GA1 and for exploring other pharmacological applications. Dicarboxylic acids, in general, exhibit a range of biological activities and are used in the synthesis of polymers, polyamides, and other industrial products.[5] Certain derivatives have also been investigated for their antimicrobial and antiviral properties.[1][6][7][8]
This guide will focus on two primary areas of biological activity observed in glutaric acid analogs: neurotoxicity and antimicrobial effects. We will explore the structure-activity relationships that govern these effects and provide detailed experimental protocols for their evaluation.
Comparative Biological Activities of Glutaric Acid Analogs
The biological activity of glutaric acid analogs is significantly influenced by the nature and position of substituents on the carbon backbone. While data for this compound is not available, we can infer potential activities by examining related compounds.
Neurotoxicity and Neuromodulatory Effects
The neurotoxicity of glutaric acid and its primary metabolite, 3-hydroxyglutaric acid, is the most studied aspect of their biological activity. The proposed mechanism involves excitotoxicity, where the compounds may overactivate N-methyl-D-aspartate (NMDA) receptors, leading to neuronal damage.[2] However, some studies suggest that the neurotoxic cascade is complex and may involve mechanisms other than direct excitotoxicity.[2]
Glutaric acid has been shown to stimulate glutamate binding and astrocytic uptake while inhibiting vesicular glutamate uptake in the forebrain of young rats, suggesting a complex role in modulating glutamatergic neurotransmission.[9] The accumulation of glutaric acid in the brain is believed to contribute to the striatal and cortical injury observed in GA1 patients.
Table 1: Comparison of Neurotoxic Effects of Glutaric Acid and its Analogs
| Compound | Model System | Observed Effects | Putative Mechanism | Reference(s) |
| Glutaric Acid | Cultured mouse neocortical neurons; Rat forebrain preparations | Weakly neurotoxic; Stimulates glutamate binding; Inhibits vesicular glutamate uptake | Possible NMDA receptor activation; Modulation of glutamatergic system | [2][9] |
| 3-Hydroxyglutaric Acid | Cultured mouse neocortical neurons | Weakly neurotoxic | Possible NMDA receptor activation | [2] |
| trans-Glutaconic Acid | Cultured mouse neocortical neurons | Weakly neurotoxic | Possible NMDA receptor activation | [2] |
Based on these findings, it is plausible that this compound could also exhibit neuromodulatory or neurotoxic properties, potentially influencing the glutamatergic system. The presence of lipophilic ethyl groups at the 2 and 4 positions may affect its ability to cross the blood-brain barrier and interact with neuronal receptors and transporters.
Antimicrobial and Antiviral Activity
Glutaric acid and its derivatives have demonstrated antimicrobial and antiviral properties. Glutaric acid itself has shown virucidal activity against rhinoviruses, which appears to be a combination of its acidic nature and another pH-independent mechanism.[7] Studies on glutarimide derivatives, which contain a glutaric acid-derived cyclic imide ring, have revealed both antibacterial and antiviral activities.[6][8]
Table 2: Comparison of Antimicrobial and Antiviral Activities of Glutaric Acid Derivatives
| Compound/Derivative Class | Activity Type | Target Organisms | Key Structural Features for Activity | Reference(s) |
| Glutaric Acid | Virucidal | Rhinoviruses | Diprotonated carboxylic acid functions | [7] |
| Glutarimide Derivatives | Antibacterial | Gram-positive bacteria (e.g., Bacillus cereus) | Varies with substitution on the glutarimide ring | [6] |
| Glutarimide Derivatives | Antiviral | Coxsackievirus B3, Influenza A, Herpes Simplex Virus 2 | Conjugated system at the β-substituted moiety | [8] |
The structure-activity relationship studies on these derivatives suggest that modifications to the core structure can significantly impact their antimicrobial spectrum and potency.[6][8] For this compound, its dicarboxylic acid nature suggests potential for pH-dependent antimicrobial effects. The ethyl substituents could influence its interaction with microbial cell membranes, a factor known to be important for the activity of some fatty acids and their derivatives.[10]
Experimental Protocols for Assessing Biological Activity
To investigate the potential biological activities of this compound and its analogs, a series of well-established in vitro and in vivo assays can be employed. The choice of assays should be guided by the hypothesized activities based on the comparative data presented above.
In Vitro Neurotoxicity Assays
In vitro neurotoxicity testing provides a controlled environment to study the direct effects of compounds on neural cells and to elucidate mechanisms of action.[11]
Protocol 1: Assessment of Neuronal Viability in Primary Cortical Neuron Cultures
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic day 15-17 mice or rats.
-
Compound Treatment: After 7-10 days in vitro, expose the neuronal cultures to varying concentrations of the test compound (e.g., this compound) for 24-48 hours.
-
Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the compound's cytotoxicity.
Causality Explanation: This assay provides a direct measure of the compound's effect on the survival of primary neurons, a highly relevant cell type for neurotoxicity studies.
Protocol 2: Glutamate Receptor Binding Assay
-
Synaptic Membrane Preparation: Prepare synaptic plasma membranes from rat forebrain tissue.
-
Binding Reaction: Incubate the synaptic membranes with a radiolabeled glutamate receptor ligand (e.g., [3H]glutamate) in the presence and absence of the test compound at various concentrations.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).
Causality Explanation: This assay directly measures the interaction of the test compound with glutamate receptors, providing insight into its potential to modulate glutamatergic signaling, a key pathway in excitotoxicity.
Antimicrobial Susceptibility Testing
Standardized methods are available to determine the antimicrobial activity of novel compounds.[12][13]
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[14]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Explanation: This quantitative assay determines the minimum concentration of the compound required to inhibit microbial growth, providing a standardized measure of its antimicrobial potency.[6][14]
In Vivo Toxicity Studies
Following promising in vitro results, in vivo studies are necessary to assess the systemic toxicity and potential therapeutic window of the compounds.
Protocol 4: Acute Oral Toxicity Study in Rodents (e.g., OECD Guideline 423)
-
Animal Acclimatization: Acclimatize adult rodents (e.g., rats or mice) to laboratory conditions.
-
Dosing: Administer the test compound by oral gavage at a starting dose level.
-
Observation: Observe the animals for signs of toxicity and mortality over a 14-day period.
-
Dose Adjustment: Depending on the outcome, adjust the dose for subsequent groups of animals to determine the lethal dose (LD50) or the appropriate toxicity class.
-
Pathology: Conduct gross necropsy and histopathological examination of major organs.
Causality Explanation: This study provides essential information on the acute systemic toxicity of the compound, which is critical for risk assessment and for determining safe dose ranges for further efficacy studies.[15]
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of dicarboxylic acids and their derivatives is intricately linked to their chemical structure.[16] For glutaric acid analogs, key structural features that influence activity include:
-
Chain Length: In some dicarboxylic acids, the length of the alkane bridge between the two carboxylic acid groups can affect activity, with shorter chains sometimes showing greater virucidal effects.[7]
-
Substituents on the Carbon Backbone: The presence, nature, and position of substituents can dramatically alter the compound's polarity, lipophilicity, and steric properties, thereby influencing its interaction with biological targets.
-
Chirality: For substituted glutaric acid analogs, the stereochemistry at chiral centers can be critical for biological activity, as seen in some STAT3 inhibitors.[17][18]
For this compound, the ethyl groups at the 2 and 4 positions introduce two chiral centers, leading to the possibility of different stereoisomers (dl- and meso- forms). These isomers may exhibit different biological activities, and their separation and individual testing would be a crucial step in a comprehensive evaluation.
Future research on this compound and its analogs should focus on a systematic exploration of these SAR principles. The synthesis of a library of analogs with varying alkyl chain lengths and functional groups at the 2 and 4 positions would be highly informative.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of the experimental approaches, the following diagrams illustrate a general workflow for assessing biological activity and a simplified representation of a potential mechanism of neurotoxicity.
Caption: A simplified hypothetical pathway for glutaric acid analog-induced neurotoxicity.
Conclusion
While there is currently a lack of direct experimental data on the biological activity of this compound, a comparative analysis of its structural analogs provides a solid foundation for future investigations. The known neurotoxic and antimicrobial properties of glutaric acid and its derivatives suggest that this compound is a compound of interest for further study. The experimental protocols and SAR insights detailed in this guide offer a roadmap for researchers to systematically evaluate its biological profile and unlock its potential therapeutic or toxicological significance.
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A Comparative Guide to the Structural Elucidation of 2,4-Diethylglutaric Acid: A Predictive Crystallographic and Spectroscopic Approach
For researchers engaged in the fields of medicinal chemistry, materials science, and drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of methodologies for the structural elucidation of 2,4-diethylglutaric acid, a dicarboxylic acid with potential applications in polymer synthesis and as a pharmaceutical intermediate. In the absence of a published crystal structure for this specific molecule, this guide will leverage a predictive and comparative framework, drawing upon experimental data from analogous compounds and outlining a multi-faceted approach to its complete structural characterization.
The Structural Challenge of this compound
This compound presents a unique structural challenge due to its conformational flexibility. The presence of two chiral centers at the C2 and C4 positions introduces the possibility of diastereomers (dl- and meso- forms), while the rotatable bonds within the diethyl and glutaric acid backbone allow for a multitude of possible conformations in the solid state. This inherent flexibility can lead to challenges in obtaining single crystals suitable for X-ray diffraction and may result in complex polymorphic landscapes.[1][2]
Table 1: Comparison of Glutaric Acid and Its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known Crystallographic Data |
| Glutaric Acid | C5H8O4 | 132.12 | Linear five-carbon dicarboxylic acid.[3][4][5][6] | Polymorphic forms (α and β) are known, characterized by hydrogen-bonded molecular chains. |
| 2,4-Dimethylglutaric Acid | C7H12O4 | 160.17 | Branched five-carbon backbone with methyl groups at C2 and C4.[7][8] | Typically a colorless, crystalline solid.[7] |
| 2,2-Dimethylglutaric Acid | C7H12O4 | 160.17 | Geminal dimethyl groups at the C2 position.[9][10] | Crystalline powder.[9] |
| This compound | C9H16O4 | 188.22 | Branched five-carbon backbone with ethyl groups at C2 and C4. | Not publicly available. |
X-ray Crystallography: The Gold Standard with a Predictive Lens
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the absolute three-dimensional structure of a molecule.[11] While no structure of this compound is currently available in the Cambridge Structural Database (CSD), we can propose a detailed experimental workflow and anticipate potential outcomes based on its structural analogs.[12]
Proposed Experimental Protocol for Single-Crystal Growth
The primary bottleneck for SCXRD is obtaining high-quality single crystals.[13] Given the flexible nature of this compound, a systematic screening of crystallization conditions is crucial.
Step-by-Step Crystallization Workflow:
-
Material Purification: Begin with highly pure this compound (>98%). Impurities can inhibit crystal nucleation and growth. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ether/petroleum ether).[14]
-
Solvent Screening: Employ a range of solvents with varying polarities. Dicarboxylic acids often exhibit good solubility in polar solvents. A typical screening panel would include water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at elevated temperatures.[15][16]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial, loosely capped to allow for slow solvent evaporation over several days to weeks. This is the simplest and often most effective method.[15]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial within a larger, sealed container holding a "non-solvent" in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to lower temperatures (e.g., 4°C).
-
Co-crystallization: In cases where the parent molecule is difficult to crystallize, forming a co-crystal with a suitable co-former can enhance crystallinity. For a dicarboxylic acid, potential co-formers could be molecules with strong hydrogen bond acceptor sites.[17]
-
Workflow for Crystallization Screening
Caption: A systematic workflow for the crystallization of this compound.
Anticipated Structural Features and Challenges
Based on the known structures of glutaric acid and its derivatives, we can anticipate that the crystal packing of this compound will be dominated by hydrogen bonding between the carboxylic acid moieties, likely forming centrosymmetric dimers or extended chains.[18] The conformation of the aliphatic backbone and the orientation of the ethyl groups will be influenced by a delicate balance of intramolecular steric effects and intermolecular packing forces.
The conformational flexibility of the ethyl groups and the pentanedioic acid backbone may lead to conformational polymorphism , where different crystal forms of the same compound arise from different molecular conformations.[1][2] This is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability.
Computational Crystal Structure Prediction (CSP): An In Silico Alternative
In the absence of experimental data, computational methods for crystal structure prediction (CSP) offer a powerful tool for exploring the potential solid-state landscape of a molecule.[19][20] CSP algorithms generate a multitude of plausible crystal packing arrangements and rank them based on their calculated lattice energies.[19]
CSP Methodology
A typical CSP workflow involves:
-
Conformational Analysis: Generating a library of low-energy conformers of the this compound molecule in the gas phase.
-
Crystal Packing Generation: Using the generated conformers to create a diverse set of crystal packing arrangements within common space groups.
-
Lattice Energy Minimization: Optimizing the geometry of the generated crystal structures and ranking them based on their lattice energies, often calculated using a combination of density functional theory (DFT) and empirical dispersion corrections.
Software for Crystal Structure Prediction:
Several software packages are available for CSP, including USPEX, GRACE, and GASP, which can be interfaced with quantum mechanical calculation programs like VASP or GAUSSIAN.[19][21]
CSP Workflow Diagram
Caption: A generalized workflow for computational crystal structure prediction.
Comparison with Experimental Data
The output of a CSP study is a ranked list of predicted crystal structures. While the globally most stable predicted structure is often the experimentally observed one, it is not uncommon for a metastable polymorph to be obtained under kinetic control during crystallization.[22] Therefore, the predicted structures provide a valuable set of hypotheses to be tested against experimental data from powder X-ray diffraction (PXRD).
Spectroscopic and Analytical Techniques: A Holistic Approach
While SCXRD provides the most detailed structural information, a combination of other analytical techniques is essential for a comprehensive understanding of this compound in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and conformational preferences of molecules in solution.[23]
-
¹H and ¹³C NMR: Will confirm the chemical structure of the synthesized this compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[24][25]
-
2D NMR (COSY, HSQC, HMBC): Will establish the connectivity between protons and carbons, confirming the 2,4-disubstituted pattern.
-
NOESY/ROESY: Can provide information about through-space interactions between protons, offering insights into the preferred solution-state conformation of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For dicarboxylic acids, derivatization is often required to increase their volatility.
Proposed GC-MS Protocol:
-
Derivatization: Esterification of the carboxylic acid groups (e.g., to form methyl or ethyl esters) or silylation will make the molecule amenable to GC analysis.[26][27]
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is separated from any impurities. The retention time will be characteristic of the this compound derivative.
-
Mass Spectrometry: The separated component is then introduced into a mass spectrometer, which will provide a mass spectrum. The fragmentation pattern will be indicative of the molecule's structure and can be used to confirm its identity.[28]
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths, bond angles, crystal packing, stereochemistry. | Unambiguous structural determination. | Requires high-quality single crystals, which can be challenging to obtain. |
| Computational Crystal Structure Prediction (CSP) | Predicted crystal structures, relative stabilities of polymorphs. | Does not require a physical sample; can guide experimental work.[22][29][30] | Predictions need experimental validation; accuracy depends on the computational method.[20] |
| NMR Spectroscopy | Molecular connectivity, solution-state conformation.[23] | Non-destructive; provides detailed information about the molecule in solution. | Does not provide information about the solid-state packing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, purity. | High sensitivity and specificity for identification. | Requires derivatization for dicarboxylic acids; provides limited conformational information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H).[31] | Rapid and simple analysis. | Provides limited information on the overall molecular structure. |
Conclusion and Future Outlook
The complete structural elucidation of this compound requires a synergistic approach that combines the predictive power of computational methods with the definitive experimental evidence of X-ray crystallography and the complementary insights from spectroscopic techniques. While the direct crystallographic analysis of this molecule remains an open scientific question, the methodologies and comparative data presented in this guide provide a robust framework for its successful characterization.
Future work should focus on a systematic crystallization screening of this compound. The resulting crystal structures will not only provide fundamental chemical knowledge but also be crucial for understanding its physical properties and potential applications. Furthermore, a detailed comparison of the experimental crystal structure(s) with the predictions from CSP will be invaluable for refining computational methodologies for flexible organic molecules.
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A Comparative Analysis of Synthetic Routes to 2,4-Diethylglutaric Acid: A Guide for Researchers
Introduction
2,4-Diethylglutaric acid, a dicarboxylic acid with chiral centers at the C2 and C4 positions, represents a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The stereochemical complexity and the need for efficient and scalable synthetic methodologies have driven the exploration of various synthetic pathways. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering in-depth technical insights, experimental considerations, and supporting data to aid researchers in selecting the most suitable approach for their specific needs.
Route 1: Michael Addition of Diethyl Ethylmalonate to Ethyl Crotonate
This route leverages the well-established Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] The strategy involves the formation of the carbon skeleton through the addition of an ethylmalonate derivative to an ethyl crotonate acceptor, followed by hydrolysis and decarboxylation.
Reaction Pathway
Caption: Michael Addition Route to this compound.
In-Depth Analysis and Experimental Protocol
Step 1: Michael Addition
The key bond-forming step is the conjugate addition of the enolate of diethyl ethylmalonate to ethyl crotonate. The choice of a relatively mild base like sodium ethoxide is crucial to favor the Michael addition over competing reactions like self-condensation of the ester.[3][4]
Protocol: Synthesis of Diethyl 2-carbethoxy-2,4-diethyl-3-methylglutarate
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution at room temperature, add diethyl ethylmalonate (1.0 eq) dropwise with stirring.
-
After the formation of the enolate is complete (typically after 30-60 minutes), cool the reaction mixture to 0°C.
-
Add ethyl crotonate (1.0 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude triester.
Causality Behind Experimental Choices: The use of anhydrous ethanol and an inert atmosphere is critical to prevent the quenching of the highly basic sodium ethoxide and the reactive enolate. The slow addition of ethyl crotonate at low temperature helps to control the exothermicity of the reaction and minimize side-product formation.
Step 2: Hydrolysis and Decarboxylation
The resulting triester is then subjected to acidic hydrolysis to convert the three ester groups into carboxylic acids. Subsequent heating induces decarboxylation of the gem-dicarboxylic acid moiety to afford the final product.[5]
Protocol: Synthesis of this compound
-
To the crude triester from the previous step, add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture at reflux for 4-8 hours, or until the hydrolysis is complete (monitored by the disappearance of the ester starting material).
-
After hydrolysis, distill off the ethanol and excess water.
-
Heat the remaining residue to 150-180°C to effect decarboxylation, which is typically accompanied by the evolution of carbon dioxide.
-
Cool the reaction mixture and extract the this compound with a suitable organic solvent like ethyl acetate.
-
Dry the organic extract, remove the solvent, and purify the product by recrystallization or distillation.
Stereochemical Considerations: This synthesis route generates two chiral centers. The Michael addition step can produce a mixture of diastereomers. The stereochemical outcome is influenced by the geometry of the enolate and the transition state of the addition reaction.[6] Achieving high diastereoselectivity may require the use of chiral auxiliaries or catalysts.[6][7][8]
Route 2: Reformatsky Reaction Followed by Reduction
This alternative pathway employs the Reformatsky reaction to construct a β-hydroxy ester intermediate, which is subsequently reduced to the target dicarboxylic acid.[9] This approach offers a different strategy for assembling the carbon framework.
Reaction Pathway
Caption: Reformatsky and Reduction Route to this compound.
In-Depth Analysis and Experimental Protocol
Step 1: Reformatsky Reaction
The Reformatsky reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound.[9] In this proposed route, ethyl 2-bromopropionate reacts with zinc to form the Reformatsky reagent, which then adds to the keto group of ethyl 4-oxohexanoate.
Protocol: Synthesis of Ethyl 2-(1-hydroxy-1-carboxyethyl)-4-ethylhexanoate
-
Activate zinc dust by stirring with a catalytic amount of iodine in dry benzene under an inert atmosphere until the iodine color disappears.
-
To the activated zinc, add a solution of ethyl 4-oxohexanoate (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in dry benzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours.
-
Cool the reaction mixture and quench by the slow addition of dilute sulfuric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Causality Behind Experimental Choices: The activation of zinc is crucial for the successful formation of the organozinc reagent.[10] The reaction is typically carried out in an aprotic solvent like benzene or THF to prevent the quenching of the Reformatsky reagent.
Step 2: Clemmensen Reduction
The resulting β-hydroxy ester can be reduced to the corresponding alkane using the Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid.[11][12][13][14] This reaction is effective for the reduction of ketones and aldehydes, and can also reduce the hydroxyl group in this context, likely through a dehydration-reduction sequence under the strongly acidic conditions.
Protocol: Synthesis of Diethyl 2,4-diethylglutarate
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride.
-
To a mixture of the crude β-hydroxy ester and the zinc amalgam, add concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-8 hours.
-
After cooling, extract the product with a suitable solvent like toluene.
-
Wash the organic layer with water and sodium bicarbonate solution, dry, and remove the solvent.
Step 3: Hydrolysis
The final step involves the hydrolysis of the diethyl ester to the desired dicarboxylic acid, following a similar procedure as in Route 1.
Protocol: Synthesis of this compound
-
To the crude diethyl 2,4-diethylglutarate, add a 6M aqueous solution of hydrochloric acid.
-
Heat the mixture at reflux for 4-8 hours.
-
Work up the reaction as described in Route 1 to isolate and purify the final product.
Stereochemical Considerations: The Reformatsky reaction creates a new chiral center, leading to a mixture of diastereomeric β-hydroxy esters. The subsequent reduction step may or may not proceed with stereoselectivity, and the final product is likely to be a mixture of diastereomers of this compound. Stereocontrol in the Reformatsky reaction can be challenging.[15][16]
Comparative Analysis
| Feature | Route 1: Michael Addition | Route 2: Reformatsky & Reduction |
| Starting Materials | Diethyl ethylmalonate, Ethyl crotonate | Ethyl 4-oxohexanoate, Ethyl 2-bromopropionate |
| Key Reactions | Michael Addition, Hydrolysis, Decarboxylation | Reformatsky Reaction, Clemmensen Reduction, Hydrolysis |
| Number of Steps | 2 | 3 |
| Potential Yield | Moderate to Good | Potentially lower due to multiple steps |
| Scalability | Generally scalable | Can be challenging due to heterogeneous reduction |
| Stereocontrol | Potential for diastereoselective control with chiral auxiliaries/catalysts | Difficult to control stereochemistry |
| Reagent Toxicity | Sodium ethoxide (corrosive) | Zinc, Mercury (toxic), Strong Acids |
| Operational Complexity | Relatively straightforward | Involves handling of metallic zinc and mercury, strongly acidic conditions |
Conclusion
Both proposed synthetic routes offer viable pathways to this compound.
Route 1 (Michael Addition) is more convergent and potentially offers better overall yields and scalability. A significant advantage of this route is the potential for stereocontrol through the use of modern asymmetric catalysis, making it an attractive option for the synthesis of specific stereoisomers.
Route 2 (Reformatsky and Reduction) provides a classic organometallic approach. However, it involves more steps, utilizes toxic reagents (mercury in the Clemmensen reduction), and offers limited stereochemical control. The harsh conditions of the Clemmensen reduction may also limit its applicability to more complex substrates.
For researchers seeking an efficient and potentially stereocontrolled synthesis of this compound, the Michael Addition route is the recommended starting point for investigation and optimization. Further research into asymmetric Michael addition variants could lead to a highly effective and enantioselective synthesis of this important dicarboxylic acid.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,4-Diethylglutaric Acid and its Analogs
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Diethylglutaric Acid. Our aim is to furnish you with the critical knowledge to ensure your safety and the integrity of your work.
Understanding the Risks: Hazard Profile of Dialkyl Glutaric Acids
While specific toxicological data for this compound is limited, analogous compounds and organic acids, in general, can present several hazards.[1][2] These include:
-
Skin and Eye Irritation: Direct contact with dicarboxylic acids can cause irritation or, in some cases, severe burns to the skin and eyes.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[4]
-
Combustibility: While not highly flammable, organic acids can be combustible and may form explosive mixtures with air upon intense heating.
Given these potential hazards, the implementation of appropriate engineering controls and the stringent use of Personal Protective Equipment (PPE) are paramount.
Core Directive: Your Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is your first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing dilute solutions) | ANSI-approved safety glasses with side shields | Nitrile or neoprene gloves | Standard cotton lab coat | Not generally required if handled in a well-ventilated area |
| High-Volume Handling (e.g., large-scale reactions, transfers) | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Required if there is a risk of aerosol or dust generation; use a NIOSH-approved respirator with an organic vapor/acid gas cartridge |
| Risk of Splash or Aerosol Generation | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator with an organic vapor/acid gas cartridge |
Experimental Protocol: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, secure it over the lab coat.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.[5][6]
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[7][8]
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Apron (if worn): Untie and remove the apron, folding the contaminated side inward.
-
Face Shield and Goggles: Remove by handling the headband.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated side inward.
-
Respirator (if worn): Remove from the face.
-
Hand Hygiene: Thoroughly wash your hands with soap and water after removing all PPE.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision tree for PPE selection based on the scale and nature of the handling procedure.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.[9]
-
Chemical Waste:
-
Solutions of this compound should be collected in a clearly labeled, compatible waste container.[10][11]
-
Do not mix organic acid waste with incompatible materials such as bases or oxidizers.[3][10]
-
Follow your institution's specific guidelines for the disposal of chemical waste. In most cases, this will involve collection by a licensed hazardous waste disposal company.[11]
-
-
Spill Cleanup:
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, ensuring that your research can proceed with confidence and integrity.
References
Sources
- 1. coral.washington.edu [coral.washington.edu]
- 2. fishersci.com [fishersci.com]
- 3. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. mn.uio.no [mn.uio.no]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
